Medrogestone
Beschreibung
Eigenschaften
IUPAC Name |
17-acetyl-6,10,13,17-tetramethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O2/c1-14-12-17-18(21(3)9-6-16(25)13-20(14)21)7-11-23(5)19(17)8-10-22(23,4)15(2)24/h12-13,17-19H,6-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFSGRMEEXUOSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CCC3(C2CCC3(C)C(=O)C)C)C4(C1=CC(=O)CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
977-79-7 | |
| Record name | Metrogestone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123018 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
The Multifaceted Mechanism of Action of Medrogestone in Breast Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Medrogestone, a synthetic progestin, exerts a complex and multifaceted influence on breast cancer cells, primarily through its interaction with steroid hormone receptors. Its mechanism of action is not limited to its progestogenic activity but also involves significant engagement with androgen and glucocorticoid signaling pathways. This technical guide provides an in-depth exploration of the molecular mechanisms of this compound in breast cancer cells, with a focus on its effects on cell proliferation, apoptosis, and gene expression. While much of the detailed molecular research has been conducted on the closely related compound medroxyprogesterone acetate (MPA), this guide synthesizes the available data for both compounds to provide a comprehensive overview for researchers in oncology and drug development.
Introduction
This compound is a synthetic derivative of progesterone that has been utilized in various hormonal therapies.[1] Its role in the context of breast cancer is of significant interest due to the complex interplay between steroid hormones and breast tumor biology. The cellular response to this compound is dictated by the expression and activity of the progesterone receptor (PR), androgen receptor (AR), and glucocorticoid receptor (GR) in breast cancer cells. This guide will dissect the known interactions and downstream signaling events initiated by this compound, providing a technical foundation for further research and therapeutic development.
Interaction with Steroid Hormone Receptors
This compound's primary mechanism of action involves binding to and modulating the activity of several nuclear steroid hormone receptors.
Progesterone Receptor (PR) Agonism
As a progestin, this compound is an agonist of the progesterone receptor. Upon binding, the this compound-PR complex translocates to the nucleus, where it binds to progesterone response elements (PREs) on the DNA, leading to the transcriptional regulation of target genes. The consequences of PR activation by progestins in breast cancer are complex, with some studies reporting anti-proliferative effects and others suggesting a potential for proliferation, depending on the cellular context and the presence of other signaling molecules.
Androgen Receptor (AR) and Glucocorticoid Receptor (GR) Engagement
Beyond its progestogenic activity, this compound and its analogue MPA exhibit significant binding and activation of the androgen and glucocorticoid receptors. This "promiscuous" receptor interaction is a critical aspect of its mechanism of action. In some breast cancer cell lines, the anti-proliferative effects of MPA have been attributed more to its androgenic and glucocorticoid activities than its progestogenic effects. For instance, the growth inhibitory effects of MPA in ZR-75-1 human breast cancer cells are thought to be primarily mediated by the AR.
Effects on Cellular Processes
This compound's engagement with multiple steroid receptors translates into significant effects on key cellular processes implicated in cancer progression.
Cell Proliferation
The effect of this compound and MPA on breast cancer cell proliferation is dose-dependent and cell line-specific. High doses of MPA have been shown to inhibit the proliferation of ER+/PR+ breast cancer cell lines such as T-47D, MCF-7, and ZR 75-1.[2] This inhibition is often associated with an accumulation of cells in the G0-G1 phase of the cell cycle.[2]
Table 1: Quantitative Data on the Effect of Medroxyprogesterone Acetate (MPA) on Breast Cancer Cell Proliferation
| Cell Line | Assay | Compound | Concentration for 20% Inhibition of Growth | Effect on Cell Cycle | Reference |
| T-47D | Monolayer Culture | MPA | 0.04 nM | Accumulation in G0-G1 | [2] |
| ZR 75-1 | Monolayer Culture | MPA | >100 nM | Accumulation in G0-G1 | [2] |
| MDA-MB-453 | Cell Growth Assay | MPA | 100 nM | 26-30% inhibition of cell growth | [3] |
| ZR-75-1 | Cell Growth Assay | MPA | 100 nM | 26-30% inhibition of cell growth | [3] |
| T47-D | Cell Growth Assay | MPA | 100 nM | 26-30% inhibition of cell growth | [3] |
Apoptosis
Medroxyprogesterone acetate has been shown to protect progesterone receptor-positive (PgR+) breast cancer cell lines (T47-D, MCF-7) from serum starvation-induced apoptosis. This protective effect is associated with the modulation of apoptosis-related genes.
Table 2: Modulation of Apoptosis-Related Gene Expression by Medroxyprogesterone Acetate (MPA) in PgR+ Breast Cancer Cells
| Gene | Function | Effect of MPA | Reference |
| HRK | Pro-apoptotic | Down-regulated (in the presence of apoptotic stimulus) | |
| BAK1 | Pro-apoptotic | Down-regulated (in the presence of apoptotic stimulus) | |
| BCL2 | Anti-apoptotic | Down-regulated | |
| BCLX-L | Anti-apoptotic | Up-regulated | |
| BCLX-S | Pro-apoptotic | Up-regulated |
Modulation of Gene Expression and Signaling Pathways
This compound influences the expression of a wide array of genes and modulates key signaling pathways involved in breast cancer.
Regulation of Estrogen Metabolism
An important aspect of this compound's action is its ability to modulate the activity of enzymes involved in estrogen metabolism. This compound inhibits sulfatase activity, which is responsible for the conversion of inactive estrone sulfate to active estrone, and can stimulate sulfotransferase activity, which converts estrogens to their inactive sulfated forms.[1] This dual action effectively reduces the levels of active estrogens within breast cancer cells, thereby potentially inhibiting estrogen-driven proliferation.
Table 3: Effect of this compound on Sulfatase and Sulfotransferase Activity in Breast Cancer Cell Lines
| Cell Line | Enzyme | Effect of this compound | IC50 | Reference |
| MCF-7 | Sulfatase | Inhibition | 1.93 µM | [1] |
| T-47D | Sulfatase | Inhibition | 0.21 µM | [1] |
| MCF-7 | Sulfotransferase | Biphasic (stimulation at low doses, no effect at high doses) | - | [1] |
| T-47D | Sulfotransferase | Biphasic (stimulation at low doses, inhibition at high doses) | - | [1] |
Signaling Pathways
The binding of this compound to PR, AR, and GR initiates complex signaling cascades. The diagram below illustrates a generalized workflow for investigating these pathways.
Caption: A generalized workflow for studying the effects of this compound on breast cancer cells.
The following diagram depicts a simplified model of the signaling pathways activated by this compound.
Caption: this compound activates PR, AR, and GR, leading to transcriptional regulation and cellular effects.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to elucidate the mechanism of action of this compound.
Cell Proliferation (MTT) Assay
Objective: To determine the effect of this compound on the proliferation of breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, T-47D)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis (Annexin V-FITC/PI) Assay
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Breast cancer cell lines
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with the desired concentrations of this compound for a specified time.
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Conclusion
The mechanism of action of this compound in breast cancer cells is intricate, involving a complex interplay between the progesterone, androgen, and glucocorticoid receptors. Its ability to modulate estrogen metabolism further adds to its therapeutic potential. While much of the detailed molecular data comes from studies on its close analog, MPA, the available evidence suggests that this compound's multi-receptor targeting can lead to anti-proliferative and pro-apoptotic effects in specific breast cancer subtypes. A thorough understanding of these mechanisms, particularly the relative contributions of PR, AR, and GR signaling in different breast cancer contexts, is crucial for the strategic development of targeted therapies. Further research is warranted to delineate the specific downstream signaling pathways and gene regulatory networks uniquely modulated by this compound to fully harness its therapeutic potential in breast cancer treatment.
References
- 1. Control of sulfatase and sulfotransferase activities by this compound in the hormone-dependent MCF-7 and T-47D human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of medroxyprogesterone acetate on proliferation and cell cycle kinetics of human mammary carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Effect of medroxyprogesterone acetate on proliferation and cell cycle kinetics of human mammary carcinoma cells. | Semantic Scholar [semanticscholar.org]
The Discovery and Synthesis of Medrogestone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Medrogestone is a synthetic progestin, a derivative of 17α-methylprogesterone, that has been utilized in various therapeutic applications, primarily in hormone replacement therapy and for the treatment of gynecological disorders. First described in 1963, its development marked a significant advancement in the field of steroidal pharmaceuticals, offering a potent, orally active alternative to natural progesterone. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, with a focus on the experimental methodologies and signaling pathways involved.
Discovery and Historical Context
This compound, chemically known as 6,17α-dimethyl-4,6-pregnadiene-3,20-dione, was first reported in the scientific literature in 1963.[1] Its development was part of a broader effort in the mid-20th century to synthesize more potent and orally bioavailable progestational agents for therapeutic use. At the time, the native hormone progesterone had limited clinical utility due to its poor oral bioavailability and rapid metabolism. The structural modifications incorporated into the this compound molecule, specifically the introduction of methyl groups at the C6 and C17α positions and a double bond between C6 and C7, were key to enhancing its progestational activity and metabolic stability.
Physicochemical Properties and Pharmacokinetics
A summary of the key physicochemical and pharmacokinetic properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₂₃H₃₂O₂ | [2] |
| Molar Mass | 340.50 g/mol | [2] |
| CAS Number | 977-79-7 | [2] |
| Melting Point | Not Reported | |
| Bioavailability | High (oral) | [1] |
| Protein Binding | Not specifically reported for this compound, but progestins are generally highly protein-bound. | |
| Metabolism | Primarily hepatic. | [1] |
| Elimination Half-life | Not specifically reported for this compound. |
Synthesis of this compound
The synthesis of this compound involves a multi-step process starting from readily available steroid precursors. A key intermediate in this synthesis is 6-methyl-16-dehydropregnenolone acetate. The overall synthetic scheme can be conceptualized as the introduction of the C17α-methyl group and the formation of the 4,6-diene system.
Experimental Protocol for the Synthesis of this compound
The following protocol is a composite of procedures described in the patent literature.[1][3]
Step 1: Preparation of 17α-Methylpregnenolone derivative from 6-methyl-16-dehydropregnenolone acetate
-
Materials: 6-methyl-16-dehydropregnenolone acetate, Lithium metal, Liquid ammonia (anhydrous), Methyl iodide, Anhydrous ether or tetrahydrofuran.
-
Procedure:
-
In a flask equipped with a dry ice condenser and a stirrer, dissolve 6-methyl-16-dehydropregnenolone acetate in a suitable anhydrous solvent like ether or tetrahydrofuran.
-
Cool the solution to -78 °C and add anhydrous liquid ammonia.
-
Add small pieces of lithium metal with vigorous stirring until a persistent blue color is obtained.
-
To the resulting enolate solution, add a solution of methyl iodide in the same anhydrous solvent dropwise.
-
Allow the reaction to proceed for several hours at low temperature.
-
Quench the reaction by the careful addition of ammonium chloride.
-
Allow the ammonia to evaporate, and then add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 17α-methylpregnenolone derivative.
-
Step 2: Oppenauer Oxidation and Dehydrogenation to form this compound
-
Materials: Crude 17α-methylpregnenolone derivative from Step 1, Aluminum isopropoxide, Chloranil, Cyclohexanone, Toluene or other high-boiling inert solvent.
-
Procedure:
-
Dissolve the crude product from Step 1 in an inert solvent such as toluene.
-
Add cyclohexanone and chloranil to the solution.
-
Add a solution of aluminum isopropoxide in the same solvent.
-
Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After completion, cool the reaction mixture and add a dilute acid (e.g., 2N HCl) to decompose the aluminum complexes.
-
Separate the organic layer, and wash it with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Step 3: Purification of this compound
-
Procedure:
-
The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Alternatively, recrystallization from a suitable solvent such as ethanol or isopropanol can be employed to obtain pure crystalline this compound.[3]
-
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects primarily by acting as an agonist of the progesterone receptor (PR), a member of the nuclear receptor superfamily of ligand-activated transcription factors.[1] The interaction of this compound with the PR initiates a cascade of molecular events that ultimately leads to the regulation of target gene expression.
Genomic Signaling Pathway
The classical, or genomic, signaling pathway of this compound involves its diffusion across the cell membrane and binding to the PR in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. Inside the nucleus, the this compound-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This binding, in conjunction with the recruitment of co-activator or co-repressor proteins, modulates the transcription of these genes, thereby altering cellular function.
References
- 1. US3210387A - 60dehydroprogesterones and their preparation - Google Patents [patents.google.com]
- 2. Medroxyprogesterone acetate: a steroid with potent progestational activity but low receptor affinity in the guinea pig uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20060178520A1 - Process for preparing this compound - Google Patents [patents.google.com]
Preliminary In-Vitro Studies of Medrogestone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Medrogestone, a synthetic progestin, has been the subject of various in-vitro studies to elucidate its mechanism of action and cellular effects. This technical guide provides a comprehensive overview of the existing preliminary in-vitro research on this compound, with a focus on its enzymatic inhibition and impact on androgen metabolism. Due to the limited availability of in-vitro data on this compound's direct effects on cell proliferation, apoptosis, and cell cycle, this guide also references studies on the structurally similar compound, Medroxyprogesterone Acetate (MPA), to provide a broader context for its potential biological activities, with clear distinctions made between the two compounds. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development, summarizing key quantitative data, experimental methodologies, and signaling pathways.
Enzymatic Inhibition by this compound
In-vitro studies have demonstrated that this compound exerts significant inhibitory effects on key enzymes involved in steroid metabolism, particularly in the context of hormone-dependent cancers.
Inhibition of Estrone Sulfatase
This compound has been shown to inhibit the activity of estrone sulfatase, an enzyme that converts estrone sulfate to estrone, a precursor for the potent estrogen, estradiol. This inhibitory action can reduce the local production of estrogens in tissues such as the breast, which is a critical factor in the growth of hormone-dependent cancers.
Experimental Protocol: Estrone Sulfatase Activity Assay
A common method to determine estrone sulfatase activity involves the use of radiolabeled [³H]-estrone sulfate (E1S) as a substrate. The general protocol is as follows:
-
Cell Culture: Human breast cancer cell lines, such as MCF-7 or T-47D, are cultured in a suitable medium until they reach a desired confluency.
-
Incubation: The cells are then incubated with a physiological concentration of [³H]-E1S (e.g., 5 x 10⁻⁹ mol/L) in the presence of varying concentrations of this compound (e.g., 5 x 10⁻⁸ to 5 x 10⁻⁵ mol/L) for a specified period (e.g., 24 hours) at 37°C.
-
Steroid Extraction: Following incubation, the medium and cells are collected, and steroids are extracted using an organic solvent such as diethyl ether.
-
Chromatography: The extracted steroids are then separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: The amount of radioactivity in the fractions corresponding to estrone and estradiol is measured using a scintillation counter to determine the extent of E1S conversion and its inhibition by this compound. The half-maximal inhibitory concentration (IC50) is then calculated.
Quantitative Data: Inhibition of Estrone Sulfatase by this compound
| Cell Line | IC50 of this compound (µmol/L) | Reference |
| MCF-7 | 1.93 | [1] |
| T-47D | 0.21 | [1] |
Modulation of Estrogen Sulfotransferase Activity
In addition to inhibiting sulfatase, this compound has been observed to have a biphasic effect on estrogen sulfotransferase, an enzyme that inactivates estrogens by converting them into estrogen sulfates. At lower concentrations, this compound stimulates this enzyme, while at higher concentrations, it can be inhibitory.[1]
Quantitative Data: Effect of this compound on Estrogen Sulfotransferase Activity
| Cell Line | This compound Concentration (mol/L) | Effect on Sulfotransferase Activity | Reference |
| MCF-7 | 5 x 10⁻⁸ | +73.5% stimulation | [1] |
| MCF-7 | 5 x 10⁻⁷ | +52.7% stimulation | [1] |
| MCF-7 | 5 x 10⁻⁶ - 5 x 10⁻⁵ | No significant effect | [1] |
| T-47D | 5 x 10⁻⁸ | +84.5% stimulation | [1] |
| T-47D | 5 x 10⁻⁷ | +62.6% stimulation | [1] |
| T-47D | 5 x 10⁻⁵ | -31.5% inhibition | [1] |
Inhibition of 17β-Hydroxysteroid Dehydrogenase (17β-HSD)
Several studies have indicated that various progestins, including this compound, are potent inhibitors of 17β-HSD, the enzyme responsible for the conversion of the weak estrogen estrone to the highly potent estradiol.[2][3] This action further contributes to the reduction of active estrogens in target tissues. While the inhibitory effect of this compound on 17β-HSD is documented, specific IC50 values from these preliminary studies are not available.
Signaling Pathway: this compound's Impact on Estrogen Metabolism
Effects on Androgen Metabolism and Release
In-vitro studies using rat reproductive tissues have shown that this compound can significantly inhibit the release and metabolism of androgens.
Experimental Protocol: In-Vitro Androgen Release Assay
This protocol is based on studies investigating the effect of this compound on testosterone and dihydrotestosterone (DHT) release from minced rat reproductive tissues.
-
Tissue Preparation: Testes, epididymis, and ventral prostate from male rats are minced into small fragments.
-
Incubation: The minced tissues are incubated in a suitable medium (e.g., Krebs-Ringer bicarbonate buffer) in a metabolic shaker at 37°C under a gas mixture of 95% O₂ and 5% CO₂.
-
Treatment: this compound is added to the incubation medium at various concentrations (e.g., 10 µM and 50 µM). In some experiments, human chorionic gonadotropin (hCG) is used to stimulate testosterone production.
-
Sample Collection: Aliquots of the incubation medium are collected at specific time points.
-
Hormone Quantification: The concentrations of testosterone and DHT in the medium are measured using radioimmunoassay (RIA).
Quantitative Data: Inhibition of Androgen Release by this compound
| Tissue | This compound Concentration (µM) | Effect on Testosterone Release | Effect on DHT Release | Reference |
| Rat Testes | 10 | Significant Inhibition | Significant Inhibition | |
| Rat Testes | 50 | Significant Inhibition | Significant Inhibition | |
| Rat Caput Epididymis | 10-50 | Significant Inhibition | Significant Inhibition | |
| Rat Ventral Prostate | 10-50 | Significant Inhibition | Significant Inhibition |
Experimental Workflow: In-Vitro Androgen Release Assay
Effects on Cell Proliferation, Apoptosis, and Cell Cycle: Insights from Medroxyprogesterone Acetate (MPA) Studies
Direct in-vitro studies detailing the effects of this compound on cell proliferation, apoptosis, and cell cycle are limited in the current scientific literature. However, extensive research has been conducted on Medroxyprogesterone Acetate (MPA), a structurally related progestin. These studies provide valuable insights into the potential mechanisms through which this compound might act, though it is crucial to note that these findings are not directly transferable and require specific investigation for this compound.
Cell Proliferation
In-vitro studies on various cancer cell lines have shown that MPA can have both stimulatory and inhibitory effects on cell proliferation, often depending on the cell type and the presence of hormone receptors. For instance, in some breast cancer cell lines, MPA has been shown to inhibit growth, particularly in estrogen receptor-positive and progesterone receptor-positive cells.
Apoptosis
MPA has been reported to protect progesterone receptor-positive breast cancer cell lines from apoptosis induced by serum starvation. This protective effect is associated with the modulation of apoptosis-related genes.
Cell Cycle
MPA has been shown to induce cell cycle arrest in the G0/G1 phase in some cancer cell lines, thereby inhibiting their proliferation. This effect is often mediated by the modulation of cell cycle regulatory proteins.
Disclaimer: The information presented in this section is based on studies of Medroxyprogesterone Acetate (MPA) and is provided for contextual purposes only. The effects of this compound on cell proliferation, apoptosis, and cell cycle require direct in-vitro investigation.
Conclusion
The preliminary in-vitro studies on this compound highlight its significant role as an inhibitor of key enzymes in steroid metabolism, particularly estrone sulfatase and 17β-hydroxysteroid dehydrogenase. Furthermore, it demonstrates a clear inhibitory effect on androgen release in reproductive tissues. These findings suggest that this compound's therapeutic potential, particularly in hormone-dependent conditions, may be mediated through the modulation of local steroid hormone levels.
While detailed in-vitro data on this compound's direct impact on fundamental cellular processes such as proliferation, apoptosis, and cell cycle progression are currently scarce, the extensive research on the related compound MPA suggests potential avenues for future investigation. Further studies are warranted to fully elucidate the molecular mechanisms of this compound and to establish a comprehensive in-vitro profile, which will be invaluable for its continued development and clinical application.
References
The Pharmacokinetics and Metabolism of Medrogestone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medrogestone is a synthetic progestin that has been utilized in various hormonal therapies. A thorough understanding of its pharmacokinetic profile and metabolic fate is crucial for its effective and safe use in clinical practice and for the development of new therapeutic applications. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.
Pharmacokinetics of this compound
This compound is characterized by rapid and virtually complete absorption following oral administration. It is extensively bound to plasma proteins and has a relatively long elimination half-life.
Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound based on available data from human studies.
| Parameter | Value | Reference |
| Bioavailability (Oral) | ~100% | [1] |
| Time to Peak Concentration (Tmax) | Not explicitly stated | |
| Peak Serum Concentration (Cmax) | 10 - 15 ng/mL (after a 10 mg oral dose) | [1] |
| Protein Binding | 95% | [1] |
| - Albumin | 90% | [1] |
| - Corticosteroid-Binding Globulin (CBG) | 3% | [1] |
| - Sex Hormone-Binding Globulin (SHBG) | 2% | [1] |
| Distribution Half-Life (t½α) | 4 hours | [1] |
| Elimination Half-Life (t½β) | 35 - 36 hours | [1] |
Metabolism of this compound
The primary metabolic pathway for this compound is hydroxylation.[1] While specific studies detailing the exact hydroxylated metabolites of this compound are limited, significant insights can be drawn from the extensively studied, structurally similar progestin, Medroxyprogesterone Acetate (MPA). The metabolism of MPA is predominantly mediated by the cytochrome P450 enzyme CYP3A4, leading to the formation of various hydroxylated metabolites.[2] It is highly probable that this compound undergoes a similar metabolic fate.
Proposed Metabolic Pathway
The following diagram illustrates the proposed primary metabolic pathway of this compound, based on the known metabolism of similar progestins.
Experimental Protocols
Quantification of this compound in Serum by High-Performance Liquid Chromatography (HPLC)
This section outlines a representative methodology for the quantitative analysis of this compound in human serum, based on established HPLC techniques.
1. Sample Preparation:
-
To 1 mL of serum, add an internal standard (e.g., a structurally similar steroid not present endogenously).
-
Perform liquid-liquid extraction with a suitable organic solvent (e.g., 5 mL of diethyl ether).
-
Vortex the mixture for 1 minute and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 50 µL.
3. Calibration and Quantification:
-
Prepare a series of calibration standards of this compound in blank serum.
-
Process the standards and samples as described in the sample preparation section.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound.
-
Determine the concentration of this compound in the unknown samples by interpolation from the calibration curve.
The following diagram illustrates the general workflow for this analytical procedure.
In Vitro Metabolism Study Using Human Liver Microsomes
This protocol describes a general procedure for investigating the metabolism of this compound using human liver microsomes, a common in vitro model for studying drug metabolism.
1. Incubation Mixture Preparation:
-
In a microcentrifuge tube, prepare the following incubation mixture on ice:
-
Human liver microsomes (final concentration 0.5 mg/mL).
-
This compound (dissolved in a minimal amount of organic solvent, e.g., acetonitrile, final concentration 1 µM).
-
Phosphate buffer (pH 7.4) to make up the final volume.
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
2. Initiation and Termination of the Reaction:
-
Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubate the reaction mixture at 37°C with gentle shaking for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.
3. Sample Processing and Analysis:
-
Vortex the terminated reaction mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
Analyze the supernatant for the disappearance of the parent drug (this compound) and the formation of metabolites using a validated analytical method, such as LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
4. Data Analysis:
-
Calculate the rate of metabolism from the depletion of this compound over time.
-
Identify potential metabolites by comparing the mass spectra of the samples with control incubations (e.g., incubations without NADPH or with heat-inactivated microsomes).
The following diagram outlines the key steps in an in vitro metabolism study.
Conclusion
This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of this compound. The high oral bioavailability and long elimination half-life are key pharmacokinetic features. The primary route of metabolism is hydroxylation, likely mediated by CYP3A4. The provided experimental protocols offer a foundation for the analytical quantification and in vitro metabolic profiling of this compound, which are essential for further research and clinical development. Future studies should focus on the definitive identification of this compound's metabolites and the elucidation of their pharmacological activity.
References
- 1. Metabolism of medroxyprogesterone acetate (MPA) via CYP enzymes in vitro and effect of MPA on bleeding time in female rats in dependence on CYP activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of human cytochrome P450 3A4 in metabolism of medroxyprogesterone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Medrogestone's Impact on Endometrial Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of medrogestone and other progestins on endometrial cell proliferation, drawing from a comprehensive review of preclinical and clinical research. The document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development in the field of gynecology and oncology.
Executive Summary
This compound, a synthetic progestin, exerts a significant inhibitory effect on the proliferation of endometrial cells. This effect is primarily mediated through its interaction with progesterone receptors (PRs), leading to a cascade of molecular events that culminate in cell cycle arrest and apoptosis. This guide summarizes the quantitative data from key studies, details the experimental protocols used to elicit these findings, and provides visual representations of the underlying signaling pathways and experimental workflows. The evidence strongly supports the role of this compound and other progestins in managing endometrial hyperplasia and cancer, although mechanisms of resistance are an active area of investigation.
Quantitative Data on the Effects of Progestins on Endometrial Cell Proliferation
The following tables summarize the dose-dependent effects of progestins on endometrial cell growth, cell cycle distribution, and apoptosis from various in vitro studies.
Table 1: Dose-Dependent Inhibition of Endometrial Cancer Cell Growth by Progestins
| Cell Line | Progestin | Concentration | Growth Inhibition (%) | Reference |
| Ishikawa (PR-B transfected) | Medroxyprogesterone Acetate (MPA) | 1 x 10⁻⁶ M | 34% on day 6 | [1] |
| IK-90 (Ishikawa subline) | Promegestone | 1 nM - 1 µM | Dose-dependent reduction | [2] |
| Endometrial Stromal Cells | Medroxyprogesterone Acetate (MPA) | Not specified | Significant antiproliferative effect | [3] |
| HEC-1, KLE, UM-EC-1, RL95-2 | Medroxyprogesterone Acetate (MPA) | 0.1 - 10 µM | No significant sensitivity | [4] |
| Ishikawa & HHUA | Megestrol Acetate | >10 nmol/L | Significant reduction | [5] |
Table 2: Effect of Progestins on Cell Cycle Distribution and Apoptosis in Endometrial Cancer Cells
| Cell Line | Progestin | Effect | Key Findings | Reference |
| Ishikawa & HHUA | Megestrol Acetate (10 nmol/L) | Cell Cycle Arrest | Induces irreversible G1 arrest. | [5] |
| Ishikawa (PR-B transfected) | Medroxyprogesterone Acetate (MPA) (1 x 10⁻⁶ M) | Upregulation of CDKIs | Stimulated p21 and p27 accumulation. | [1] |
| Endometrial Carcinoma Cells | Progestins | Apoptosis | Increased expression of Fas and FasL. | [6] |
| Eutopic Endometrium (Endometriosis) | Depot Medroxyprogesterone Acetate (DMPA) | Apoptosis | Enhanced cell apoptosis. | |
| ECC1 | Medroxyprogesterone Acetate (MPA) | Apoptosis | Significant increase in apoptosis. | [7] |
Signaling Pathways Modulated by this compound
This compound's antiproliferative effects are orchestrated through complex signaling pathways, primarily initiated by its binding to progesterone receptors.
Progesterone Receptor-Mediated Signaling
Upon binding to this compound, the progesterone receptor (PR) translocates to the nucleus and acts as a transcription factor, modulating the expression of genes involved in cell cycle control and apoptosis. A key pathway involves the upregulation of the Forkhead box protein O1 (FOXO1), which in turn increases the expression of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27.[5][8] These proteins halt the cell cycle at the G1 phase, thereby inhibiting proliferation.[5]
Caption: Progesterone Receptor (PR) Signaling Pathway.
PI3K/AKT/mTOR Pathway and Progestin Resistance
In some cases, endometrial cancer cells can develop resistance to progestin therapy. One of the mechanisms implicated in this resistance is the hyperactivation of the PI3K/AKT/mTOR signaling pathway.[9][10] This pathway promotes cell proliferation and survival, and its activation can counteract the inhibitory effects of progestins.[9][10] Inhibition of mTOR has been shown to restore sensitivity to progestins in resistant cells, suggesting a potential therapeutic strategy.[9]
Caption: PI3K/AKT/mTOR Pathway in Progestin Resistance.
Detailed Experimental Protocols
The following sections provide generalized methodologies for key experiments cited in the literature on the effects of this compound on endometrial cells.
Cell Culture and Proliferation Assay
This protocol outlines the steps for culturing endometrial cancer cells and assessing the impact of this compound on their proliferation.
Caption: Experimental Workflow for Cell Proliferation Assay.
Methodology:
-
Cell Culture: Human endometrial cancer cell lines (e.g., Ishikawa, HHUA) are cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.[5]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (or other progestins) or vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for different time points (e.g., 24, 48, 72, 96 hours).
-
Proliferation Assay:
-
MTT Assay: MTT reagent is added to each well, and after incubation, the formazan crystals are dissolved in a solubilization solution. The absorbance is then measured at a specific wavelength (e.g., 570 nm).
-
[³H]-Thymidine Incorporation Assay: [³H]-thymidine is added to the culture medium for the final few hours of incubation. Cells are then harvested, and the amount of incorporated radioactivity is measured using a scintillation counter.[2][3]
-
-
Data Analysis: The percentage of growth inhibition is calculated relative to the vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing the effect of this compound on the cell cycle distribution of endometrial cells.
Caption: Experimental Workflow for Cell Cycle Analysis.
Methodology:
-
Cell Culture and Treatment: Endometrial cells are cultured and treated with this compound as described in the proliferation assay protocol.
-
Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and centrifuged.
-
Fixation: The cell pellet is resuspended in ice-cold 70% ethanol and incubated at -20°C for at least 2 hours for fixation.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.[5]
Apoptosis Assay (TUNEL Assay)
This protocol describes the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect apoptosis in endometrial cells treated with this compound.
Methodology:
-
Cell Culture and Treatment: Cells are grown on coverslips or in chamber slides and treated with this compound.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and then permeabilized with a solution containing Triton X-100.
-
TUNEL Staining: The cells are incubated with a TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTP, following the manufacturer's instructions. This labels the fragmented DNA characteristic of apoptotic cells.
-
Counterstaining: The cell nuclei are counterstained with a DNA-specific stain such as DAPI.
-
Microscopy: The stained cells are visualized using a fluorescence microscope.
-
Quantification: The apoptotic index is determined by counting the number of TUNEL-positive cells relative to the total number of cells.
Conclusion and Future Directions
The collective evidence robustly demonstrates that this compound and other progestins inhibit the proliferation of endometrial cells through mechanisms involving progesterone receptor-mediated cell cycle arrest and induction of apoptosis. The signaling pathways involving FOXO1, p21, and p27 are central to these antiproliferative effects. However, the emergence of progestin resistance, often linked to the PI3K/AKT/mTOR pathway, presents a clinical challenge.
Future research should focus on:
-
Elucidating the precise molecular mechanisms of progestin resistance to identify novel therapeutic targets.
-
Developing combination therapies, such as co-administration of progestins with mTOR inhibitors, to overcome resistance.
-
Identifying biomarkers that can predict patient response to progestin therapy, enabling a more personalized treatment approach.
A deeper understanding of these areas will be critical for optimizing the use of this compound and other progestins in the management of endometrial pathologies.
References
- 1. Medroxyprogesterone acetate stimulates cdk inhibitors, p21 and p27, in endometrial carcinoma cells transfected with progesterone receptor-B cDNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Growth inhibition by progestins in human endometrial cancer cells with progesterone receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct effects of medroxyprogesterone acetate, danazol, and leuprolide acetate on endometrial stromal cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro growth regulation of endometrial carcinoma cells by tamoxifen and medroxyprogesterone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Megestrol acetate drives endometrial carcinoma cell senescence via interacting with progesterone receptor B/FOXO1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progestin Resistance and Corresponding Management of Abnormal Endometrial Hyperplasia and Endometrial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Growth of poorly differentiated endometrial carcinoma is inhibited by combined action of medroxyprogesterone acetate and the Ras inhibitor Salirasib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Progesterone in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/AKT/mTOR pathway promotes progestin resistance in endometrial cancer cells by inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
An In-depth Technical Guide on the Anti-Androgenic Properties of Medrogestone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Medrogestone, a synthetic progestin, exhibits significant anti-androgenic properties, positioning it as a molecule of interest for therapeutic strategies targeting androgen-dependent pathologies. This technical guide provides a comprehensive overview of the anti-androgenic profile of this compound, detailing its mechanism of action, presenting available quantitative data, outlining key experimental methodologies for its assessment, and visualizing relevant biological and experimental pathways. The primary mode of action for this compound's anti-androgenic effects is through competitive inhibition of the androgen receptor (AR), supplemented by its inhibitory effects on 5α-reductase, the enzyme responsible for converting testosterone to the more potent dihydrotestosterone (DHT).
Mechanism of Action
This compound exerts its anti-androgenic effects through a multi-faceted approach, primarily by direct interaction with the androgen receptor and by modulating androgen metabolism.
2.1 Competitive Androgen Receptor Antagonism
The principal mechanism underlying this compound's anti-androgenic activity is its ability to act as a competitive antagonist at the androgen receptor.[1] In target tissues, androgens like testosterone and DHT bind to the AR in the cytoplasm, leading to a conformational change, dissociation from heat shock proteins, dimerization, and translocation to the nucleus. Within the nucleus, the androgen-AR complex binds to androgen response elements (AREs) on the DNA, recruiting co-activators and initiating the transcription of androgen-dependent genes. This compound competitively binds to the ligand-binding domain of the AR, preventing the binding of endogenous androgens and subsequently inhibiting the downstream transcriptional activation of target genes.[1]
Caption: Androgen receptor signaling pathway and competitive inhibition by this compound.
2.2 Inhibition of 5α-Reductase
In addition to its direct action on the AR, this compound has been shown to inhibit the activity of 5α-reductase.[2] This enzyme is critical for the conversion of testosterone to dihydrotestosterone, which has a significantly higher binding affinity for the androgen receptor. By inhibiting 5α-reductase, this compound reduces the intracellular concentration of the most potent androgen, thereby diminishing the overall androgenic signal in target tissues such as the prostate.
Quantitative Data on Anti-Androgenic Properties
Table 1: In Vitro Androgen Receptor Binding and Activity
| Parameter | Species/System | Method | Result | Reference |
| Androgen Receptor Binding | Mouse Kidney Cytosol | Competitive Binding Assay | Direct inhibition of [3H]testosterone binding | [1] |
| Androgen Receptor Binding | Rat Prostate & Seminal Vesicle | Competitive Binding Assay | Inhibition of nuclear androgen accumulation and receptor binding | [1] |
| Ki / IC50 | Not Specified | Not Specified | Data not available in reviewed literature |
Table 2: In Vivo Anti-Androgenic Activity (Hershberger Assay)
| Species | Endpoint | Treatment | Result | Reference |
| Rat | Prostate and Seminal Vesicle Weight | This compound + Testosterone | Inhibition of testosterone-induced growth | [1] |
| Quantitative Data | Not Specified | Not Specified | Specific quantitative data from a standardized Hershberger assay for this compound was not found in the reviewed literature. |
Table 3: In Vitro 5α-Reductase Inhibitory Activity
| System | Method | Concentration | Result | Reference |
| Rat Ventral Prostate Nuclei | In vitro conversion of Testosterone to DHT | 1 x 10-5 M to 1 x 10-4 M | Dose-dependent decrease in DHT formation | [2] |
| Rat Testes, Epididymis, and Ventral Prostate | In vitro release of T and DHT | 10 µM and 50 µM | Significant inhibition of testosterone and DHT release | [3] |
| IC50 | Not Specified | Not Specified | Data not available in reviewed literature |
Experimental Protocols
4.1 Competitive Androgen Receptor Binding Assay
This in vitro assay is designed to determine the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Caption: Workflow for a competitive androgen receptor binding assay.
Methodology:
-
Receptor Source Preparation: A cytosolic fraction containing androgen receptors is prepared from the ventral prostates of castrated rats.
-
Ligand Preparation: A stock solution of a high-affinity radiolabeled androgen (e.g., [³H]-R1881) is prepared. Serial dilutions of the test compound (this compound) are also prepared.
-
Incubation: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of this compound. A control group with only the radioligand and another with the radioligand and an excess of unlabeled androgen (for non-specific binding) are included.
-
Separation of Bound and Free Ligand: After incubation to equilibrium, the reaction is terminated, and unbound ligand is separated from the receptor-bound ligand. This is commonly achieved by adding a dextran-coated charcoal suspension followed by centrifugation.
-
Quantification: The radioactivity of the supernatant (containing the receptor-bound radioligand) is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The percentage of inhibition of specific binding by this compound is plotted against its concentration. The IC50 value (concentration of this compound that inhibits 50% of specific binding) is determined from this curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
4.2 Hershberger Bioassay
The Hershberger bioassay is a standardized in vivo screening test (OECD Test Guideline 441) to assess the androgenic or anti-androgenic properties of a substance.[4][5]
Caption: Workflow of the Hershberger bioassay for anti-androgenic activity.
Methodology:
-
Animal Preparation: Immature male rats (approximately 42 days old) are castrated to remove the endogenous source of androgens. The animals are allowed to recover for at least 7 days.
-
Dosing: The castrated rats are randomly assigned to treatment groups. For assessing anti-androgenic activity, all groups except the vehicle control receive a daily dose of testosterone propionate (TP) to stimulate the growth of androgen-dependent tissues. The test groups receive TP concurrently with different doses of this compound. A positive control group receiving TP and a known anti-androgen (e.g., flutamide) is also included. Dosing is typically for 10 consecutive days.
-
Necropsy and Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized. Five androgen-dependent tissues are carefully dissected and weighed: the ventral prostate, seminal vesicles (including coagulating glands and their fluids), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.
-
Data Analysis: The weights of the androgen-dependent tissues from the this compound-treated groups are statistically compared to the group that received TP alone. A statistically significant decrease in the weight of two or more of these tissues indicates anti-androgenic activity.
Conclusion
This compound demonstrates clear anti-androgenic properties, primarily through competitive antagonism of the androgen receptor and inhibition of 5α-reductase. While qualitative evidence for these mechanisms is strong, there is a notable lack of publicly available, standardized quantitative data, such as androgen receptor binding affinities (Ki or IC50 values) and comprehensive results from the Hershberger bioassay. The detailed experimental protocols provided in this guide offer a framework for generating such data, which would be invaluable for a more precise characterization of this compound's anti-androgenic potency and for informing its potential clinical applications in androgen-dependent conditions. Further research to quantify these parameters is highly recommended for a complete understanding of this compound's pharmacological profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of testosterone metabolism by this compound in rat ventral prostate in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Colprone on in vitro release of androgens from the reproductive organs of the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
The Development of Medrogestone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medrogestone is a synthetic progestin that has been utilized in various therapeutic areas, primarily in the management of gynecological disorders and as a component of menopausal hormone therapy. Structurally a derivative of 17-methylprogesterone, its development marked an effort to create a potent, orally active progestogen with a favorable therapeutic profile. This technical guide provides an in-depth exploration of the history of this compound's development, from its initial synthesis to its preclinical and clinical evaluation. Particular emphasis is placed on its pharmacological properties, experimental methodologies, and the signaling pathways through which it exerts its effects.
Chemical Synthesis
The synthesis of this compound, chemically known as 6,17α-dimethyl-4,6-pregnadiene-3,20-dione, involves a multi-step process starting from readily available steroid precursors. A detailed method for its preparation is outlined in U.S. Patent 3,170,936. The process begins with 17α-methyl-17β-carbomethoxyandrost-5-en-3β-ol, which undergoes a series of reactions including oxidation, acetylation, and Grignard reaction to introduce the necessary functional groups. The final steps involve the formation of the diene system at the C4 and C6 positions to yield this compound.
Experimental Protocol: Synthesis of 6,17α-dimethyl-4,6-pregnadiene-3,20-dione
A patented method for the synthesis of this compound involves the following key transformations[1]:
-
Formation of a Trihydroxy Intermediate: 17α-methyl-17β-carbomethoxyandrost-5-en-3β-ol is treated with hydrogen peroxide in formic acid to yield 3β,5α,6β-trihydroxy-17α-methyl-17β-carbomethoxyandrostane.
-
Oxidation and Acetylation: The resulting triol is oxidized with an N-halo-imide, such as N-bromosuccinimide, and the crude product is acetylated to form 3β-acetoxy-5α-hydroxy-17α-methyl-17β-carbomethoxyandrostan-6-one.
-
Grignard Reaction: The acetylated intermediate is reacted with a methyl magnesium halide (e.g., methyl magnesium bromide) to produce 3β,5α,6β-trihydroxy-6β,17α-dimethylpregnan-20-one.
-
Oxidation: The resulting compound is oxidized using a hexavalent chromium agent to yield 5α,6β-dihydroxy-6α,17α-dimethylpregnane-3,20-dione.
-
Dehydration: Finally, treatment with concentrated hydrochloric acid in an ethanol solution leads to the formation of 6,17α-dimethyl-4,6-pregnadiene-3,20-dione (this compound).
Preclinical Development
Preclinical studies in animal models were crucial in elucidating the pharmacological profile of this compound. Early research in rats demonstrated its potent progestational activity.
Pharmacodynamics
In preclinical trials, this compound was found to possess approximately four times the progestational activity of progesterone in ovariectomized rats. It was also shown to be effective in maintaining pregnancy and preventing ovulation in these animal models. Notably, this compound exhibited marked anti-androgenic effects without demonstrating any significant androgenic, estrogenic, or anti-inflammatory properties[2].
Due to the limited publicly available preclinical data specifically for this compound, data for the structurally similar progestin, Medroxyprogesterone Acetate (MPA), is often considered for comparative purposes. MPA has been shown to bind to the progesterone receptor (PR), androgen receptor (AR), and glucocorticoid receptor (GR), which contributes to its complex pharmacological profile[3][4][5].
Pharmacokinetics
Pharmacokinetic studies in humans have revealed that this compound is rapidly absorbed following oral administration, with a bioavailability of nearly 100%. Peak serum concentrations of 10-15 ng/mL are typically reached after a 10 mg dose. The elimination half-life is approximately 36 hours. This compound is highly bound to plasma proteins, primarily albumin, with minor binding to corticosteroid-binding globulin and sex hormone-binding globulin[2].
Receptor Binding and Mechanism of Action
As a progestin, the primary mechanism of action of this compound is through its interaction with the progesterone receptor (PR). Binding to the PR initiates a cascade of molecular events that modulate gene expression in target tissues. The progestational effects of this compound are responsible for its therapeutic applications in regulating the menstrual cycle and managing endometrial disorders[2].
Table 1: Receptor Binding Affinity of Medroxyprogesterone Acetate (MPA)
| Receptor | Ligand | Relative Binding Affinity (%) | Ki (nM) | Reference |
| Glucocorticoid Receptor | Dexamethasone | 100 | - | [6] |
| Medroxyprogesterone Acetate | 42 | 10.8 | [6][9] | |
| Cortisol | 25 | - | [6] | |
| Androgen Receptor | Dihydrotestosterone (DHT) | - | 0.18 | [4] |
| Medroxyprogesterone Acetate | - | 3.6 | [4] |
Note: This table presents data for Medroxyprogesterone Acetate (MPA) due to the lack of available quantitative binding data for this compound. MPA is structurally similar to this compound and provides an indication of potential cross-reactivity.
Experimental Protocol: Competitive Receptor Binding Assay
A general protocol for determining the binding affinity of a compound like this compound to a steroid receptor involves a competitive binding assay.
-
Preparation of Receptor Source: A source of the target receptor (e.g., cell lysates from tissues or cell lines expressing the receptor, or purified recombinant receptor) is prepared.
-
Radioligand Incubation: A known concentration of a radiolabeled ligand with high affinity for the receptor (e.g., [3H]progesterone for the PR, [3H]dexamethasone for the GR) is incubated with the receptor preparation.
-
Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Separation of Bound and Free Ligand: After reaching equilibrium, the bound radioligand is separated from the free radioligand using methods such as filtration or charcoal adsorption.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation, providing a measure of the binding affinity of the test compound.
Signaling Pathways
The signaling pathways activated by this compound are primarily initiated by its binding to the progesterone receptor. This interaction can lead to both genomic and non-genomic effects.
Genomic Signaling
The classical genomic pathway involves the binding of the this compound-PR complex to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This binding modulates the transcription of these genes, leading to the physiological effects of the progestin.
Caption: Genomic signaling pathway of this compound.
Non-Genomic Signaling
In addition to the classical genomic pathway, progestins can also elicit rapid, non-genomic effects. These are mediated by membrane-associated progesterone receptors and can involve the activation of intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. The extent to which this compound utilizes these non-genomic pathways is an area of ongoing research.
Clinical Development
This compound has been clinically evaluated for various gynecological conditions, including secondary amenorrhea. Clinical trials have been designed to assess its efficacy and safety in inducing withdrawal bleeding in women with this condition.
Clinical Trial Design for Secondary Amenorrhea (General Example)
A typical clinical trial to evaluate the efficacy of this compound for secondary amenorrhea would likely involve the following elements:
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: Premenopausal women with a diagnosis of secondary amenorrhea (absence of menstruation for at least three months).
-
Intervention: Participants would be randomly assigned to receive either this compound (e.g., 5-10 mg daily) or a placebo for a defined period (e.g., 10 days).
-
Primary Outcome: The primary endpoint would be the occurrence of withdrawal bleeding within a specified timeframe after cessation of treatment.
-
Secondary Outcomes: Secondary endpoints could include the duration and amount of bleeding, changes in hormone levels, and the incidence of adverse events.
While specific, detailed results from large-scale clinical trials of this compound for amenorrhea are not extensively reported in readily accessible literature, its use in clinical practice for this indication is established[10][11]. The efficacy of progestins in inducing withdrawal bleeding in estrogen-primed anovulatory women is a well-established principle in gynecology.
Conclusion
The development of this compound represents a step in the evolution of synthetic progestins, offering a potent, orally active option for the management of various gynecological conditions. Its pharmacological profile is characterized by strong progestational and anti-androgenic effects. While a significant body of research exists for the closely related compound Medroxyprogesterone Acetate, further detailed quantitative studies on this compound's receptor binding profile and its engagement of non-genomic signaling pathways would provide a more complete understanding of its molecular pharmacology. Nevertheless, its established clinical use underscores its therapeutic value in women's health.
References
- 1. Amenorrhea frequency with continuous combined hormone replacement therapy: a retrospective analysis. Menopause Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C23H32O2 | CID 9949848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Androgen receptor agonist activity of the synthetic progestin, medroxyprogesterone acetate, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medroxyprogesterone acetate inhibits the proliferation of estrogen- and progesterone-receptor negative MFM-223 human mammary cancer cells via the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization and assay of progesterone receptor in human mammary carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Medroxyprogesterone acetate binds the glucocorticoid receptor to stimulate alpha-ENaC and sgk1 expression in renal collecting duct epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential off-target glucocorticoid activity of progestins used in endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effectiveness of Cyclofem in the treatment of depot medroxyprogesterone acetate induced amenorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Medroxyprogesterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. emedicine.medscape.com [emedicine.medscape.com]
Medrogestone's Impact on Hormone-Dependent Cancers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Medrogestone, a synthetic progestin, and its close analog medroxyprogesterone acetate (MPA), have demonstrated significant effects on the proliferation and progression of hormone-dependent cancers, including those of the breast, endometrium, and prostate. This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative effects, and experimental methodologies related to the action of this compound and MPA in these malignancies. The document summarizes key quantitative data in structured tables, details experimental protocols for crucial assays, and provides visualizations of the core signaling pathways involved. The information presented is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.
Introduction
Hormone-dependent cancers are a significant global health concern, with breast, endometrial, and prostate cancers being among the most prevalent.[1] These malignancies are characterized by their reliance on steroid hormones, such as estrogens and androgens, for growth and survival. Consequently, therapies that target hormone signaling pathways are a cornerstone of treatment for these cancers.[1]
This compound is a synthetic progestin, a class of drugs that mimic the activity of the natural hormone progesterone.[2] It acts as an agonist for the progesterone receptor (PR) and also exhibits weak anti-androgenic properties.[2] Due to the limited availability of specific research on this compound, this guide also extensively reviews the literature on medroxyprogesterone acetate (MPA), a structurally and functionally similar progestin that has been more widely studied. MPA has been used in the treatment of breast, endometrial, and kidney cancer.[3]
The therapeutic effects of these progestins in hormone-dependent cancers are multifaceted and context-dependent, involving direct interactions with steroid hormone receptors, modulation of downstream signaling pathways, and alterations in the expression of genes controlling cell cycle progression and apoptosis. This guide aims to provide a detailed technical overview of these mechanisms, supported by quantitative data and experimental protocols.
Mechanism of Action in Hormone-Dependent Cancers
The primary mechanism of action of this compound and MPA involves their interaction with steroid hormone receptors, namely the progesterone receptor (PR), androgen receptor (AR), and to a lesser extent, the glucocorticoid receptor (GR). The specific receptor interactions and downstream effects can vary depending on the cancer type and the hormone receptor profile of the tumor cells.
Breast Cancer
In breast cancer, the effects of this compound and MPA are highly dependent on the expression of estrogen receptors (ER) and progesterone receptors (PR).
-
ER-Positive/PR-Positive Breast Cancer: In breast cancer cells that express both ER and PR, the anti-proliferative effects of MPA are predominantly mediated through the progesterone receptor.[4] this compound has been shown to inhibit the conversion of estrone sulfate to the more potent estradiol in MCF-7 and T-47D breast cancer cell lines, thereby reducing the estrogenic stimulus for cell growth.[5] High concentrations of this compound, along with other progestins, can also decrease the binding capacity of estradiol to its receptor. At high doses, progestins can inhibit the proliferation of ER+/PR+ breast cancer cells by causing an accumulation of cells in the G0/G1 phase of the cell cycle.[2] This is often associated with a decrease in the proportion of cells in the S-phase.[2] However, some studies suggest a biphasic response, where low doses of MPA may stimulate proliferation, while higher doses are inhibitory.[6][7] This stimulatory effect at low concentrations may be linked to the upregulation of cyclin D1.[6][7]
-
ER-Negative/PR-Negative Breast Cancer: In breast cancer cells lacking both ER and PR, MPA can still exert anti-proliferative effects, primarily through the androgen receptor (AR).[8] For example, in the MFM-223 breast cancer cell line, which is ER-/PR- but has high levels of AR, MPA inhibits proliferation in a manner comparable to the potent androgen dihydrotestosterone (DHT).[8] This effect can be blocked by antiandrogens, confirming the involvement of the AR.[8]
Endometrial Cancer
This compound has been evaluated in clinical trials for the treatment of endometrial carcinoma.[9] Progestin therapy is a treatment option for advanced or recurrent endometrial cancer, particularly for well-differentiated tumors that are progesterone receptor-positive.[10][11] The response rate to oral MPA in advanced or recurrent endometrial carcinoma has been observed to be between 15% and 25%.[10] The mechanism of action in endometrial cancer involves the activation of PR, which leads to the induction of cyclin-dependent kinase inhibitors like p21 and p27, resulting in reduced cell proliferation. Progesterone, acting through its receptors, can also inhibit cancer cell invasion.[6]
Prostate Cancer
The role of progestins in prostate cancer is primarily linked to their anti-androgenic activity. This compound's structural similarity to testosterone allows it to compete for binding to the androgen receptor in prostate cells.[12] This competitive inhibition can diminish the response of tumor cells to endogenous androgens. Additionally, this compound may suppress the production of gonadotropic hormones, leading to a secondary reduction in testosterone levels.[12] High doses of MPA have shown some efficacy in patients with advanced, therapy-resistant prostate cancer.[13]
Quantitative Data on the Effects of this compound and MPA
The following tables summarize the quantitative data from various in vitro and in vivo studies on the effects of this compound and MPA on hormone-dependent cancer cells.
Table 1: In Vitro Effects of this compound and MPA on Cancer Cell Proliferation and Viability
| Compound | Cancer Type | Cell Line | Assay | Concentration | Effect | Reference |
| This compound | Breast Cancer | MCF-7 | Estrone Sulfatase Activity | 1.93 µM | IC50 for inhibition of E1S to E2 conversion | [5] |
| This compound | Breast Cancer | T-47D | Estrone Sulfatase Activity | 0.21 µM | IC50 for inhibition of E1S to E2 conversion | [5] |
| MPA | Breast Cancer | T-47D | Proliferation | 0.04 nM | 20% inhibition of growth | [2] |
| MPA | Breast Cancer | ZR-75-1 | Proliferation | >100 nM | 20% inhibition of growth | [2] |
| MPA | Breast Cancer | MFM-223 (ER-/PR-) | Proliferation | 10 nM | Effective inhibition of proliferation | [8] |
| MPA | Endometrial Cancer | ECC1 | Cell Viability | 50 µM | ~62% reduction in cell number | [14] |
| MPA | Endometrial Cancer | USPC1 | Cell Viability | 50 µM | ~32% reduction in cell number | [14] |
Table 2: In Vivo and Clinical Efficacy of this compound and MPA
| Compound | Cancer Type | Study Type | Dosage | Response Rate | Reference |
| MPA | Endometrial Cancer | Clinical Trial (Advanced/Recurrent) | 200 mg/day (oral) | 25% (Complete + Partial) | [10] |
| MPA | Endometrial Cancer | Clinical Trial (Advanced/Recurrent) | 1000 mg/day (oral) | 15% (Complete + Partial) | [10] |
| MPA | Breast Cancer | Clinical Trial (Advanced) | ≥500 mg/day (i.m.) | ~30% objective remission | [13] |
| MPA | Breast Cancer | Xenograft (BT-474 cells) | 50 mg/kg | Inhibition of tumor progression | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Proliferation/Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and proliferation based on the metabolic activity of cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, T-47D, ECC1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
This compound or MPA stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound or MPA in culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.
Western Blot Analysis for Hormone Receptors and Cell Cycle Proteins
This protocol describes the detection of specific proteins in cell lysates to assess the expression levels of hormone receptors (ER, PR, AR) and cell cycle regulatory proteins (e.g., cyclin D1, p21, p27).
Materials:
-
Treated and untreated cancer cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for ER, PR, AR, cyclin D1, p21, p27, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to compare protein expression levels between samples.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cancer cells
-
PBS
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells by trypsinization. Collect both adherent and floating cells to include any apoptotic cells.
-
Washing: Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet in a small volume of PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cells in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to generate a DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and MPA in hormone-dependent cancers.
Progesterone Receptor (PR) Signaling in ER+ Breast Cancer
Caption: PR signaling pathway in ER+ breast cancer.
Androgen Receptor (AR) Signaling in Prostate Cancer and ER-/PR- Breast Cancer
References
- 1. cancer.wisc.edu [cancer.wisc.edu]
- 2. researchgate.net [researchgate.net]
- 3. bosterbio.com [bosterbio.com]
- 4. researchhub.com [researchhub.com]
- 5. The Role of Progesterone Receptors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Biphasic effect of medroxyprogesterone-acetate (MPA) treatment on proliferation and cyclin D1 gene transcription in T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Oral medroxyprogesterone acetate in the treatment of advanced or recurrent endometrial carcinoma: a dose-response study by the Gynecologic Oncology Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of progestin therapy in advanced and recurrent endometrial cancer: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Western blot analysis and flow cytometric analysis of estrogen and progesterone receptors in fixed breast cancer cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Apigenin Induces Apoptosis and Blocks Growth of Medroxyprogesterone Acetate-Dependent BT-474 Xenograft Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Dissolution of Medrogestone in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Medrogestone (CAS Number: 977-79-7) is a synthetic progestin that is structurally related to progesterone.[1][2][3] It is utilized in various therapeutic applications, including hormone replacement therapy and the treatment of gynecological disorders.[1][4] In the context of cell culture experiments, this compound serves as a valuable tool for investigating the cellular and molecular mechanisms of progestogenic action, including effects on cell proliferation, differentiation, and signaling pathways.
Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions, including cell culture media. This presents a significant challenge for in vitro studies, as achieving a consistent and accurate concentration in the culture medium is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the proper dissolution of this compound for use in cell culture experiments, ensuring optimal compound activity and minimizing potential artifacts from solvent effects or compound precipitation.
Solubility and Stability of this compound
Quantitative solubility data for this compound in common laboratory solvents is not extensively documented in publicly available literature. However, based on its steroidal structure and the known solubility of similar progestins like Medroxyprogesterone Acetate, it is anticipated to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[5][6]
Key Considerations:
-
Solvent Selection: DMSO is a highly effective solvent for a wide range of hydrophobic compounds and is a common choice for preparing stock solutions for cell culture experiments.[7][8] Ethanol is another suitable alternative. The choice of solvent may depend on the specific cell line and experimental design, as some cells can be sensitive to certain solvents.
-
Stock Solution Concentration: It is recommended to prepare a high-concentration stock solution to minimize the final volume of solvent added to the cell culture medium. The final concentration of the organic solvent in the culture medium should generally not exceed 0.5%, and ideally be kept below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects.[7]
-
Precipitation: Rapid dilution of a concentrated this compound stock solution in aqueous media can lead to precipitation of the compound. This can be mitigated by a stepwise dilution process and gentle mixing.
-
Stability: Stock solutions of this compound in anhydrous DMSO or ethanol are generally stable when stored properly. For long-term storage, aliquoting the stock solution into single-use vials is recommended to avoid repeated freeze-thaw cycles.[4][9] Aqueous working solutions should be prepared fresh for each experiment.
Table 1: General Solubility of Hydrophobic Steroids in Common Solvents
| Solvent | General Solubility | Recommended for Cell Culture | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Yes | A versatile solvent for many hydrophobic compounds. Ensure use of cell culture grade DMSO.[5][7] |
| Ethanol | Moderate to High | Yes | A good alternative to DMSO. Use absolute ethanol for preparing stock solutions.[6] |
| Methanol | Moderate to High | Use with caution | Can be more toxic to cells than DMSO or ethanol. |
| Acetone | High | Not Recommended | Generally too toxic for direct use in cell culture. |
| Water | Very Low / Insoluble | No | This compound is practically insoluble in water. |
Experimental Protocol: Preparation of this compound Stock and Working Solutions
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO and its subsequent dilution to a final working concentration in cell culture medium.
Materials:
-
This compound powder (CAS: 977-79-7)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, conical-bottom polypropylene or glass vials
-
Sterile, positive displacement pipettes or tips
-
Vortex mixer
-
Cell culture medium, pre-warmed to 37°C
Procedure:
Part A: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is 340.50 g/mol .[3]
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 0.001 L * 340.50 g/mol = 0.003405 g = 3.405 mg
-
-
-
Weigh this compound:
-
Accurately weigh out 3.405 mg of this compound powder and transfer it to a sterile conical vial.
-
-
Dissolve in DMSO:
-
Add 1 mL of sterile, cell culture grade DMSO to the vial containing the this compound powder.
-
-
Ensure Complete Dissolution:
-
Vortex the vial thoroughly for 1-2 minutes until the this compound is completely dissolved. A clear solution should be obtained. If necessary, gentle warming in a 37°C water bath can aid dissolution.
-
-
Storage of Stock Solution:
-
Aliquot the 10 mM stock solution into smaller, single-use sterile vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[4] When stored properly, the stock solution should be stable for several months.
-
Part B: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
This part of the protocol describes the dilution of the 10 mM stock solution to a final working concentration of 10 µM in cell culture medium. This is a 1:1000 dilution.
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
To avoid precipitation, it is good practice to perform a serial dilution. For example, first, dilute the 10 mM stock solution 1:100 in sterile cell culture medium to obtain a 100 µM intermediate solution.
-
To do this, add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium and mix gently by pipetting.
-
-
Prepare the Final Working Solution:
-
Add the appropriate volume of the stock or intermediate solution to the pre-warmed cell culture medium.
-
From the 10 mM stock solution: Add 1 µL of the 10 mM stock solution to every 1 mL of cell culture medium.
-
From the 100 µM intermediate solution: Add 100 µL of the 100 µM intermediate solution to every 900 µL of cell culture medium.
-
-
Mix Thoroughly:
-
Immediately after adding the this compound solution, gently swirl or invert the culture flask/plate to ensure homogenous distribution of the compound in the medium. Avoid vigorous shaking, which can cause foaming.
-
-
Vehicle Control:
-
It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., 0.1% DMSO) in the cell culture medium as the this compound-treated samples.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of this compound solutions for cell culture experiments.
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathway Considerations
As a progestin, this compound primarily acts as an agonist for the progesterone receptor (PR), a nuclear hormone receptor. Upon binding, the this compound-PR complex translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to various cellular responses.
Caption: Simplified signaling pathway of this compound via the Progesterone Receptor.
Troubleshooting
-
Precipitation upon dilution: If the this compound precipitates when added to the cell culture medium, try a more gradual dilution process (i.e., multiple serial dilutions). Ensure the medium is at 37°C and mix gently but thoroughly immediately after adding the compound. You may also need to prepare a less concentrated stock solution.
-
Cell Toxicity: If you observe increased cell death or changes in morphology, it could be due to the toxicity of the solvent. Perform a dose-response curve with the solvent alone to determine the maximum tolerable concentration for your specific cell line. Always use the lowest effective concentration of this compound and the lowest possible solvent concentration.
-
Inconsistent Results: Ensure that the this compound stock solution is homogenous before each use by vortexing briefly. Use fresh dilutions for each experiment to ensure consistent concentrations.
By following these guidelines and protocols, researchers can confidently prepare and use this compound in cell culture experiments to obtain accurate and reproducible data.
References
- 1. CAS 977-79-7: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C23H32O2 | CID 9949848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. lifetein.com [lifetein.com]
- 8. himedialabs.com [himedialabs.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Progestin Administration in Mouse Models: A Focus on Medroxyprogesterone Acetate as a Surrogate for Medrogestone
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the administration of the synthetic progestin Medroxyprogesterone Acetate (MPA) in mouse models. Due to a lack of specific published protocols for Medrogestone administration in mice, MPA is presented here as a scientifically relevant surrogate. This compound and MPA are both potent synthetic progestins that act as agonists for the progesterone receptor (PR) and are used in similar clinical applications[1]. Therefore, the methodologies outlined for MPA can serve as a strong foundational guide for researchers designing preclinical studies with this compound, with the caveat that dose-response relationships and specific pharmacokinetic profiles may differ.
These protocols are intended to provide a comprehensive resource for researchers in oncology, immunology, neurobiology, and reproductive biology, detailing various administration routes, dosage considerations, and relevant experimental workflows.
Quantitative Data Summary
The following tables summarize quantitative data from various studies utilizing MPA in mouse models. These data should be used as a reference point for experimental design.
Table 1: Medroxyprogesterone Acetate (MPA) Dosage and Administration Routes in Mouse Models
| Application | Mouse Strain | Administration Route | Dosage | Vehicle | Frequency | Reference |
| Mammary Tumorigenesis | BALB/c | Subcutaneous (s.c.) injection | 40 mg/mouse (depot) | Not specified | Every 2-3 months | [2][3] |
| Endometrial Carcinogenesis | ICR | Subcutaneous (s.c.) injection | 2 mg/mouse | Not specified | Every 4 weeks | [4] |
| Oviductal High-Grade Serous Carcinoma | BPRN-het & BPRN-homo | Subcutaneous (s.c.) slow-release pellet | 25 mg/pellet | Not specified | 90-day release | [5][6][7] |
| Immunomodulation | BALB/c | Subcutaneous (s.c.) injection | 40 mg/mouse (depot) | Saline | Single injection | [3][8] |
| Cervical Cancer Regression | HPV Transgenic | Intraperitoneal (i.p.) injection | 4.5 mg/mouse | Phosphate-buffered saline (PBS) | Once a month | [9] |
| Spontaneous Mammary Tumorigenesis | SHN | Subcutaneous (s.c.) pellet | Not specified | Not specified | Every 2 months | [10] |
Table 2: Observed Effects of Medroxyprogesterone Acetate (MPA) in Mouse Models
| Application | Mouse Strain | Key Findings | Quantitative Effect | Reference |
| Oviductal High-Grade Serous Carcinoma | BPRN-het | Reduced tumor incidence and delayed progression | Up to 78% tumor-free survival | [5][6][7] |
| Endometrial Carcinogenesis | ICR | Decreased incidence of endometrial adenocarcinoma | P < 0.001 | [4] |
| Immunomodulation | BALB/c | Enhanced primary and secondary antibody responses | Significant increase compared to vehicle | [3][8] |
| Mammary Tumorigenesis | BALB/c | Induction of hormone-dependent mammary carcinomas | ~80% incidence | [2] |
| Cervical Cancer Regression | HPV Transgenic | Effective regression of PR-positive cervical cancer | Significant reduction in cancer incidence | [9] |
Experimental Protocols
The following are detailed protocols for the preparation and administration of MPA in mouse models. It is imperative that all animal procedures be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines.
Protocol 1: Subcutaneous (s.c.) Injection of Medroxyprogesterone Acetate (MPA)
Materials:
-
Medroxyprogesterone Acetate (Depo-Provera® or equivalent)
-
Sterile vehicle (e.g., sterile saline, phosphate-buffered saline (PBS))
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% Ethanol
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of MPA solution:
-
If using a commercially available depot formulation (e.g., 150 mg/mL), it may need to be diluted to achieve the desired dose in a small injection volume (typically 50-100 µL for a mouse).
-
For example, to prepare a 40 mg dose in 100 µL, you would need a concentration of 400 mg/mL. If the stock is 150 mg/mL, a direct injection of a larger volume might be necessary, or a custom formulation may be required. Always consult with a veterinarian or pharmacist for appropriate formulation and dilution protocols.
-
Ensure the final solution is homogenous. Gently vortex or invert the vial to mix.
-
-
Animal Preparation:
-
Weigh the mouse to ensure accurate dosing if calculating on a mg/kg basis.
-
Gently restrain the mouse.
-
Sterilize the injection site (typically the scruff of the neck or the flank) with a 70% ethanol wipe.
-
-
Injection:
-
Pinch the skin to create a tent.
-
Insert the needle at the base of the tented skin, parallel to the body.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Slowly inject the MPA solution.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
-
Post-injection Monitoring:
-
Monitor the animal for any signs of distress, irritation at the injection site, or adverse reactions.
-
Return the animal to its cage.
-
Protocol 2: Subcutaneous (s.c.) Implantation of Slow-Release MPA Pellets
Materials:
-
Slow-release MPA pellets (e.g., from Innovative Research of America)
-
Anesthetic (e.g., isoflurane) and analgesics
-
Surgical instruments (scalpel, forceps, wound clips or sutures)
-
Betadine or other surgical scrub
-
70% Ethanol
-
Sterile gauze
-
Heating pad
-
Appropriate PPE
Procedure:
-
Surgical Preparation:
-
Anesthetize the mouse using an approved protocol.
-
Shave the fur from the surgical site (typically the dorsal side, between the shoulder blades).
-
Prepare the surgical site by alternating scrubs of Betadine and 70% ethanol three times.
-
-
Implantation:
-
Make a small incision (approximately 5 mm) in the skin.
-
Using blunt forceps, create a subcutaneous pocket by gently separating the skin from the underlying connective tissue.
-
Insert the slow-release pellet into the pocket.
-
Ensure the pellet is securely in place and not at risk of being expelled.
-
-
Wound Closure:
-
Close the incision with wound clips or sutures.
-
-
Post-operative Care:
-
Administer post-operative analgesia as per your IACUC protocol.
-
Place the mouse on a heating pad for recovery until it is ambulatory.
-
Monitor the animal for signs of pain, infection, or other complications.
-
Remove wound clips or sutures after 7-10 days, if necessary.
-
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathway of Progestins
Progestins like this compound and MPA primarily exert their effects through the progesterone receptor (PR). Upon ligand binding, the PR can initiate both genomic and non-genomic signaling cascades. The genomic pathway involves the translocation of the PR to the nucleus, where it acts as a transcription factor. The non-genomic pathway involves the rapid activation of cytoplasmic signaling molecules.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Medroxyprogesterone acetate enhances in vivo and in vitro antibody production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of medroxyprogesterone acetate on mouse endometrial carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Medroxyprogesterone Acetate Inhibits Tumorigenesis in Mouse Models of Oviductal High-Grade Serous Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Medroxyprogesterone acetate enhances spontaneous mammary tumorigenesis and uterine adenomyosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Medrogestone's Role in Unraveling Steroid Hormone Receptor Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medrogestone, a synthetic progestin, serves as a valuable tool for investigating the intricate world of steroid hormone receptors. Its ability to interact with not only the progesterone receptor (PR) but also the androgen (AR) and glucocorticoid receptors (GR) makes it a versatile ligand for dissecting the specific roles and cross-talk between these critical signaling pathways. These application notes provide a comprehensive overview of this compound's utility in steroid hormone receptor research, complete with detailed experimental protocols and data interpretation guidelines. Due to the close structural and functional similarity, and more extensive availability of experimental data, information on Medroxyprogesterone Acetate (MPA) is also included and can be largely applied to this compound.
Mechanism of Action
This compound exerts its effects by binding to intracellular steroid hormone receptors. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes. This interaction modulates gene transcription, leading to downstream physiological effects. The promiscuity of this compound, binding to PR, AR, and GR, allows researchers to study the overlapping and distinct functions of these receptors.
Quantitative Data Summary
The binding affinity and functional activity of this compound and the closely related Medroxyprogesterone Acetate (MPA) for various steroid receptors have been characterized in numerous studies. The following tables summarize key quantitative data, providing a comparative overview of their potency and efficacy.
Table 1: Receptor Binding Affinity (Ki and Relative Binding Affinity - RBA)
| Compound | Receptor | Ki (nM) | Relative Binding Affinity (%) | Reference Compound | Species/Cell Line |
| Medroxyprogesterone Acetate (MPA) | Progesterone Receptor (PR) | ~2 | - | Progesterone | Human Breast Cancer Cells |
| Medroxyprogesterone Acetate (MPA) | Androgen Receptor (AR) | - | 36 | Dihydrotestosterone (DHT) | - |
| Medroxyprogesterone Acetate (MPA) | Glucocorticoid Receptor (GR) | - | 42 | Dexamethasone | Human Mononuclear Leukocytes[1] |
| Megestrol Acetate | Glucocorticoid Receptor (GR) | - | 46 | Dexamethasone | Human Mononuclear Leukocytes[1] |
Table 2: Functional Activity (IC50 and EC50)
| Compound | Assay | IC50/EC50 (nM) | Receptor | Cell Line |
| Medroxyprogesterone Acetate (MPA) | Growth Inhibition (IC20) | 0.04 to >100 | PR | T-47D, ZR 75-1 |
| Medroxyprogesterone Acetate (MPA) | Reporter Gene Activation (EC50) | - | AR | MDA-MB-453, ZR-75-1, CV-1 |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
Competitive Receptor Binding Assay
This protocol determines the binding affinity of this compound for a specific steroid hormone receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Target cells or tissues expressing the receptor of interest (e.g., breast cancer cell lines like T-47D for PR, MDA-MB-453 for AR).
-
Cytosol extraction buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).
-
Radiolabeled ligand (e.g., [³H]progesterone for PR, [³H]R1881 for AR, [³H]dexamethasone for GR).
-
Unlabeled this compound.
-
Unlabeled reference competitor (e.g., progesterone, DHT, dexamethasone).
-
Dextran-coated charcoal (DCC) suspension.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Cytosol Preparation: Homogenize target cells or tissues in ice-cold cytosol extraction buffer. Centrifuge at high speed (e.g., 100,000 x g) to pellet cellular debris and collect the supernatant (cytosol). Determine protein concentration using a standard protein assay.
-
Competition Reaction: In triplicate, set up binding reactions containing:
-
A fixed concentration of radiolabeled ligand (typically at or below its Kd).
-
Increasing concentrations of unlabeled this compound or the reference competitor.
-
A fixed amount of cytosol protein.
-
Incubate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Unbound Ligand: Add ice-cold DCC suspension to each tube to adsorb unbound ligand. Incubate on ice for a short period (e.g., 10-15 minutes) with occasional vortexing.
-
Quantification: Centrifuge to pellet the charcoal. Transfer the supernatant (containing bound radiolabeled ligand) to scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specifically bound radiolabeled ligand as a function of the log concentration of the competitor. Calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radiolabeled ligand). The Ki can be calculated using the Cheng-Prusoff equation.
Reporter Gene Assay for Transcriptional Activation
This assay measures the ability of this compound to activate a specific steroid hormone receptor and induce the expression of a reporter gene.
Materials:
-
Host cell line with low endogenous steroid receptor activity (e.g., HeLa, HEK293, or specific cancer cell lines).
-
Expression vector for the steroid hormone receptor of interest (e.g., pCMV-hPR, pCMV-hAR, pCMV-hGR).
-
Reporter vector containing a hormone response element (HRE) upstream of a reporter gene (e.g., pGL3-PRE-luciferase for PR/AR/GR). A consensus binding site like PRE2 can be used for PR, AR, and GR[2].
-
Transfection reagent (e.g., Lipofectamine).
-
Cell culture medium, charcoal-stripped fetal bovine serum (to remove endogenous steroids).
-
This compound and reference agonists (e.g., progesterone, DHT, dexamethasone).
-
Luciferase assay reagent and a luminometer.
Procedure:
-
Cell Culture and Transfection: Seed cells in a multi-well plate. Co-transfect the cells with the receptor expression vector and the reporter vector using a suitable transfection reagent.
-
Hormone Treatment: After transfection (e.g., 24 hours), replace the medium with a medium containing charcoal-stripped serum. Treat the cells with various concentrations of this compound or a reference agonist for 18-24 hours.
-
Cell Lysis and Luciferase Assay: Wash the cells with PBS and lyse them using the luciferase assay lysis buffer.
-
Measurement: Add the luciferase substrate to the cell lysate and immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration. Plot the fold induction of luciferase activity versus the log concentration of the compound to determine the EC50 value.
Cell Proliferation Assay (MTT Assay)
This protocol assesses the effect of this compound on the proliferation of steroid-responsive cancer cell lines.
Materials:
-
Steroid-responsive cell line (e.g., T-47D, MCF-7, ZR 75-1).
-
Cell culture medium and charcoal-stripped fetal bovine serum.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plate and a microplate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with a medium containing charcoal-stripped serum and treat the cells with a range of concentrations of this compound. Include untreated control wells.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 3-7 days).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the untreated control. Plot the percentage of inhibition versus the log concentration of this compound to determine the IC50 value.
Signaling Pathways and Visualizations
This compound, through its interaction with steroid receptors, can modulate various downstream signaling pathways, including the PI3K/Akt pathway. The activation or inhibition of these pathways can have significant implications for cell proliferation, survival, and other cellular processes.
References
- 1. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The progestational and androgenic properties of medroxyprogesterone acetate: gene regulatory overlap with dihydrotestosterone in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Medrogestone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques for synthesizing Medrogestone derivatives, with a focus on Medroxyprogesterone Acetate. Detailed experimental protocols, quantitative data, and visualizations of key biological pathways are presented to facilitate research and development in this area.
Introduction
This compound and its derivatives are synthetic progestins that have been utilized in various therapeutic applications. The synthesis of these complex steroid molecules involves a multi-step process requiring careful control of reaction conditions to achieve desired stereochemistry and yield. This document outlines a detailed synthetic pathway to Medroxyprogesterone Acetate, a prominent this compound derivative, and provides insights into its mechanism of action.
Data Presentation: Synthesis of Medroxyprogesterone Acetate
The following table summarizes the quantitative data for a six-step synthesis of Medroxyprogesterone Acetate from 17α-hydroxyprogesterone.[1] This pathway is presented as a representative example for the synthesis of this compound derivatives.
| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) |
| 1 | Ketalation | 17α-hydroxyprogesterone | Ethylene glycol, p-toluenesulfonic acid | 3,20-Bis(ethyleneketal)-17α-hydroxyprogesterone | 95-98 |
| 2 | Epoxidation | 3,20-Bis(ethyleneketal)-17α-hydroxyprogesterone | Peroxyacetic acid, Sodium acetate | 5α,6α-Epoxy-3,20-bis(ethyleneketal)-17α-hydroxyprogesterone | 92-95 |
| 3 | Grignard Reaction | 5α,6α-Epoxy-3,20-bis(ethyleneketal)-17α-hydroxyprogesterone | Methylmagnesium bromide | 6β-Methyl-3,20-bis(ethyleneketal)-5α,17α-dihydroxyprogesterone | 85-90 |
| 4 | Deprotection | 6β-Methyl-3,20-bis(ethyleneketal)-5α,17α-dihydroxyprogesterone | Glacial acetic acid | 6β-Methyl-5α,17α-dihydroxyprogesterone | 90-93 |
| 5 | Isomerization | 6β-Methyl-5α,17α-dihydroxyprogesterone | Hydrogen chloride | 6α-Methyl-17α-hydroxyprogesterone | 94-96 |
| 6 | Acetylation | 6α-Methyl-17α-hydroxyprogesterone | Acetic anhydride, Acetic acid | Medroxyprogesterone Acetate | ~87.5 |
Experimental Protocols
The following are detailed methodologies for the key experiments in the synthesis of Medroxyprogesterone Acetate.[1]
Step 1: Ketalation of 17α-hydroxyprogesterone
-
Reaction Setup: In a suitable reaction vessel, dissolve 17α-hydroxyprogesterone in benzene.
-
Addition of Reagents: Add ethylene glycol (8-10 times the mass of the starting material) and p-toluenesulfonic acid (0.04-0.05 times the mass of the starting material).
-
Reaction Conditions: Heat the mixture to reflux and remove water azeotropically.
-
Work-up: After the reaction is complete, cool the mixture and quench the reaction with pyridine (0.1-0.2 times the mass of the starting material). Wash the organic layer with sodium bicarbonate solution and then with water until neutral.
-
Isolation: Concentrate the organic layer under reduced pressure to obtain the ketal product.
Step 2: Epoxidation
-
Reaction Setup: Dissolve the ketal from Step 1 in a suitable solvent.
-
Addition of Reagents: Add a solution of peroxyacetic acid and anhydrous sodium acetate.
-
Reaction Conditions: Maintain the reaction at a controlled temperature until the starting material is consumed.
-
Work-up: Quench the reaction and wash the organic layer with a reducing agent solution (e.g., sodium bisulfite) followed by water.
-
Isolation: Dry the organic layer and concentrate under reduced pressure to yield the epoxide.
Step 3: Grignard Reaction
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the epoxide from Step 2 in anhydrous tetrahydrofuran (THF).
-
Addition of Reagents: Slowly add a solution of methylmagnesium bromide in THF (5-7 times the mass of the epoxide).
-
Reaction Conditions: Heat the reaction mixture to 75-78°C for 8-12 hours.[1]
-
Work-up: Cool the reaction mixture and slowly add dilute sulfuric acid (5-15%) to hydrolyze the Grignard complex.[1] Maintain the temperature between 15-25°C for 2-3 hours.[1]
-
Isolation: Extract the product with an organic solvent, wash with water, dry, and concentrate to obtain the Grignard product.
Step 4: Deprotection
-
Reaction Setup: Dissolve the Grignard product from Step 3 in glacial acetic acid.
-
Reaction Conditions: Stir the mixture at a specified temperature to facilitate the removal of the ketal protecting groups.
-
Work-up: Pour the reaction mixture into water and extract the product with an organic solvent.
-
Isolation: Wash the organic layer until neutral, dry, and concentrate to yield the deprotected diol.
Step 5: Isomerization
-
Reaction Setup: Dissolve the diol from Step 4 in a suitable solvent.
-
Addition of Reagents: Introduce hydrogen chloride to catalyze the isomerization.
-
Reaction Conditions: Stir the reaction at a controlled temperature until the desired product is formed.
-
Work-up: Neutralize the reaction mixture and extract the product.
-
Isolation: Wash, dry, and concentrate the organic layer to obtain 6α-Methyl-17α-hydroxyprogesterone.
Step 6: Acetylation
-
Reaction Setup: To a reaction vessel, add 6α-Methyl-17α-hydroxyprogesterone, acetic acid, and acetic anhydride.
-
Reaction Conditions: Heat the mixture to reflux to perform the acetylation.
-
Work-up: Cool the reaction mixture and add water to precipitate the product.
-
Isolation: Filter the solid, wash with water, and dry to obtain Medroxyprogesterone Acetate.[2] The crude product can be recrystallized from a mixture of methanol and dichloromethane to achieve high purity.[2]
Visualizations
General Workflow for this compound Derivative Synthesis
The following diagram illustrates a generalized workflow for the synthesis of this compound derivatives, highlighting the key stages of the process.
Caption: General workflow for synthesizing this compound derivatives.
Signaling Pathway of this compound Derivatives
This compound and its derivatives primarily exert their effects through interactions with steroid hormone receptors, namely the progesterone receptor (PR) and the androgen receptor (AR). The binding of these derivatives to the receptors initiates a cascade of molecular events that modulate gene expression.
Caption: this compound derivatives' signaling pathway.
References
Medrogestone: A Versatile Tool for Elucidating Progestin Effects in Research and Drug Development
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Medrogestone, a synthetic progestin, serves as a valuable tool for investigating the diverse physiological and pharmacological effects of progestins. Its interaction with various steroid receptors allows for the dissection of complex signaling pathways and the characterization of progestogenic, and to a lesser extent, anti-androgenic and glucocorticoid activities. These notes provide an overview of this compound's utility, comparative receptor binding data, and detailed protocols for key experimental assays.
Introduction to this compound
This compound (6,17α-dimethyl-6-dehydroprogesterone) is a potent, orally active progestin.[1] Like the natural hormone progesterone, this compound exerts its primary effects by binding to and activating progesterone receptors (PRs), leading to the regulation of gene expression in target tissues.[1] Its chemical structure, however, confers distinct pharmacokinetic and pharmacodynamic properties, including interactions with other steroid hormone receptors, which makes it a subject of interest for studying the broader spectrum of progestin activities.
Mechanism of Action and Receptor Interactions
The biological effects of this compound are primarily mediated through its interaction with intracellular steroid receptors. Upon binding, the receptor-ligand complex translocates to the nucleus and modulates the transcription of target genes. While its principal target is the progesterone receptor, this compound, like many synthetic progestins, can also exhibit cross-reactivity with androgen (AR) and glucocorticoid receptors (GR).[2][3] This promiscuity is a key aspect of its utility in research, allowing for the study of off-target effects and the development of more selective progestins.
While specific quantitative binding affinity data for this compound is limited in publicly available literature, comparative data for the closely related and widely studied progestin, Medroxyprogesterone Acetate (MPA), provides valuable context.
Quantitative Data Presentation
Table 1: Comparative Receptor Binding Affinities of Progestins
This table summarizes the binding affinities (Ki values in nM) of Medroxyprogesterone Acetate (MPA) and other relevant steroids for the Progesterone Receptor (PR), Androgen Receptor (AR), and Glucocorticoid Receptor (GR). This data serves as a reference for understanding the potential receptor interaction profile of this compound.
| Compound | Progesterone Receptor (PR) Ki (nM) | Androgen Receptor (AR) Ki (nM) | Glucocorticoid Receptor (GR) Ki (nM) |
| Progesterone | 7.74[4] | 36.6[5] | 215[6] |
| Medroxyprogesterone Acetate (MPA) | - | 19.4[5] | 10.8[6] |
| Dihydrotestosterone (DHT) | - | 29.4[5] | - |
| Dexamethasone | - | - | 4.2[6] |
Signaling Pathways
Progestins like this compound can initiate both genomic and non-genomic signaling cascades. The classical genomic pathway involves the direct regulation of gene transcription by the activated progesterone receptor. Non-genomic pathways involve rapid, membrane-initiated signaling events that can modulate various downstream effectors, including mitogen-activated protein kinases (MAPK) and PI3K/Akt pathways.[1][7]
Genomic Signaling Pathway of Progestins
Caption: Classical genomic signaling pathway of progestins.
Non-Genomic Progestin Signaling via MAPK/ERK Pathway
Caption: Non-genomic progestin signaling via the MAPK/ERK pathway.
Progestin Modulation of the PI3K/Akt Signaling Pathway
Caption: Progestin modulation of the PI3K/Akt signaling pathway.
Experimental Protocols
The following are detailed protocols for standard assays used to characterize the effects of progestins like this compound.
Protocol 1: Radioligand Binding Assay for Progesterone Receptor
Objective: To determine the binding affinity (Ki) of this compound for the progesterone receptor.
Workflow Diagram
Caption: Workflow for a radioligand binding assay.
Materials:
-
Cells or tissues expressing the progesterone receptor (e.g., T47D breast cancer cells)
-
Radiolabeled ligand (e.g., [³H]progesterone)
-
Unlabeled this compound
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation cocktail
-
96-well filter plates
-
Vacuum manifold
-
Scintillation counter
Procedure:
-
Cell Culture and Membrane Preparation: Culture T47D cells to 80-90% confluency. Harvest cells and prepare a membrane fraction by homogenization and centrifugation.[8]
-
Binding Assay: a. In a 96-well plate, add a constant concentration of [³H]progesterone to each well. b. Add increasing concentrations of unlabeled this compound to compete with the radioligand. Include control wells with no competitor (total binding) and wells with a high concentration of unlabeled progesterone (non-specific binding).[8] c. Add the cell membrane preparation to each well. d. Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).[8]
-
Separation of Bound and Free Ligand: a. Transfer the contents of each well to a filter plate. b. Quickly wash the filters with ice-cold assay buffer using a vacuum manifold to remove unbound radioligand.[8]
-
Quantification: a. Dry the filters and place them in scintillation vials. b. Add scintillation cocktail and measure the radioactivity in a scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding). c. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
Protocol 2: MTT Cell Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of a cell line.
Workflow Diagram
Caption: Workflow for an MTT cell proliferation assay.
Materials:
-
Cell line of interest (e.g., Ishikawa endometrial cancer cells)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[10][11][12][13][14]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include vehicle-treated control wells.[10]
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[10][12]
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.[10][12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10][12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the concentration of this compound.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To quantify the changes in the expression of target genes in response to this compound treatment.
Workflow Diagram
Caption: Workflow for qRT-PCR gene expression analysis.
Materials:
-
Cell line of interest
-
This compound
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., containing SYBR Green)
-
Gene-specific primers for target and reference genes
-
Real-time PCR instrument
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with this compound at the desired concentration and for the appropriate duration.
-
RNA Extraction: Extract total RNA from the cells using a commercial kit according to the manufacturer's instructions.[15]
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcription kit.
-
Quantitative PCR: a. Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and gene-specific primers for both the target gene(s) and a stable reference gene (e.g., GAPDH, ACTB).[16][17] b. Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.[16][17]
-
Data Analysis: a. Determine the cycle threshold (Ct) values for the target and reference genes in both treated and control samples. b. Calculate the relative gene expression using the ΔΔCt method or a standard curve method.[16][17]
Conclusion
This compound is a multifaceted tool for probing the intricate world of progestin signaling. While a comprehensive quantitative profile of its receptor interactions requires further investigation, its utility in cell-based assays is well-established. The provided protocols offer a solid foundation for researchers to explore the effects of this compound on cell proliferation, receptor binding, and gene expression, thereby contributing to a deeper understanding of progestin biology and its implications in health and disease.
References
- 1. Inhibiting the PI3K/Akt pathway reversed progestin resistance in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparing the androgenic and estrogenic properties of progestins used in contraception and hormone therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative actions of progesterone, medroxyprogesterone acetate, drospirenone and nestorone on breast cancer cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparative study of the androgenic properties of progesterone and the progestins, medroxyprogesterone acetate (MPA) and norethisterone acetate (NET-A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic progestins used in HRT have different glucocorticoid agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Divergent impact of progesterone and medroxyprogesterone acetate (Provera) on nuclear mitogen-activated protein kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. researchhub.com [researchhub.com]
- 15. Effects of medroxyprogesterone acetate on gene expression in myometrial explants from pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. genscript.com [genscript.com]
- 17. schnablelab.plantgenomics.iastate.edu [schnablelab.plantgenomics.iastate.edu]
Application Notes and Protocols for Western Blot Analysis of Medrogestone-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and performing Western blot analysis on cells treated with Medrogestone, a synthetic progestin. The protocols and data presented herein are intended to facilitate research into the molecular mechanisms of this compound action, particularly its impact on key cellular signaling pathways.
Introduction
This compound is a synthetic progestin, a class of steroid hormones that exert their effects by binding to and activating progesterone receptors (PRs).[1][2] Progestins play crucial roles in regulating cell differentiation, proliferation, and apoptosis.[3][4] Their therapeutic applications are diverse, ranging from hormone replacement therapy and contraception to the treatment of hormone-sensitive cancers.[3][4] Understanding the molecular sequelae of this compound treatment is paramount for elucidating its therapeutic effects and potential side effects.
Western blot analysis is a powerful and widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[5] This method is invaluable for investigating the effects of drug treatment on protein expression and signaling pathway activation. By analyzing key proteins, researchers can decipher the intricate cellular responses to this compound.
Key Signaling Pathways Affected by Progestins
Progestins, including this compound, modulate a variety of signaling pathways that are central to cell fate decisions. These can be broadly categorized into genomic and non-genomic pathways.[1][6]
-
Genomic Signaling: The classical genomic pathway involves the binding of the progestin to intracellular progesterone receptors (PRs), which then translocate to the nucleus, dimerize, and bind to progesterone response elements (PREs) on the DNA to regulate the transcription of target genes.[1][2]
-
Non-Genomic Signaling: Progestins can also elicit rapid cellular responses through non-genomic pathways.[1][6] This can involve the activation of membrane-associated PRs, leading to the activation of cytoplasmic signaling cascades such as the MAPK/ERK and PI3K/AKT pathways.[2][7]
Key signaling pathways known to be influenced by progestins include:
-
MAPK/ERK Pathway: This pathway is crucial for regulating cell proliferation, differentiation, and survival. Progestins can activate the Ras/Raf/MEK/ERK cascade.[3][7]
-
PI3K/AKT Pathway: This is a critical survival pathway that inhibits apoptosis and promotes cell growth. Progestins have been shown to modulate this pathway.[3][4]
-
STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in cell proliferation and survival. Some progestins, like Medroxyprogesterone Acetate (MPA), have been shown to induce the transcriptional activation of STAT3.[8][9]
-
Wnt/β-catenin Pathway: This pathway is involved in cell proliferation and differentiation. Progestins can inhibit this pathway in a concentration-dependent manner.[3]
-
Apoptosis-Regulating Proteins: Progestins can modulate the expression of proteins involved in apoptosis, such as the Bcl-2 family of proteins.[3][10]
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line Selection: Choose a cell line relevant to the research question (e.g., breast cancer cell lines like T47D or MCF-7, which express progesterone receptors).
-
Cell Culture: Culture the cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Hormone Deprivation: Prior to this compound treatment, cells should be hormone-starved to reduce the influence of hormones present in the serum. This is typically done by culturing the cells in a phenol red-free medium supplemented with charcoal-stripped FBS for 24-48 hours.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Treat the cells with the desired concentrations of this compound for the specified time points. Include a vehicle control (DMSO) in all experiments.
Protein Extraction
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
Centrifugation: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the total protein extract.
Protein Quantification
-
Bradford or BCA Assay: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay, according to the manufacturer's instructions. This is crucial for ensuring equal loading of protein in the subsequent steps.[11]
Western Blot Analysis
-
SDS-PAGE: Denature the protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Electrophoresis: Separate the proteins based on their molecular weight by running the gel at a constant voltage.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, STAT3, Bcl-2, Bax) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.[11]
Data Presentation
The following tables summarize hypothetical quantitative data from Western blot analysis of a progesterone receptor-positive cell line treated with this compound for 24 hours. Data is presented as the mean fold change relative to the vehicle control ± standard deviation.
Table 1: Effect of this compound on MAPK/ERK and PI3K/AKT Signaling Pathways
| Target Protein | Vehicle Control | 10 nM this compound | 100 nM this compound | 1 µM this compound |
| p-ERK/Total ERK | 1.0 ± 0.1 | 1.8 ± 0.2 | 2.5 ± 0.3 | 2.1 ± 0.2 |
| p-AKT/Total AKT | 1.0 ± 0.1 | 1.5 ± 0.1 | 2.1 ± 0.2 | 1.8 ± 0.1 |
Table 2: Effect of this compound on STAT3 and Apoptosis-Related Proteins
| Target Protein | Vehicle Control | 10 nM this compound | 100 nM this compound | 1 µM this compound |
| p-STAT3/Total STAT3 | 1.0 ± 0.1 | 1.7 ± 0.2 | 2.3 ± 0.2 | 1.9 ± 0.1 |
| Bcl-2/β-actin | 1.0 ± 0.1 | 1.6 ± 0.1 | 2.0 ± 0.2 | 1.7 ± 0.1 |
| Bax/β-actin | 1.0 ± 0.1 | 0.7 ± 0.1 | 0.5 ± 0.05 | 0.6 ± 0.08 |
Visualizations
Caption: this compound signaling pathways.
Caption: Western blot experimental workflow.
References
- 1. Progesterone Signaling Mechanisms in Brain and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Use of Progestins and Their Mechanisms of Action: Present and Future (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Progestins induce transcriptional activation of signal transducer and activator of transcription 3 (Stat3) via a Jak- and Src-dependent mechanism in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Progestins Induce Transcriptional Activation of Signal Transducer and Activator of Transcription 3 (Stat3) via a Jak- and Src-Dependent Mechanism in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of progestins on estrogen-induced neuroprotection: synergy by progesterone and 19-norprogesterone and antagonism by medroxyprogesterone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Application of Medrogestone in Endometriosis Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterine cavity. This condition is a significant cause of pelvic pain and infertility, affecting a substantial portion of women of reproductive age.[1] The therapeutic management of endometriosis often involves hormonal treatments aimed at suppressing the growth and inflammatory activity of the ectopic lesions.[2] Medrogestone, a synthetic progestin, and its close analogue Medroxyprogesterone Acetate (MPA), are utilized in endometriosis research and treatment due to their potent progestogenic effects.[1][3] These compounds act by binding to progesterone receptors, leading to the decidualization and subsequent atrophy of endometrial tissue.[4] Furthermore, they exert anti-proliferative, anti-inflammatory, and anti-angiogenic effects on endometriotic lesions.[5] This document provides detailed application notes and experimental protocols for researchers investigating the utility of this compound in endometriosis.
Mechanism of Action
This compound, as a progestin, primarily exerts its effects through the progesterone receptor (PR). Its mechanism of action in the context of endometriosis is multifaceted:
-
Inhibition of Gonadotropin Secretion: By acting on the hypothalamus and pituitary gland, this compound suppresses the secretion of gonadotropin-releasing hormone (GnRH), leading to reduced levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This, in turn, decreases ovarian estrogen production, creating a hypoestrogenic environment that is unfavorable for the growth of endometriotic implants.[6]
-
Direct Effects on Endometrial Tissue: this compound directly targets endometrial and endometriotic cells, inducing decidualization, a process of differentiation that ultimately leads to tissue atrophy.[4]
-
Anti-proliferative Effects: Studies have demonstrated that MPA can significantly inhibit the proliferation of endometrial stromal cells in vitro.[7][8]
-
Induction of Apoptosis: Research indicates that MPA treatment can enhance apoptosis (programmed cell death) in the eutopic endometrium of women with endometriosis.[9]
-
Anti-inflammatory Action: Progestins, including MPA, have been shown to suppress the secretion of pro-inflammatory cytokines such as IL-6, IL-8, and MCP-1 from endometrial stromal cells.[10]
Quantitative Data Summary
The following tables summarize the quantitative effects of Medroxyprogesterone Acetate (MPA), a compound closely related to this compound, in endometriosis research.
Table 1: Effect of MPA on Endometrial Cell Proliferation and Apoptosis
| Parameter | Cell Type | Treatment | Effect | p-value | Reference |
| Cell Proliferation (Relative Level) | Eutopic Endometrium | 150 mg DMPA injection | ↓ from 1.73±0.50 to 1.08±0.57 | 0.014 | |
| Cell Apoptosis (Relative Level) | Eutopic Endometrium | 150 mg DMPA injection | ↑ from 0.82±0.39 to 1.12±0.36 | 0.034 | |
| Ki-67 Expression (Proliferation Marker) | Endometrioid Adenocarcinoma | MPA | ↓ (Greater decrease in responders) | Significant | [11] |
| Bcl-2 Expression (Anti-apoptosis Marker) | Endometrioid Adenocarcinoma | MPA | ↓ (Greater decrease in responders) | Significant | [11] |
| Caspase-3 Activation (Apoptosis Marker) | Endometrioid Adenocarcinoma | MPA | No significant change | Not Significant | [11] |
Table 2: Effect of MPA on Inflammatory Cytokine Secretion from TNF-α-stimulated Endometrial Stromal Cells
| Cytokine | Treatment | Effect | Reference |
| IL-6 | MPA, NETA, DNG | Suppressed secretion | [10] |
| IL-8 | MPA, NETA, DNG | Suppressed secretion | [10] |
| MCP-1 | MPA, NETA, DNG | Suppressed secretion | [10] |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound on endometriosis. These protocols are synthesized from established methodologies.
Protocol 1: In Vitro Culture of Human Endometrial Stromal Cells (hESCs) and this compound Treatment
This protocol is adapted from methodologies for isolating and culturing primary human endometrial stromal cells.[12][13][14]
1. Materials:
-
Endometrial tissue biopsy
-
Phosphate-Buffered Saline (PBS)
-
Collagenase Type III (0.375 mg/ml)
-
DNase I (25 µg/ml)
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (in DMSO)
-
Cell culture plates/flasks
2. Procedure:
-
Wash the endometrial tissue biopsy with PBS to remove any blood clots.
-
Mince the tissue into small pieces (1-2 mm³).
-
Digest the minced tissue with Collagenase III and DNase I in PBS at 37°C with gentle agitation for 60-90 minutes.
-
Filter the cell suspension through a 40 µm cell strainer to remove epithelial cells and undigested tissue.
-
Centrifuge the filtrate to pellet the stromal cells and resuspend in DMEM/F-12 medium.
-
Plate the cells in culture flasks and incubate at 37°C in a 5% CO₂ incubator.
-
Allow the cells to adhere and reach 70-80% confluency.
-
For this compound treatment, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (DMSO).
-
Incubate for the desired time period before proceeding with downstream analyses (e.g., proliferation assay, apoptosis assay, RNA/protein extraction).
Protocol 2: Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This protocol is based on the methodology for assessing endometrial stromal cell proliferation.[7]
1. Materials:
-
hESCs cultured in 96-well plates
-
This compound
-
[³H]-thymidine
-
Scintillation counter
2. Procedure:
-
Seed hESCs in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for 24-72 hours.
-
Add [³H]-thymidine to each well and incubate for an additional 4-6 hours.
-
Harvest the cells and measure the incorporation of [³H]-thymidine using a scintillation counter.
-
Calculate the percentage of proliferation relative to the vehicle control.
Protocol 3: Apoptosis Assay (TUNEL Staining)
This protocol is based on the TUNEL assay for detecting DNA fragmentation in apoptotic cells.[15]
1. Materials:
-
hESCs cultured on coverslips or chamber slides
-
This compound
-
TUNEL assay kit
-
Fluorescence microscope
2. Procedure:
-
Culture and treat hESCs with this compound as described in Protocol 1.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Perform the TUNEL staining according to the manufacturer's instructions.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the cells under a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive (apoptotic) cells.
Protocol 4: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is adapted from standard qPCR methodologies for analyzing gene expression in endometrial tissue.[16][17]
1. Materials:
-
hESCs treated with this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Gene-specific primers (e.g., for BCL2, BAX, PCNA, inflammatory cytokines)
-
Real-time PCR system
2. Procedure:
-
Extract total RNA from this compound-treated and control hESCs using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using a qPCR master mix, cDNA template, and gene-specific primers.
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Protocol 5: Western Blotting for Protein Expression Analysis
This protocol follows standard Western blotting procedures.
1. Materials:
-
hESCs treated with this compound
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against PR, Ki-67, cleaved caspase-3, inflammatory pathway proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
2. Procedure:
-
Lyse the this compound-treated and control hESCs and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Protocol 6: Immunohistochemistry (IHC) for Progesterone Receptor (PR) in Endometriotic Tissue
This protocol is based on standard IHC procedures for formalin-fixed, paraffin-embedded tissues.[3][6][18][19]
1. Materials:
-
Formalin-fixed, paraffin-embedded endometriotic tissue sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Peroxidase blocking solution
-
Blocking serum
-
Primary antibody against Progesterone Receptor
-
Biotinylated secondary antibody
-
Streptavidin-HRP complex
-
DAB substrate
-
Hematoxylin counterstain
-
Mounting medium
2. Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced antigen retrieval.
-
Block endogenous peroxidase activity.
-
Block non-specific binding sites with blocking serum.
-
Incubate with the primary anti-PR antibody.
-
Incubate with the biotinylated secondary antibody.
-
Incubate with the streptavidin-HRP complex.
-
Develop the color with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the sections.
-
Analyze the staining intensity and percentage of positive cells under a microscope.
Protocol 7: Mouse Model of Endometriosis and this compound Treatment
This protocol is a synthesized approach based on established methods for creating murine models of endometriosis.[4][20][21][22][23]
1. Materials:
-
Female immunodeficient mice (e.g., nude or SCID)
-
Human endometrial tissue or mouse uterine tissue
-
Anesthesia
-
Surgical instruments
-
This compound (for oral gavage or subcutaneous injection)
-
Calipers for lesion measurement
2. Procedure:
-
Obtain human endometrial tissue from biopsies or hysterectomies, or uterine tissue from a donor mouse.
-
Mince the tissue into small fragments (1-2 mm³).
-
Anesthetize the recipient mouse.
-
Make a small incision in the abdominal wall.
-
Suture or inject the endometrial fragments onto the peritoneal wall or other desired locations.
-
Close the incision.
-
Allow the endometriotic lesions to establish for a designated period (e.g., 2-4 weeks).
-
Begin treatment with this compound or vehicle control, administered daily or as per the desired regimen.
-
Monitor the size of the lesions over time using calipers or an imaging system.
-
At the end of the study, euthanize the mice, excise the lesions, and perform histological and molecular analyses.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound in endometriosis.
Caption: Experimental workflow for studying this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. biocare.net [biocare.net]
- 4. Induction of Endometriosis in a Menstruating Mouse Model (Mus musculus): A Translational Animal Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of progesterone and progestins on endometrial proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunohistochemical analysis of oestrogen and progesterone receptors in endometriotic tissue and endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct effects of medroxyprogesterone acetate, danazol, and leuprolide acetate on endometrial stromal cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endometriosis-specific genes identified by real-time reverse transcription-polymerase chain reaction expression profiling of endometriosis versus autologous uterine endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DMPA Suppresses Cell Proliferation and Enhances Cell Apoptosis of Eutopic Endometrium in Women with Endometriosis: A Randomized Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Progestin suppressed inflammation and cell viability of tumor necrosis factor-α-stimulated endometriotic stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Histologic effects of medroxyprogesterone acetate on endometrioid endometrial adenocarcinoma: a Gynecologic Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. endoadeno.org.tr [endoadeno.org.tr]
- 13. Endometriotic cell culture contamination and authenticity: a source of bias in in vitro research? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isolation and Culture of Human Endometrial Epithelial Cells and Stromal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of mifepristone on proliferation and apoptosis of human endometrium in new users of medroxyprogesterone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nezhat.org [nezhat.org]
- 17. Experimental Murine Endometriosis Induces DNA Methylation and Altered Gene Expression in Eutopic Endometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 18. genomeme.ca [genomeme.ca]
- 19. researchgate.net [researchgate.net]
- 20. dernek.endoadeno.org.tr [dernek.endoadeno.org.tr]
- 21. Frontiers | Endometriosis in the Mouse: Challenges and Progress Toward a ‘Best Fit’ Murine Model [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. ijwhr.net [ijwhr.net]
Application Notes and Protocols: The Role of Medrogestone in the Development of Novel Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medrogestone, a synthetic progestin, and its more extensively studied analog, medroxyprogesterone acetate (MPA), have emerged as compounds of interest in oncology research. Initially utilized in hormone replacement therapy and for various gynecological conditions, their potent interactions with steroid hormone receptors—primarily the progesterone receptor (PR), but also the androgen receptor (AR) and glucocorticoid receptor (GR)—have unveiled a complex and multifaceted role in modulating cancer cell growth and survival.[1][2][3] These application notes provide a comprehensive overview of the current understanding of this compound's and MPA's mechanisms of action in cancer, detailed protocols for key experimental assays, and a summary of quantitative data to aid in the design and execution of future cancer therapy research.
Mechanism of Action in Cancer
This compound and MPA exert their effects on cancer cells through a variety of mechanisms, largely dependent on the hormone receptor profile of the tumor. The primary modes of action include:
-
Hormone Receptor Modulation: As a progestin, this compound's primary target is the progesterone receptor. In PR-positive cancers, such as certain breast and endometrial cancers, it can have a direct growth-inhibitory effect.[4] Interestingly, MPA has also been shown to inhibit the proliferation of estrogen and progesterone receptor-negative breast cancer cells through the androgen receptor.[5][6] This highlights the compound's versatility and potential application in a broader range of cancer subtypes. The binding of this compound to these receptors can trigger a cascade of downstream signaling events that ultimately influence cell fate.
-
Cell Cycle Arrest: Studies have demonstrated that MPA can induce cell cycle arrest, primarily in the G0/G1 phase, in hormone receptor-positive breast cancer cell lines.[7][8] This inhibition of cell cycle progression is a key mechanism behind its anti-proliferative effects.
-
Induction of Apoptosis: In addition to halting cell proliferation, progestins can also promote programmed cell death, or apoptosis, in cancer cells.[9]
-
Anti-Angiogenic Effects: MPA has been shown to inhibit tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[10] This action can help to starve the tumor and limit its growth and metastasis.
-
Modulation of Signaling Pathways: The binding of this compound to its target receptors initiates a complex interplay with various intracellular signaling pathways. Notably, the JAK/STAT and PI3K/AKT pathways have been identified as key mediators of progestin action in breast cancer.[1][6][11] MPA has been shown to induce the transcriptional activation of STAT3, which is a requisite for progestin-stimulated breast cancer growth.[3][5] Furthermore, the PI3K/AKT pathway is implicated in hormone independence and tumor differentiation in breast cancer models.[6]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies investigating the effects of medroxyprogesterone acetate (MPA) on various cancer models.
Table 1: In Vitro Anti-Proliferative Effects of Medroxyprogesterone Acetate (MPA)
| Cell Line | Cancer Type | Receptor Status | MPA Concentration | Effect | Reference |
| T-47D | Breast Cancer | ER+, PR+ | 0.04 nM | 20% inhibition of growth | [4] |
| MCF-7 | Breast Cancer | ER+, PR+ | > 100 nM for 20% inhibition | Significant growth inhibition | [4] |
| ZR 75-1 | Breast Cancer | ER+, PR+ | > 100 nM | Significant growth inhibition | [4] |
| BT 474 | Breast Cancer | ER+, PR+ | Not specified | Significant growth inhibition | [4] |
| MDA-MB-361 | Breast Cancer | ER+, PR+ | Not specified | Significant growth inhibition | [4] |
| MFM-223 | Breast Cancer | ER-, PR-, AR+ | 10 nM | Effective inhibition of proliferation | [3] |
| HT29 | Colon Cancer | Not specified | Not specified | Inhibited proliferation | [8] |
| HCT116 | Colon Cancer | Not specified | Not specified | Inhibited proliferation | [8] |
| WT-12 (MCF-7 overexpressing PGRMC1) | Breast Cancer | ER+, PR+, PGRMC1+ | Not specified | 40% increase in cell proliferation | [2] |
Table 2: In Vivo Anti-Tumor Effects of Medroxyprogesterone Acetate (MPA)
| Animal Model | Cancer Type | Treatment | Effect | Reference |
| BALB/c Mice | Mammary Adenocarcinoma | 40 mg depot MPA | Induction of mammary tumors | |
| Female ICR Mice | Endometrial Carcinogenesis | 5 s.c. injections of 2 mg MPA at 4-week intervals | Significantly decreased incidence of endometrial adenocarcinoma | [12] |
| Oviductal HGSC Mouse Model (BPRN-homo) | High-Grade Serous Carcinoma | MPA slow-release pellets | 21% of oviducts tumor-free vs. 9% in placebo | [13] |
| Oviductal HGSC Mouse Model (BPRN-het) | High-Grade Serous Carcinoma | MPA slow-release pellets | 78% of oviducts tumor-free vs. 25% in placebo | [13] |
| C6 Glioma-implanted Wistar Rats | Glial Tumor | 50 mg/kg/day MPA | ~50% reduction in tumor volume in 3 weeks | [14] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound or MPA (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The following day, treat the cells with various concentrations of this compound/MPA. Include a vehicle control (solvent alone).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well.[15]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]
-
Mix gently by pipetting or shaking to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This protocol outlines the steps to analyze changes in protein expression in cancer cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound or MPA
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-AKT, AKT, Cyclin E, p21) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture and treat cells with this compound/MPA as described for the cell viability assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 9.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Signaling Pathways and Experimental Workflows
This compound-Modulated Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound/MPA in cancer cells.
Caption: this compound signaling in cancer cells.
Experimental Workflow for In Vitro Studies
This diagram outlines a typical workflow for investigating the effects of this compound in vitro.
References
- 1. Progestins induce transcriptional activation of signal transducer and activator of transcription 3 (Stat3) via a Jak- and Src-dependent mechanism in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medroxyprogesterone acetate-driven increase in breast cancer risk might be mediated via cross-talk with growth factors in the presence of progesterone receptor membrane component-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medroxyprogesterone acetate inhibits the proliferation of estrogen- and progesterone-receptor negative MFM-223 human mammary cancer cells via the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of medroxyprogesterone acetate on proliferation and cell cycle kinetics of human mammary carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progestins Induce Transcriptional Activation of Signal Transducer and Activator of Transcription 3 (Stat3) via a Jak- and Src-Dependent Mechanism in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/AKT pathway regulates phosphorylation of steroid receptors, hormone independence and tumor differentiation in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Growth of poorly differentiated endometrial carcinoma is inhibited by combined action of medroxyprogesterone acetate and the Ras inhibitor Salirasib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Medroxyprogesterone acetate inhibits proliferation of colon cancer cell lines by modulating cell cycle-related protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Effect of medroxyprogesterone acetate on proliferation and cell cycle kinetics of human mammary carcinoma cells | Garvan Institute of Medical Research [publications.garvan.org.au]
- 11. scispace.com [scispace.com]
- 12. Inhibitory effects of medroxyprogesterone acetate on mouse endometrial carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Medroxyprogesterone Acetate Inhibits Tumorigenesis in Mouse Models of Oviductal High-Grade Serous Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A phase II study of medroxyprogesterone acetate in patients with hormone receptor negative metastatic breast cancer: translational breast cancer research consortium trial 007 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Experimental Design for Medrogestone Efficacy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing preclinical and clinical studies to evaluate the efficacy of Medrogestone, a synthetic progestin. Due to the limited availability of detailed public data on this compound, this document leverages information on the closely related and extensively studied progestin, Medroxyprogesterone Acetate (MPA), as a reference for experimental design. Methodologies and data presented for MPA can serve as a strong foundation for developing robust study protocols for this compound.
Introduction to this compound
This compound is a synthetic progestogen, acting as an agonist of the progesterone receptor (PR).[1] Its primary mechanism of action involves binding to and activating the PR, leading to downstream effects on gene transcription that regulate cellular processes. It has been used in the treatment of various gynecological disorders, including amenorrhea and endometrial hyperplasia, and as a component of menopausal hormone therapy.[1][2][3] Like other progestins, this compound exhibits antigonadotropic effects.[1]
Mechanism of Action and Signaling Pathways
This compound, as a progesterone receptor agonist, modulates the expression of target genes to exert its therapeutic effects. The binding of this compound to the PR initiates a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. There, it binds to progesterone response elements (PREs) in the promoter regions of target genes, recruiting co-activators or co-repressors to either stimulate or inhibit gene transcription.
In the context of cancer, particularly hormone-receptor-positive breast and endometrial cancers, the activation of PR by progestins can lead to an inhibition of cell proliferation. This is often associated with a G0/G1 cell cycle arrest.[4]
The signaling pathways activated by progestins like MPA are complex and can involve both genomic and non-genomic actions. The genomic pathway involves direct regulation of gene expression as described above. Non-genomic pathways can involve rapid activation of intracellular signaling cascades, such as the PI3K/Akt and MAPK pathways.[5][6] These pathways can, in turn, influence cell proliferation, survival, and other cellular processes.
Signaling Pathway of Progestin Action (Referenced from MPA)
Caption: Simplified signaling pathway of progestin action, primarily based on MPA studies.
Preclinical Efficacy Studies: Protocols
In Vitro Studies
3.1.1. Cell Line Selection
The choice of cell lines is critical for the relevance of in vitro studies. For cancer efficacy studies, it is recommended to use cell lines with well-characterized hormone receptor status.
-
Endometrial Cancer:
-
Ishikawa: Progesterone receptor-positive (PR+), a well-established model for studying progestin effects.
-
KLE: Progesterone receptor-negative (PR-), can be used as a negative control.[7]
-
-
Breast Cancer:
3.1.2. Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in complete growth medium. Allow cells to adhere overnight.
-
Treatment: Replace the medium with a fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Experimental Workflow for In Vitro Proliferation Assay
Caption: Workflow for determining the anti-proliferative effect of this compound in vitro.
3.1.3. Progesterone Receptor Binding Assay
This assay determines the affinity of this compound for the progesterone receptor.
Protocol:
-
Reagent Preparation: Prepare a PR-containing cell lysate or purified PR protein. Use a radiolabeled progestin (e.g., [³H]promegestone) as the ligand.
-
Competition Binding: Incubate the PR preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound.
-
Separation: Separate the bound from the free radioligand using a method such as dextran-coated charcoal or filtration.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the Ki (inhibition constant).
In Vivo Studies
3.2.1. Animal Model Selection
-
Endometrial Cancer Xenograft Model:
-
Animals: Immunocompromised mice (e.g., nude or SCID).
-
Cell Lines: Inject PR-positive endometrial cancer cells (e.g., Ishikawa) subcutaneously or orthotopically into the uterus.
-
-
Endometriosis Model:
3.2.2. General Protocol for In Vivo Efficacy Study
-
Animal Acclimatization: Acclimatize animals to the facility for at least one week before the experiment.
-
Tumor/Lesion Induction: Induce tumors or endometriotic lesions as described above.
-
Grouping and Treatment: Once tumors/lesions are established and have reached a palpable size, randomize animals into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose). Administer treatment orally or via injection according to the desired clinical route.
-
Monitoring: Monitor tumor/lesion size regularly (e.g., twice a week) using calipers. Monitor animal body weight and general health.
-
Endpoint: At the end of the study (e.g., after 4-6 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the animals.
-
Tissue Collection: Excise the tumors/lesions and weigh them. Collect other relevant tissues for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).
-
Data Analysis: Compare tumor/lesion growth and final weights between the treatment and control groups.
Clinical Trial Design
Study Population
The selection of the study population will depend on the indication being investigated. For example:
-
Endometrial Hyperplasia: Women with a histological diagnosis of endometrial hyperplasia without atypia.[3][12]
Study Design
A randomized, double-blind, placebo-controlled design is the gold standard for establishing efficacy.
Logical Relationship for a Clinical Trial Design
Caption: A logical workflow for a randomized controlled clinical trial.
Dosage and Administration
Dosage will vary depending on the indication. Based on data for MPA, a starting point for this compound could be in the range of 5-10 mg daily for amenorrhea and endometrial hyperplasia.[2][10]
Efficacy Endpoints
-
Amenorrhea: The primary endpoint would be the proportion of patients who experience withdrawal bleeding after a course of treatment.
-
Endometrial Hyperplasia: The primary endpoint would be the histological regression of hyperplasia to normal endometrium.
Data Presentation
Quantitative data should be summarized in a clear and structured format to allow for easy comparison.
Table 1: In Vitro Anti-proliferative Activity of Progestins (Reference Data from MPA)
| Cell Line | Compound | IC50 (nM) | Reference |
| T-47D | MPA | 0.04 | [4] |
| MCF-7 | MPA | >100 | [4] |
| ZR-75-1 | MPA | >100 | [4] |
| MCF-7/ADR | Megestrol Acetate | 48,700 | [13] |
Table 2: Clinical Efficacy of Progestin Therapy for Endometrial Hyperplasia (Reference Data)
| Treatment | Complete Response Rate | Recurrence Rate | Reference |
| Oral Progestins | 80% | 22% | [3] |
| Levonorgestrel-IUD | 88% | 14% | [3] |
| MPA + Metformin | 89% | Not Reported | [3] |
Table 3: Clinical Response to Progestin Therapy in Amenorrhea (Reference Data from MPA)
| Treatment Regimen | Withdrawal Bleeding Response Rate | Reference |
| 10 mg/day for 5-10 days | High (qualitative) | [10][11] |
| 5 mg twice daily for 5 days | 93% | [10] |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Medroxyprogesterone (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. Oncologic and Reproductive Outcomes After Fertility-Sparing Treatments for Endometrial Hyperplasia with Atypia: A Systematic Review and Meta-Analysis [mdpi.com]
- 4. Effect of medroxyprogesterone acetate on proliferation and cell cycle kinetics of human mammary carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Differential signal transduction of progesterone and medroxyprogesterone acetate in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Medroxyprogesterone Reverses Tolerable Dose Metformin-Induced Inhibition of Invasion via Matrix Metallopeptidase-9 and Transforming Growth Factor-β1 in KLE Endometrial Cancer Cells | MDPI [mdpi.com]
- 8. Rodent Models of Experimental Endometriosis: Identifying Mechanisms of Disease and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clinsurggroup.us [clinsurggroup.us]
- 10. droracle.ai [droracle.ai]
- 11. droracle.ai [droracle.ai]
- 12. droracle.ai [droracle.ai]
- 13. Sensitization to doxorubicin resistance in breast cancer cell lines by tamoxifen and megestrol acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Medrogestone Solubility Issues In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Medrogestone in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in in vitro experiments?
This compound is a synthetic progestin, a type of steroid hormone, used in various hormonal therapies. Its structure makes it highly lipophilic, resulting in very low aqueous solubility. PubChem lists the aqueous solubility of this compound as approximately 0.00000534 mol/L.[1] This poor water solubility can lead to precipitation when this compound, typically dissolved in an organic solvent like DMSO, is introduced into the aqueous environment of cell culture media. This precipitation can significantly alter the effective concentration of the compound, leading to inaccurate and irreproducible experimental results.
Q2: What are the primary causes of this compound precipitation in cell culture media?
The primary reasons for this compound precipitation in cell culture media include:
-
Low Aqueous Solubility: this compound is inherently hydrophobic and does not readily dissolve in water-based solutions like cell culture media.
-
Solvent Shock: When a concentrated stock solution of this compound in an organic solvent (e.g., DMSO) is rapidly diluted into the aqueous culture medium, the abrupt change in solvent polarity can cause the compound to crash out of solution and form a precipitate.
-
High Final Concentration: Exceeding the saturation solubility of this compound in the final culture medium will inevitably lead to precipitation.
-
Media Composition: Interactions with components in the cell culture medium, such as proteins and salts, can sometimes influence the solubility of the compound.
-
Temperature Fluctuations: Changes in temperature, such as moving media from a refrigerator to a 37°C incubator, can affect the solubility of dissolved compounds.[2]
Q3: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. What can I do?
This is a common issue. Here are several strategies to mitigate precipitation:
-
Optimize the Dilution Process: Employ a stepwise serial dilution method. Instead of a single large dilution, perform one or more intermediate dilutions in your cell culture medium. A key technique is to add the this compound stock solution to the media while gently vortexing or swirling to ensure rapid and uniform mixing, which helps to avoid localized high concentrations that can trigger precipitation.
-
Adjust the Final Solvent Concentration: While high concentrations of solvents like DMSO can be toxic to cells, many cell lines can tolerate a final concentration of 0.1% to 0.5%. Maintaining the final DMSO concentration as high as is tolerable for your specific cell line can improve this compound's solubility. Always include a vehicle control (media with the same final DMSO concentration but without this compound) in your experiments.
-
Pre-warm the Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution. Adding a cold stock solution to warm media can cause a "temperature shock" that may lead to precipitation.
-
Use a Lower Stock Concentration: If precipitation persists, consider preparing a lower concentration stock solution of this compound in DMSO. This will require adding a larger volume to your media to achieve the desired final concentration, but the more gradual change in solvent polarity may prevent precipitation.
Q4: What is the recommended solvent for preparing a this compound stock solution?
The most commonly recommended solvent for preparing a high-concentration stock solution of this compound is anhydrous (dry) Dimethyl Sulfoxide (DMSO). It is crucial to use fresh, high-quality DMSO, as it is hygroscopic and can absorb moisture from the air, which may reduce the solubility of the compound. For the related compound, Medroxyprogesterone Acetate, solubility in DMSO is reported to be around 10-12 mg/mL.[3] this compound is also reported to be soluble in ethanol.[4]
Q5: What is the maximum concentration of DMSO that is safe for my cells?
The tolerance of cell lines to DMSO can vary significantly. As a general guideline, a final DMSO concentration of 0.1% to 0.5% is considered safe for most cell lines without causing significant cytotoxicity. However, it is always best practice to perform a dose-response experiment to determine the maximum tolerable DMSO concentration for your specific cell line and experimental conditions.
Q6: Can I filter out the precipitate from my media or compound solution?
Filtering is generally not recommended as a solution for precipitation. When you filter a solution containing a precipitate, you are removing the undissolved compound, which means the actual concentration of this compound in your media will be lower than intended. This will lead to inaccurate experimental results. The focus should be on preventing precipitation in the first place.
Troubleshooting Guides
Guide 1: Troubleshooting this compound Precipitation During Working Solution Preparation
| Observation | Potential Cause | Recommended Action |
| Precipitate forms immediately upon adding DMSO stock to media. | Solvent Shock: The rapid change in solvent polarity is causing the this compound to crash out of solution. | 1. Use a stepwise dilution: Prepare an intermediate dilution of your stock in pre-warmed media before making the final dilution. 2. Slow addition with mixing: Add the DMSO stock dropwise to the media while gently vortexing or swirling. 3. Increase final DMSO concentration: If your cells can tolerate it, increase the final DMSO concentration to between 0.1% and 0.5%. |
| The media appears cloudy or contains visible particles after adding this compound. | Exceeding Solubility Limit: The desired final concentration of this compound is higher than its solubility in the cell culture medium. | 1. Lower the final concentration: Determine the lowest effective concentration of this compound for your experiment. 2. Perform a solubility test: Conduct a simple experiment to determine the approximate solubility limit of this compound in your specific cell culture medium (see Experimental Protocol 2). |
| Precipitate forms after the working solution has been incubated at 37°C for some time. | Compound Instability or Interaction with Media Components: this compound may be unstable in the media over time at 37°C, or it may be interacting with media components, leading to precipitation. | 1. Prepare fresh working solutions: Prepare the this compound working solution immediately before each experiment. 2. Visually inspect under a microscope: Differentiate between drug precipitate and other potential causes of turbidity, such as bacterial or fungal contamination. Drug precipitates often appear as crystalline structures. |
Data Presentation
Table 1: Solubility of this compound and a Related Progestin in Common Solvents
| Compound | Solvent | Solubility (approx.) | Reference |
| This compound | Water | ~1.82 µg/mL (0.00000534 mol/L) | [1] |
| DMSO | Soluble (qualitative) | [4] | |
| Ethanol | Soluble (qualitative) | [4] | |
| Medroxyprogesterone Acetate * | DMSO | 10 - 12 mg/mL | [3] |
| Ethanol | 6.25 - 10 mg/mL | [2][5] |
*Note: Quantitative solubility data for this compound is limited. The data for Medroxyprogesterone Acetate, a closely related synthetic progestin, is provided as a reference.
Experimental Protocols
Experimental Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a sterile environment.
-
Dissolving: Transfer the weighed this compound to a sterile tube. Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Experimental Protocol 2: Kinetic Solubility Assay for this compound in Cell Culture Media
Objective: To determine the kinetic solubility of this compound in a specific cell culture medium.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Cell culture medium of interest (pre-warmed to 37°C)
-
96-well microplate (clear bottom)
-
Plate reader capable of measuring absorbance or nephelometry
-
Multichannel pipette
Procedure:
-
Serial Dilution: Prepare a serial dilution of the this compound stock solution in DMSO in a separate 96-well plate.
-
Addition to Media: In a new 96-well plate, add a fixed volume of pre-warmed cell culture medium to each well.
-
Transfer: Transfer a small, equal volume of each this compound dilution from the DMSO plate to the corresponding wells of the media plate. The final DMSO concentration should be kept constant and below the cytotoxic level for the cells (e.g., 0.5%).
-
Incubation: Incubate the plate at 37°C for a set period (e.g., 1-2 hours), shaking gently.
-
Measurement:
-
Nephelometry: Measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate.[6]
-
UV Absorbance (after filtration): Alternatively, filter the contents of each well through a filter plate to remove any precipitate. Measure the UV absorbance of the filtrate at the appropriate wavelength for this compound.[6]
-
-
Data Analysis: The highest concentration of this compound that does not show a significant increase in light scattering or a decrease in absorbance after filtration is considered the kinetic solubility under these conditions.
Mandatory Visualization
This compound Signaling Pathways
// Edges this compound -> mPR [label="Non-Genomic\n(Rapid)", arrowhead=vee]; this compound -> PR [label="Genomic\n(Slower)", arrowhead=vee];
mPR -> Ras [arrowhead=vee]; Ras -> Raf [arrowhead=vee]; Raf -> MEK [arrowhead=vee]; MEK -> ERK [arrowhead=vee]; mPR -> PI3K [arrowhead=vee]; PI3K -> AKT [arrowhead=vee];
PR -> PR_dimer [label="Dimerization", arrowhead=vee]; PR_dimer -> PRE [label="Translocation", arrowhead=vee]; PRE -> Gene_Expression [arrowhead=vee]; } .dot
Caption: this compound signaling pathways.
Experimental Workflow for Overcoming Solubility Issues
Caption: Troubleshooting workflow for this compound solubility.
References
- 1. This compound | C23H32O2 | CID 9949848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Medroxyprogesterone Acetate | Progestin Receptor | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | progestin | CAS# 977-79-7 | InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. enamine.net [enamine.net]
Optimizing Medrogestone Dosage for In-Vivo Studies: A Technical Support Guide
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Medrogestone dosage for in-vivo studies. Due to the limited availability of direct in-vivo dosage data for this compound in common laboratory animal models, this guide also provides comparative data for the related compound, Medroxyprogesterone Acetate (MPA), to inform initial experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the recommended in-vivo dosage of this compound for my animal model?
A: Currently, there is a significant lack of publicly available, peer-reviewed literature detailing specific in-vivo dosages of this compound for common laboratory animal models such as mice, rats, and rabbits. The available research primarily focuses on in-vitro studies or clinical applications in humans.
Q2: I can't find a starting dosage for this compound. What should I do?
A: Given the absence of established in-vivo dosages, it is crucial to perform a pilot dose-ranging study to determine the optimal and safe dose for your specific animal model and experimental endpoint. Start with a very low dose, several orders of magnitude below what might be extrapolated from in-vitro data or human clinical doses, and carefully observe for any signs of toxicity.
Q3: Can I use dosage information from Medroxyprogesterone Acetate (MPA) studies as a substitute?
A: While this compound and MPA are both progestins, they are distinct chemical entities with different pharmacological profiles. Therefore, MPA dosages should not be used as a direct substitute for this compound. However, the extensive data available for MPA can serve as a comparative reference to understand the general dose ranges and potential effects of progestins in various animal models. This information, presented in the tables below, can help in designing your initial dose-finding studies for this compound. Always start with much lower doses than those reported for MPA and carefully escalate.
Q4: What are the key factors to consider when designing a dose-finding study for this compound?
A: Several factors should be considered:
-
Animal Model: Species, strain, sex, and age can all influence the pharmacokinetics and pharmacodynamics of a compound.
-
Route of Administration: The dosage will vary significantly depending on whether it is administered orally, subcutaneously, intramuscularly, or via another route.
-
Vehicle: The solution or suspension used to deliver the drug can affect its absorption and bioavailability.
-
Endpoint of the Study: The dose required to elicit a therapeutic effect may be different from the dose that causes toxicity.
-
Duration of Treatment: Acute versus chronic dosing regimens will require different considerations.
Troubleshooting Guide
Issue: I am not observing any effect at my initial low doses of this compound.
-
Possible Cause: The initial doses in your pilot study may be below the therapeutic threshold.
-
Troubleshooting Steps:
-
Gradual Dose Escalation: Systematically increase the dose in subsequent experimental groups.
-
Pharmacokinetic Analysis: If possible, measure the plasma concentration of this compound to ensure it is being absorbed and reaching systemic circulation.
-
Re-evaluate Endpoint: Ensure that the chosen biological marker or physiological effect is sensitive enough to detect a response at low concentrations.
-
Issue: I am observing signs of toxicity in my animals.
-
Possible Cause: The administered dose is too high.
-
Troubleshooting Steps:
-
Immediate Dose Reduction: Cease administration at the toxic dose and reduce the dosage for subsequent cohorts.
-
Monitor Animal Health: Closely observe the animals for recovery and document all adverse effects.
-
Histopathological Analysis: In case of mortality, perform a necropsy and histopathological examination of key organs to identify the target organs of toxicity.
-
Comparative In-Vivo Dosage Data for Medroxyprogesterone Acetate (MPA)
Disclaimer: The following tables summarize in-vivo dosage data for Medroxyprogesterone Acetate (MPA), a different compound from this compound. This information is provided for comparative purposes only and should not be used to directly determine this compound dosages.
Table 1: MPA Dosage in Rats
| Application | Strain | Route of Administration | Dosage | Observed Effects |
| Fertility Study | Crl:CD(SD) | Gavage | 0.4, 2.0, 10 mg/kg/day | Irregular estrous cycle, decreased copulation and gestation at higher doses. |
| Toxicology | Not specified | Not specified | 8 g/kg (single dose) | Non-toxic. |
| Anabolic/Antiandrogenic | Not specified | Intraperitoneal or Oral | 2.5, 5, 10, 20, 40, 80 mg/kg for 7 days | Anabolic effect at all doses; antiandrogenic effect in intact animals.[1] |
Table 2: MPA Dosage in Mice
| Application | Strain | Route of Administration | Dosage | Observed Effects |
| Toxicology | Not specified | Not specified | 4 g/kg (single dose) | Non-toxic.[2] |
Table 3: MPA Dosage in Rabbits
| Application | Strain | Route of Administration | Dosage | Observed Effects |
| Chronic Toxicity | Not specified | Intramuscular | 3, 10, 30 mg/kg every 3 months for 1 year | Low toxicity.[2] |
Experimental Protocols
Protocol 1: Pilot Dose-Ranging Study for this compound in Rodents
-
Animal Model: Select a small cohort of animals (e.g., 3-5 per group) of the desired species, strain, sex, and age.
-
Dose Selection:
-
Based on any available in-vitro data (e.g., IC50 or EC50), calculate a starting dose that is at least 100- to 1000-fold lower.
-
If no in-vitro data is available, start with a very low dose (e.g., 0.01 mg/kg).
-
Prepare at least 3-4 dose levels with a logarithmic or semi-logarithmic increase (e.g., 0.01, 0.1, 1, 10 mg/kg).
-
-
Administration:
-
Choose the intended route of administration for your main study.
-
Prepare the this compound formulation in a suitable vehicle.
-
Administer a single dose to each group.
-
-
Observation:
-
Monitor the animals closely for at least 24-72 hours for any signs of acute toxicity (e.g., changes in behavior, weight loss, morbidity).
-
At the end of the observation period, collect blood samples for pharmacokinetic analysis if feasible.
-
Euthanize the animals and perform a gross necropsy to look for any organ abnormalities.
-
-
Data Analysis:
-
Determine the Maximum Tolerated Dose (MTD).
-
Use the data to select a range of doses for your main efficacy study, typically starting below the MTD.
-
Visualizing Experimental Workflows and Pathways
To aid in the design and understanding of your in-vivo studies, the following diagrams illustrate key concepts and workflows.
Diagram 1: Dose-Finding Experimental Workflow A flowchart outlining the key steps in a pilot study to determine the optimal dose of this compound.
Diagram 2: Simplified Progesterone Receptor Signaling A diagram illustrating the general mechanism of action for progestins via the progesterone receptor.
References
Medrogestone Off-Target Effects: Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering unexpected experimental results potentially arising from the off-target effects of Medrogestone. This compound is a synthetic progestin designed to primarily act as an agonist for the progesterone receptor (PR). However, like many steroid-based molecules, it can exhibit binding to other nuclear receptors, leading to confounding effects.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: My experiment shows unexpected glucocorticoid-like effects (e.g., anti-inflammatory responses, apoptosis in lymphoid cells) after this compound treatment. Is this an off-target effect?
Answer:
Yes, this is a plausible off-target effect. This compound, and its close analog medroxyprogesterone acetate (MPA), have been shown to bind to the glucocorticoid receptor (GR) and elicit glucocorticoid-like responses.[1][2][3] If your experimental system expresses GR, this compound could be causing transcriptional changes typically associated with glucocorticoids like dexamethasone.
Troubleshooting Workflow:
To determine if the observed effects are GR-mediated, follow this workflow:
Caption: Troubleshooting workflow for GR-mediated off-target effects.
Detailed Experimental Protocols:
1. GR Antagonist Co-treatment:
-
Objective: To determine if the unexpected phenotype can be reversed by blocking GR.
-
Methodology:
-
Cell Seeding: Plate your cells at the desired density and allow them to adhere/stabilize for 24 hours.
-
Pre-treatment: Pre-incubate one set of wells with a GR antagonist (e.g., 1 µM Mifepristone, RU-486) for 1-2 hours. Note that RU-486 is also a PR antagonist.
-
Treatment: Add this compound to both antagonist-treated and untreated wells. Include controls: vehicle only, this compound only, antagonist only, and a positive control for GR activation (e.g., Dexamethasone).
-
Incubation: Incubate for the time period established in your initial experiment.
-
Analysis: Assess the phenotype of interest (e.g., measure apoptosis via Caspase-3/7 assay, or measure expression of a known GR target gene like GILZ via qPCR).
-
-
Expected Result: If the effect is GR-mediated, co-treatment with the antagonist should significantly reduce or abolish the phenotype observed with this compound alone.
2. GR-Responsive Reporter Gene Assay:
-
Objective: To quantify the ability of this compound to activate transcription via Glucocorticoid Response Elements (GREs).
-
Methodology:
-
Transfection: Co-transfect cells (e.g., HeLa or HEK293T, which have low endogenous steroid receptor expression) with a GR expression vector and a reporter plasmid containing a GRE-driven promoter upstream of a luciferase or fluorescent protein gene.
-
Treatment: After 24 hours, treat transfected cells with a dose range of this compound, a positive control (Dexamethasone), and a vehicle control.
-
Incubation: Incubate for 18-24 hours.
-
Lysis & Readout: Lyse the cells and measure the reporter signal (luminescence or fluorescence) according to the manufacturer's protocol. Normalize to a co-transfected control plasmid (e.g., Renilla luciferase) to control for transfection efficiency.
-
-
Expected Result: A dose-dependent increase in reporter signal with this compound treatment indicates GR transactivation.
Issue 2: My results suggest an unexpected androgenic or anti-androgenic effect. Could this compound be interacting with the Androgen Receptor (AR)?
Answer:
Yes, this is possible. Some synthetic progestins are known to have affinity for the androgen receptor (AR).[2][4] Depending on the cellular context and the specific gene promoters, this compound could act as either an AR agonist or antagonist, leading to unexpected changes in androgen-responsive pathways.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for AR-mediated off-target effects.
Detailed Experimental Protocols:
1. AR Agonist/Antagonist Assay:
-
Objective: To determine if this compound can activate AR or block the action of a known androgen.
-
Methodology:
-
Cell Line: Use a well-characterized androgen-responsive cell line (e.g., LNCaP or VCaP for prostate cancer, which express endogenous AR).
-
Hormone Depletion: Culture cells in phenol red-free medium with charcoal-stripped serum for 48-72 hours to deplete endogenous steroids.
-
Treatment Groups:
-
Agonist Test: Treat cells with a dose range of this compound.
-
Antagonist Test: Treat cells with a fixed concentration of a potent androgen (e.g., 1 nM Dihydrotestosterone, DHT) alone or in combination with a dose range of this compound.
-
Controls: Include vehicle, DHT only, and a known AR antagonist (e.g., Bicalutamide).
-
-
Incubation: Incubate for 24-48 hours.
-
Analysis: Measure the expression of a canonical AR target gene, such as PSA (KLK3), via qPCR or ELISA for secreted PSA protein.
-
-
Expected Result: An increase in PSA expression with this compound alone indicates agonist activity. A decrease in DHT-induced PSA expression when co-treated with this compound indicates antagonist activity.
2. Competitive Radioligand Binding Assay:
-
Objective: To directly measure the binding affinity of this compound for various steroid receptors.
-
Methodology:
-
Receptor Source: Use purified recombinant human receptor protein (PR, GR, AR) or cell lysates from overexpressing cells.
-
Reaction Setup: In a multi-well plate, combine the receptor source, a fixed concentration of a high-affinity radioligand (e.g., [³H]-R5020 for PR, [³H]-Dexamethasone for GR, [³H]-DHT for AR), and a range of concentrations of unlabeled this compound.
-
Controls:
-
Total Binding: Receptor + radioligand only.
-
Non-specific Binding: Receptor + radioligand + a high concentration of the corresponding unlabeled hormone.
-
-
Incubation: Incubate at 4°C for 16-24 hours to reach equilibrium.
-
Separation: Separate bound from free radioligand (e.g., using dextran-coated charcoal, filter plates, or scintillation proximity assay beads).[5][6][7]
-
Detection: Quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of this compound to determine the IC50, from which the inhibition constant (Ki) can be calculated.
Quantitative Data Summary
The following table summarizes the relative binding affinities (RBA) or inhibition constants (Ki) for this compound and related compounds to various steroid receptors. These values are compiled from multiple sources and can vary based on experimental conditions.
| Compound | Progesterone Receptor (PR) | Glucocorticoid Receptor (GR) | Androgen Receptor (AR) |
| Progesterone | High Affinity (Reference) | Low Affinity | Low Affinity |
| This compound | High Affinity | Moderate Affinity | Low to Moderate Affinity |
| Dexamethasone | Negligible | High Affinity (Reference) | Negligible |
| DHT | Low Affinity | Negligible | High Affinity (Reference) |
Note: Specific Ki or RBA values for this compound are not consistently reported across the literature, but its analog MPA shows significant affinity for GR and AR. For example, MPA has been reported to have a Ki of 10.8 nM for human GR.[8] Studies also show MPA is a strong competitor for AR binding.[2]
Signaling Pathway Visualization
The diagram below illustrates how this compound can activate both its on-target (PR) and off-target (GR) pathways.
Caption: On-target vs. off-target signaling pathways of this compound.
Frequently Asked Questions (FAQs)
Q1: At what concentrations are this compound's off-target effects likely to become significant? A1: Off-target effects typically become more prominent at higher concentrations. While the on-target progestogenic effects occur at lower nanomolar ranges, GR- or AR-mediated effects may require higher nanomolar or even micromolar concentrations, depending on the relative receptor expression levels in your cell model. It is crucial to perform a dose-response curve for your primary expected effect and any suspected off-target effects.[9][10]
Q2: My cell line does not express PR. Can I still use this compound as a negative control? A2: This is not recommended without caution. If your PR-negative cell line expresses GR or AR, this compound could still elicit a biological response. A better negative control would be a structurally related but inactive compound, or to confirm the absence of GR and AR in your cell line via Western Blot or qPCR.
Q3: How can I distinguish between this compound's genomic and non-genomic effects? A3: Genomic effects are mediated by nuclear receptors acting as transcription factors and are typically slower (occurring over hours).[11][12] Non-genomic effects are rapid (occurring in seconds to minutes) and are often mediated by membrane-associated receptors or cytoplasmic signaling cascades.[13] To distinguish them, you can:
-
Use a transcription inhibitor: Co-treat with Actinomycin D. If the effect is blocked, it is likely genomic.
-
Time-course experiments: Observe effects at very early time points (e.g., <15 minutes) to identify potential non-genomic actions.
Q4: Could the observed off-target effects be due to a metabolite of this compound rather than the parent compound? A4: This is a possibility, as this compound is metabolized in the liver, primarily through hydroxylation.[14] If you are working in an in vivo model or with primary hepatocytes, metabolic activation could be a factor. In most in vitro cell culture systems (excluding those with high metabolic activity), the effects are more likely attributable to the parent compound.
Q5: Are there alternative progestins with higher receptor specificity? A5: Yes, newer generations of synthetic progestins have been designed for higher specificity to the progesterone receptor with reduced affinity for other steroid receptors. If off-target effects are confounding your results, consider using a more selective progestin like Trimegestone or Promegestone as a comparative compound.[15]
References
- 1. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estrogen, androgen, glucocorticoid, and progesterone receptors in progestin-induced regression of human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-proliferative transcriptional effects of medroxyprogesterone acetate in estrogen receptor positive breast cancer cells are predominantly mediated by the progesterone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The progestational and androgenic properties of medroxyprogesterone acetate: gene regulatory overlap with dihydrotestosterone in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 8. Synthetic progestins used in HRT have different glucocorticoid agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 10. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. The pharmacological profile of a novel norpregnance progestin (trimegestone) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Medrogestone Solution Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Medrogestone in solution during their experiments.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Precipitation or Cloudiness in Solution | Poor solubility of this compound in the chosen solvent. | - Verify the solubility of this compound in the solvent system. - Consider using a co-solvent system (e.g., with PEG 3350, Poloxamer-188).[1][2][3] - Adjust the pH of the solution, as stability can be pH-dependent.[4][5][6] - Gently warm the solution to aid dissolution, but be cautious of thermal degradation. |
| Loss of Potency Over Time | Chemical degradation of this compound. | - Protect the solution from light, as this compound can be light-sensitive.[4][5][6] - Store solutions at recommended temperatures (e.g., 2-8°C) to minimize thermal degradation.[1][4] - Use freshly prepared solutions whenever possible. - Consider the use of antioxidants if oxidative degradation is suspected.[4][5][6] |
| Color Change in Solution | Degradation of this compound or other components in the solution. | - Investigate the degradation pathway; acidic, basic, and oxidative conditions can cause degradation.[4][5][6] - Ensure all glassware and reagents are free of contaminants. - Perform a forced degradation study to identify the cause of the color change. |
| Inconsistent Experimental Results | Instability of the this compound stock solution. | - Validate the stability of your stock solution over the intended period of use. - Prepare fresh stock solutions more frequently. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily affected by pH, temperature, light, and the presence of oxidizing agents.[4][5][6] Forced degradation studies on the closely related compound, Medroxyprogesterone Acetate (MPA), have shown that it degrades under acidic, basic, oxidative, and photolytic conditions.[4][5][6] Thermal stress is also a significant factor.[4]
Q2: What is the recommended way to prepare a stable stock solution of this compound?
A2: Due to its low aqueous solubility, a common approach is to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol before further dilution in aqueous media. For injectable suspensions of the related compound MPA, excipients like PEG 3350 and Poloxamer-188 have been used to improve stability.[1][2][3] It is crucial to protect the stock solution from light and store it at a low temperature (e.g., -20°C) in tightly sealed containers.
Q3: How can I monitor the stability of my this compound solution?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the concentration of this compound and detect the presence of any degradation products.[7][8][9] Key parameters to monitor include the peak area of this compound and the appearance of any new peaks that could signify degradation products.
Q4: What are the expected degradation products of this compound?
A4: While specific degradation pathways for this compound are not extensively detailed in the provided search results, based on studies of MPA, degradation is expected to occur under hydrolytic (acidic and basic) and oxidative conditions.[4][5][6][8][9] The exact nature of the degradation products would need to be identified using techniques such as mass spectrometry (MS) coupled with HPLC.[4][5]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is adapted from studies on Medroxyprogesterone Acetate and is intended to identify conditions that lead to the degradation of this compound.
Objective: To determine the degradation profile of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade methanol and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place an aliquot of the stock solution in an oven at 80°C for 48 hours.[4]
-
Photodegradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH guidelines.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products and quantify the loss of this compound.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for developing an HPLC method to assess this compound stability. Method development and validation are crucial for accurate results.
Objective: To quantify this compound and separate it from its potential degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water or a suitable buffer (e.g., phosphate buffer).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by the UV spectrum of this compound (typically around 245 nm for similar compounds).[8][9]
-
Injection Volume: 10 µL.
Methodology:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations.
-
Sample Preparation: Dilute the samples from the forced degradation study or stability testing to fall within the concentration range of the standard curve.
-
Chromatographic Run: Inject the standards and samples into the HPLC system.
-
Data Analysis: Construct a calibration curve from the standard solutions. Use the peak area of this compound in the sample chromatograms to determine its concentration. The appearance of new peaks indicates the formation of degradation products.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Very low | [10] |
| Chloroform | Freely soluble | [11] |
| Acetone | Soluble | [11] |
| Dioxane | Soluble | [11] |
| Alcohol | Sparingly soluble | [11] |
| Methanol | Sparingly soluble | [11] |
| Ether | Slightly soluble | [11] |
Table 2: Summary of Forced Degradation Studies on Medroxyprogesterone Acetate (MPA) (as an analogue for this compound)
| Stress Condition | Observation | Reference |
| Acidic (e.g., 0.1 M HCl) | Significant degradation | [4][8][9] |
| Basic (e.g., 0.1 M NaOH) | Significant degradation | [4][8][9] |
| Oxidative (e.g., 3% H₂O₂) | Degradation observed | [4][8][9] |
| Thermal (e.g., 80°C) | Less degradation compared to hydrolytic and oxidative stress | [4] |
| Photolytic | Degradation observed | [4] |
Visualizations
Caption: Troubleshooting workflow for addressing this compound solution instability.
Caption: Experimental workflow for a forced degradation study of this compound.
References
- 1. jddtonline.info [jddtonline.info]
- 2. Formulation development and evaluation of medroxyprogesterone acetate injectable suspension | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques: AI Summary, Post-Publication Reviews & Author Contact - Peeref [peeref.com]
- 7. Analytical Method Validation of High-Performance Liquid Chromatography and Stability-Indicating Study of Medroxyprogesterone Acetate Intravaginal Sponges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A stability-indicating HPLC method for medroxyprogesterone acetate in bulk drug and injection formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C23H32O2 | CID 9949848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. How to prepare stable medroxyprogesterone acetate suspension | Magis Pharma [magis-pharma.be]
Refining Medrogestone Treatment Protocols for Long-Term Studies: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Medrogestone in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a synthetic progestin that primarily acts as an agonist for the progesterone receptor (PR).[1] By binding to and activating the PR, it mimics the effects of natural progesterone, leading to the modulation of gene expression in target tissues. This interaction can result in the suppression of gonadotropic hormones and a reduction in the response of tumor cells to endogenous hormones by decreasing steroid receptor levels.[2]
Q2: What are the known off-target effects of this compound that I should be aware of in my long-term studies?
This compound, and the closely related medroxyprogesterone acetate (MPA), have been shown to exhibit off-target effects, most notably through interaction with the glucocorticoid receptor (GR).[2][3][4] At higher concentrations, this compound can act as a partial agonist at the GR, which may lead to glucocorticoid-like effects and potentially confound experimental results.[2][3] It is crucial to consider these off-target effects when designing experiments and interpreting data, especially in studies investigating inflammation, metabolism, or immune responses.
Q3: How should I prepare and store this compound for in vitro experiments?
For in vitro assays, this compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. It is recommended to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: I am observing precipitation of this compound in my cell culture medium during a long-term experiment. What can I do to prevent this?
Precipitation of hydrophobic compounds like this compound in aqueous cell culture media is a common issue.[5][6][7][8] Here are several strategies to mitigate this:
-
Optimize the Dilution Process: Instead of a single large dilution, perform a stepwise serial dilution. Adding the stock solution to pre-warmed (37°C) media with rapid mixing can also help prevent the compound from "crashing out."[6][7]
-
Use Solubility Enhancers: The presence of serum in the culture medium can aid in solubility, as proteins like albumin can bind to the compound.[6] For serum-free conditions, the use of cyclodextrins can be explored.
-
Control Environmental Factors: Ensure proper incubator humidification to prevent evaporation, which can concentrate media components and lead to precipitation.[5][8] Avoid repeated freeze-thaw cycles of media supplements.[5][8]
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell Proliferation Assays
Problem: High variability between replicate wells or experiments in cell proliferation assays (e.g., MTT, MTS, or cell counting).[9][10][11]
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding Density | Ensure a homogenous single-cell suspension before plating. Use calibrated pipettes and consistent technique. Consider using a multichannel pipette for seeding.[10][12] |
| Edge Effects | Avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.[9][10] |
| Compound Precipitation | Visually inspect the media for any precipitate after adding this compound. Refer to the troubleshooting guide for solubility issues (FAQ Q4).[9] |
| Cell Line Instability | Use cells with a low passage number and regularly check for mycoplasma contamination.[12] |
| Assay-Specific Issues (e.g., MTT) | Ensure complete solubilization of formazan crystals in MTT assays. Optimize incubation times to avoid reagent toxicity.[9] |
Guide 2: Weak or No Signal in Western Blot Analysis of Signaling Proteins
Problem: Difficulty detecting target proteins (e.g., PR, GR, p-MAPK) by Western blot after this compound treatment.
| Potential Cause | Recommended Solution |
| Low Protein Expression | Ensure the cell line used expresses the target protein at detectable levels. Include a positive control cell lysate. For low abundance proteins, increase the amount of protein loaded per lane. |
| Inefficient Protein Extraction | Use appropriate lysis buffers containing protease and phosphatase inhibitors. Ensure complete cell lysis by sonication or other methods.[13] |
| Poor Antibody Performance | Use a validated antibody at the recommended dilution. Optimize primary antibody incubation time and temperature (e.g., overnight at 4°C).[14] |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage based on the molecular weight of the target protein.[13] |
| Suboptimal Detection | Use fresh chemiluminescent substrate. Optimize exposure time to capture the signal without excessive background.[15] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and the structurally similar Medroxyprogesterone Acetate (MPA) from various studies.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Cell Line/Tissue | Kdi / RBA | Reference |
| Medroxyprogesterone Acetate (MPA) | Progesterone Receptor (PR) | Human Breast Cancer (ZR-PR-LT) | Kdi lower than for [3H] ORG 2058 binding | [1] |
| Medroxyprogesterone Acetate (MPA) | Glucocorticoid Receptor (GR) | Human Mononuclear Leukocytes | 42% RBA (vs. Dexamethasone) | [4] |
| Medroxyprogesterone Acetate (MPA) | Androgen Receptor (AR) | Rat Granulosa Cells | 20-fold less potent than testosterone | [16] |
| Medroxyprogesterone Acetate (MPA) | Progesterone Receptor (PR) | Rat Granulosa Cells | As potent as progesterone | [16] |
Table 2: IC50 Values for Cell Proliferation Inhibition
| Compound | Cell Line | Assay Duration | IC50 | Reference |
| Medroxyprogesterone Acetate (MPA) | Endometrial Cancer Cells | Not Specified | Varies by cell line | [17] |
| Cisplatin (for comparison) | Ovarian Cancer Cell Lines | Not Specified | Positively correlated with seeding density | [18] |
Note: IC50 values are highly dependent on the cell line, assay conditions, and duration of treatment. It is recommended to determine the IC50 empirically for each specific experimental system.[18][19][20]
Experimental Protocols
Protocol 1: Long-Term this compound Treatment of Breast Cancer Cell Lines
This protocol is adapted from general long-term cell culture treatment methodologies.[21]
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7, T-47D) in appropriate culture vessels at a density that allows for logarithmic growth throughout the treatment period without reaching over-confluence.
-
Hormone Depletion (Optional): Prior to treatment, culture cells in phenol red-free medium supplemented with charcoal-stripped fetal bovine serum for 48-72 hours to reduce the influence of endogenous hormones.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of treatment, dilute the stock solution in pre-warmed culture medium to the desired final concentrations.
-
Treatment: Replace the culture medium with the this compound-containing medium. Include a vehicle control (medium with the same final concentration of DMSO).
-
Medium Changes: For long-term studies (e.g., >3 days), refresh the treatment medium every 2-3 days to ensure a consistent concentration of this compound and to replenish nutrients.
-
Endpoint Analysis: At the desired time points, harvest the cells for downstream analysis, such as cell proliferation assays, Western blotting, or RNA extraction.
Protocol 2: Western Blot Analysis of PR and GR Signaling
This protocol provides a general workflow for assessing changes in protein expression and phosphorylation in response to this compound treatment.[13][14][15][22]
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total PR, total GR, phosphorylated forms of signaling proteins (e.g., p-MAPK), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize to the loading control.
Visualizations
Caption: this compound primary and off-target signaling pathways.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. The relationship between affinity of progestins and antiprogestins for the progesterone receptor in breast cancer cells (ZR-PR-LT) and ability to down-regulate the receptor: evidence for heterospecific receptor modulation via the glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential off-target glucocorticoid activity of progestins used in endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential off-target glucocorticoid activity of progestins used in endocrine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes [pubmed.ncbi.nlm.nih.gov]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. bio-rad.com [bio-rad.com]
- 14. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 15. origene.com [origene.com]
- 16. Medroxyprogesterone acetate: receptor binding and correlated effects on steroidogenesis in rat granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Medroxyprogesterone Reverses Tolerable Dose Metformin-Induced Inhibition of Invasion via Matrix Metallopeptidase-9 and Transforming Growth Factor-β1 in KLE Endometrial Cancer Cells [mdpi.com]
- 18. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. assaygenie.com [assaygenie.com]
Technical Support Center: Enhancing Medrogestone Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Medrogestone.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral bioavailability of this compound?
A1: The primary challenges stem from its low aqueous solubility and significant first-pass metabolism.[1][2] this compound is a hydrophobic steroid, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[1] Following absorption, it undergoes extensive metabolism in the gut wall and liver, primarily by cytochrome P450 enzymes (CYP3A4 in humans), which reduces the amount of active drug reaching systemic circulation.[3][4][5] Oral formulations of Medroxyprogesterone Acetate (MPA) have been reported to have a bioavailability of less than 10%.[2]
Q2: What are the main strategies to improve the oral bioavailability of this compound?
A2: Several strategies can be employed to enhance the oral bioavailability of this compound:
-
Formulation Development: Creating advanced formulations such as solid dispersions with polymers (e.g., polyvinylpyrrolidone), micronization to increase surface area, and encapsulation in nano-delivery systems can improve dissolution and absorption.[6][7]
-
Solubility Enhancement: Techniques like micellar solubilization, pH adjustment, complexation, and the use of co-solvents can increase the concentration of this compound in solution at the site of absorption.[1][8][9]
-
Nanotechnology Approaches: Encapsulating this compound in nanoparticles (e.g., solid lipid nanoparticles, polymeric nanoparticles) can protect it from degradation, enhance its solubility, and facilitate its transport across the intestinal barrier.[10][11][12]
-
Prodrug Synthesis: Chemically modifying this compound to create a more soluble or readily absorbed prodrug that converts to the active form in the body can bypass some of the barriers to its absorption.[13][14][15]
Q3: How does food impact the bioavailability of this compound?
A3: Administration of Medroxyprogesterone Acetate (MPA) with food has been shown to increase its bioavailability.[16] Taking a 10 mg dose of PROVERA® with a meal increased the maximum plasma concentration (Cmax) by 50-70% and the total drug exposure (AUC) by 18-33%.[16] Researchers should consider standardizing feeding protocols in preclinical studies to minimize variability.
Q4: What is the role of CYP enzymes in this compound's metabolism and how can this be addressed?
A4: this compound is primarily metabolized by CYP3A4 in human liver microsomes.[4] This extensive metabolism contributes to the first-pass effect.[3][17] Strategies to address this include the co-administration of CYP3A4 inhibitors, although this can lead to drug-drug interactions.[18] Another approach is to develop formulations that are absorbed via the lymphatic system, partially bypassing the liver.
Q5: Are there established clinical data on enhanced bioavailability formulations of this compound?
A5: Yes, clinical studies have demonstrated the successful enhancement of Medroxyprogesterone Acetate (MPA) bioavailability. A new oral formulation of MPA loaded in a polyvinylpyrrolidone cross-linked polymer (MPA/PVP) showed a relative bioavailability approximately three to three-and-a-half times higher than standard tablet formulations in cancer patients.[2][6]
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations in Preclinical Animal Studies
| Potential Cause | Troubleshooting Step |
| Improper gavage technique | Ensure all personnel are properly trained in oral gavage, administering the dose slowly to prevent reflux.[19] |
| Inconsistent formulation | Ensure the formulation is a homogenous suspension or a clear solution. Use consistent mixing techniques (e.g., vortexing, sonicating) immediately before each administration.[19] |
| Differences in food intake | Fast animals overnight before dosing (with access to water) and standardize the post-dosing feeding schedule.[16][19] |
| Genetic variability in metabolic enzymes | Use a well-characterized and homogenous animal strain to minimize genetic differences in CYP enzyme activity.[5] |
Issue 2: Low In Vitro Dissolution Rate
| Potential Cause | Troubleshooting Step |
| Poor wetting of the drug powder | Consider adding a small amount of a pharmaceutically acceptable surfactant to the dissolution medium. |
| Agglomeration of drug particles | Reduce the particle size of the this compound powder through micronization or nanonization.[20] |
| Insufficient solubility in the dissolution medium | Modify the pH of the dissolution medium or add co-solvents to increase the solubility of this compound.[9] |
| Inappropriate formulation | Explore different formulation strategies such as solid dispersions or complexation with cyclodextrins.[8][21] |
Issue 3: Discrepancy Between In Vitro Dissolution and In Vivo Bioavailability
| Potential Cause | Troubleshooting Step |
| Significant first-pass metabolism | Conduct an in vitro metabolism study using liver microsomes to quantify the extent of metabolic degradation.[4] Consider developing a prodrug or a formulation that promotes lymphatic absorption.[14][18] |
| Efflux by transporters like P-glycoprotein (P-gp) | Investigate if this compound is a substrate for P-gp. If so, consider co-administration with a P-gp inhibitor or using excipients that inhibit P-gp function in the formulation.[18] |
| Instability in the gastrointestinal tract | Assess the chemical stability of this compound under different pH conditions simulating the stomach and intestine.[22] |
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters of Different Oral MPA Formulations
| Formulation | Dose | Cmax (ng/mL) | AUC (ng·hr/mL) | Relative Bioavailability | Reference |
| Standard Tablet (Farlutal) | 500 mg | 27.8 | 544 | 71.2% (compared to Provera tablets) | [23] |
| Standard Tablet (Provera) | 500 mg | 47.4 | 768 | 100% | [23] |
| Granule Packet (Provera) | 500 mg | - | 810 | 105% (compared to Provera tablets) | [23] |
| MPA/PVP Sachet | 200 mg | Significantly Higher | Significantly Higher | ~3 times superior to standard tablet | [6] |
| New Oral Sachet | 200 mg (twice daily) | Higher | Higher | 3.5 times higher than standard tablet | [2] |
Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
Protocol 1: In Vitro Metabolism Study using Liver Microsomes
-
Objective: To determine the metabolic stability of this compound.
-
Materials: this compound, pooled human or rat liver microsomes, NADPH regenerating system, phosphate buffer (pH 7.4), quenching solution (e.g., acetonitrile), analytical standards.
-
Procedure:
-
Pre-incubate liver microsomes in phosphate buffer at 37°C.
-
Add this compound to the incubation mixture and initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to the quenching solution to stop the reaction.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the concentration of remaining this compound using a validated LC-MS/MS method.
-
Calculate the in vitro half-life and intrinsic clearance.
-
Protocol 2: In Vivo Bioavailability Study in Rats
-
Objective: To compare the oral bioavailability of a novel this compound formulation to a standard formulation.
-
Materials: Female Sprague-Dawley rats, novel this compound formulation, standard this compound suspension, oral gavage needles, blood collection tubes (with anticoagulant), analytical standards.
-
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the rats into two groups: one receiving the novel formulation and the other receiving the standard suspension via oral gavage.
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC for both groups.
-
Determine the relative bioavailability of the novel formulation compared to the standard suspension.
-
Visualizations
Caption: Experimental workflow for evaluating novel this compound formulations.
Caption: Key barriers to this compound's oral bioavailability.
Caption: Strategies to overcome low this compound bioavailability.
References
- 1. mdpi.com [mdpi.com]
- 2. Improved bioavailability of a new oral preparation of medroxyprogesterone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First pass effect - Wikipedia [en.wikipedia.org]
- 4. Metabolism of medroxyprogesterone acetate (MPA) via CYP enzymes in vitro and effect of MPA on bleeding time in female rats in dependence on CYP activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 6. Bioavailability of a new oral formulation of medroxyprogesterone acetate compared with the standard formulation: a single dose randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Progestogens Used in Postmenopausal Hormone Therapy: Differences in Their Pharmacological Properties, Intracellular Actions, and Clinical Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijcsrr.org [ijcsrr.org]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. pure.dongguk.edu [pure.dongguk.edu]
- 11. Nanotechnology-based drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jptcp.com [jptcp.com]
- 13. mdpi.com [mdpi.com]
- 14. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prodrug approaches for enhancing the bioavailability of drugs with low solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pfizermedical.com [pfizermedical.com]
- 17. First-Pass Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. benchchem.com [benchchem.com]
- 20. thepharmajournal.com [thepharmajournal.com]
- 21. pnrjournal.com [pnrjournal.com]
- 22. Oral anticancer drugs: mechanisms of low bioavailability and strategies for improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Bioavailability of medroxyprogesterone acetate from three oral dosage formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Medrogestone Metabolite Analysis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide for the method refinement of Medrogestone metabolite analysis. It offers detailed troubleshooting advice in a question-and-answer format, step-by-step experimental protocols, and quantitative data summaries to facilitate robust and reliable analytical outcomes.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common challenges encountered during the analysis of this compound and its metabolites, offering practical solutions to refine your experimental approach.
Q1: What are the primary metabolites of this compound I should be targeting?
A1: The primary metabolic pathway for this compound is hydroxylation.[1][2] While specific literature on this compound metabolites is limited, drawing parallels with the closely related compound Medroxyprogesterone Acetate (MPA), the main metabolites are expected to be various hydroxylated forms. For MPA, the major phase I metabolites are 6β-, 2β-, and 1β-hydroxy MPA.[3][4][5] Therefore, it is recommended to target these hydroxylated metabolites in your analysis of this compound. The primary enzyme responsible for this metabolism is Cytochrome P450 3A4 (CYP3A4).[5][6]
Q2: I am observing poor peak shapes (tailing or fronting) for my analytes. What are the likely causes and solutions?
A2: Poor peak shape is a common issue in LC-MS analysis and can stem from several factors:
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting your sample.
-
Secondary Interactions: Residual silanols on the column can interact with the analytes, causing peak tailing. Ensure your mobile phase pH is appropriate for your analytes and column chemistry. Using a column with end-capping can also mitigate this.
-
Injection Solvent Mismatch: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion. Ideally, dissolve your sample in the initial mobile phase.[7]
-
Column Contamination or Degradation: Buildup of matrix components can degrade column performance. Implement a regular column washing protocol and consider using a guard column.
Q3: My analyte signal is inconsistent or suppressed. How can I identify and mitigate matrix effects?
A3: Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, are a significant challenge in bioanalysis.
-
Identification: To determine if you are experiencing matrix effects, you can perform a post-extraction spike experiment. Compare the signal of an analyte spiked into a blank, extracted matrix to the signal of the analyte in a neat solution at the same concentration. A significant difference indicates the presence of matrix effects.
-
Mitigation Strategies:
-
Improve Sample Preparation: Employ more rigorous cleanup steps, such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), to remove interfering matrix components.
-
Chromatographic Separation: Optimize your LC method to separate the analytes from the matrix components that are causing ion suppression.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification.
-
Q4: I am experiencing low recovery of this compound and its metabolites during sample preparation. What can I do to improve this?
A4: Low recovery can be attributed to several factors in your extraction protocol:
-
For Liquid-Liquid Extraction (LLE):
-
Solvent Polarity: Ensure the extraction solvent has an appropriate polarity to efficiently extract your analytes. For this compound and its hydroxylated metabolites, moderately polar solvents or mixtures may be more effective than highly nonpolar solvents.
-
pH Adjustment: The pH of the aqueous sample can influence the charge state of your analytes and their partitioning into the organic phase. Experiment with adjusting the sample pH.
-
Incomplete Phase Separation: Ensure complete separation of the aqueous and organic layers to avoid loss of the analyte-containing phase.
-
-
For Solid-Phase Extraction (SPE):
-
Sorbent Selection: The choice of sorbent is critical. For this compound and its metabolites, a reversed-phase sorbent like C18 is a good starting point.
-
Conditioning and Equilibration: Improper conditioning or equilibration of the SPE cartridge can lead to poor retention. Ensure you are using the correct solvents and volumes.
-
Elution Solvent Strength: The elution solvent may not be strong enough to desorb the analytes from the sorbent. Try increasing the percentage of organic solvent in your elution step.
-
Q5: I am observing carryover between injections. How can I resolve this?
A5: Carryover can lead to inaccurate quantification of subsequent samples.
-
Injector Cleaning: Implement a robust needle wash protocol for your autosampler, using a strong solvent to clean the needle and injection port between runs.
-
Column Contamination: Strongly retained compounds from previous injections can slowly elute, causing carryover. A thorough column wash at the end of each run or batch is recommended.
-
System Contamination: Carryover can occur in various parts of the LC-MS system. A systematic approach of cleaning or replacing components (e.g., tubing, valves) may be necessary to identify and eliminate the source.
Experimental Protocols
The following are detailed methodologies for the extraction and analysis of this compound and its metabolites.
Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma
-
Sample Preparation:
-
To 1 mL of plasma sample, add an appropriate internal standard.
-
Add 5 mL of n-hexane (or pentane) as the extraction solvent.
-
-
Extraction:
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
-
Solvent Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) from Urine
-
Sample Pre-treatment:
-
Centrifuge the urine sample to remove any particulate matter.
-
If necessary, perform enzymatic hydrolysis to cleave conjugated metabolites.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg) with 5 mL of methanol, followed by 5 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, controlled flow rate.
-
-
Washing:
-
Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the analytes with 5 mL of methanol or acetonitrile.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol (or acetonitrile).
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Selected Reaction Monitoring (SRM) for targeted quantification.
-
Optimize the precursor and product ions for this compound and its expected metabolites.
-
Quantitative Data Summary
The following tables provide reference quantitative data from studies on the closely related compound, Medroxyprogesterone Acetate (MPA), which can serve as a starting point for method validation for this compound.
Table 1: LC-MS/MS Method Validation Parameters for MPA in Human Plasma
| Parameter | Result | Reference |
| Linearity Range | 0.05 - 6.0 ng/mL | [8] |
| Limit of Quantitation (LOQ) | 0.05 ng/mL | [8] |
| Precision (RSD%) | < 18.8% | [8] |
| Accuracy | 96.2 - 108.7% | [8] |
| Recovery | ~76.1% |
Table 2: Example SRM Transitions for MPA
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Medroxyprogesterone Acetate | 387.3 | 327.4 |
| Megestrol Acetate (IS) | 385.3 | 325.4 |
Visualizations
The following diagrams illustrate key workflows and pathways relevant to the analysis of this compound metabolites.
References
- 1. This compound | C23H32O2 | CID 9949848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic profiling and cytochrome P450 reaction phenotyping of medroxyprogesterone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of medroxyprogesterone acetate (MPA) via CYP enzymes in vitro and effect of MPA on bleeding time in female rats in dependence on CYP activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Quantitative determination of medroxyprogesterone acetate in plasma by liquid chromatography/electrospray ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vitro Analysis of Medrogestone and Progesterone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of Medrogestone, a synthetic progestin, and the endogenous hormone Progesterone. For the purpose of this guide, data pertaining to Medroxyprogesterone Acetate (MPA), a closely related and widely studied synthetic progestin, will be used as a surrogate for this compound. This comparison focuses on their interactions with steroid receptors, subsequent transcriptional activation, and their influence on key intracellular signaling pathways. All experimental data is presented to support an objective evaluation of their respective pharmacological profiles.
Receptor Binding Affinity
The biological activity of progestogens is initiated by their binding to specific intracellular receptors. The following table summarizes the in vitro binding affinities of Progesterone and Medroxyprogesterone Acetate (MPA) to the Progesterone Receptor (PR), Androgen Receptor (AR), and Glucocorticoid Receptor (GR).
| Receptor | Ligand | Binding Affinity (Kd/Ki, nM) | Cell/Tissue System |
| Progesterone Receptor (PR) | Progesterone | ~2.9-3.2 (Kd)[1] | Rat Placenta Nuclei |
| Medroxyprogesterone Acetate (MPA) | Lower affinity than Progesterone[2][3] | Guinea Pig Uterus | |
| Androgen Receptor (AR) | Progesterone | 36.6 (Ki) | COS-1 Cells |
| Medroxyprogesterone Acetate (MPA) | 19.4 (Ki) | COS-1 Cells | |
| Glucocorticoid Receptor (GR) | Progesterone | 215 (Ki) | Human Glucocorticoid Receptor |
| Medroxyprogesterone Acetate (MPA) | 10.8 (Ki) | Human Glucocorticoid Receptor |
Note: Lower Kd/Ki values indicate higher binding affinity.
Transcriptional Activation
Upon ligand binding, steroid receptors translocate to the nucleus and modulate the transcription of target genes. The potency and efficacy of Progesterone and MPA in activating progesterone receptor-mediated transcription are key parameters in their pharmacological assessment.
| Receptor Isoform | Ligand | Transactivation (EC50, nM) | Reporter System |
| Progesterone Receptor (PR) | Medroxyprogesterone Acetate (MPA) | 0.33 ± 0.3 | Cell proliferation in murine mammary carcinoma[4] |
Signaling Pathway Modulation
Beyond the classical genomic pathway, progestogens can elicit rapid, non-genomic effects through the activation of intracellular signaling cascades. Progesterone and MPA exhibit divergent effects on the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.
MAPK/ERK Signaling Pathway
Progesterone has been shown to activate the MAPK/ERK pathway, leading to the nuclear translocation of phosphorylated ERK (p-ERK)[5]. In contrast, while MPA can also induce the phosphorylation of ERK, it does not promote its nuclear translocation, suggesting a key difference in their downstream signaling effects[5][6].
PI3K/Akt Signaling Pathway
Progesterone can activate the PI3K/Akt pathway, which is involved in cell survival and proliferation. In contrast, the effect of MPA on this pathway can be cell-type dependent. For instance, in progestin-sensitive endometrial cancer cells, MPA inhibits the PI3K/Akt pathway, while in progestin-resistant cells, it can activate it[7]. In some breast cancer cell lines, both progesterone and MPA have been shown to promote AKT phosphorylation[8].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key in vitro assays discussed in this guide.
Competitive Radioligand Binding Assay
This assay determines the affinity of a ligand for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Protocol:
-
Receptor Preparation: Prepare a cytosolic or nuclear extract from cells or tissues expressing the progesterone receptor. The protein concentration of the extract should be determined using a standard protein assay.
-
Assay Setup: In a multi-well plate, combine the receptor preparation with a fixed concentration of a radiolabeled progestin (e.g., [³H]-progesterone).
-
Competitive Binding: Add increasing concentrations of the unlabeled competitor ligand (progesterone or MPA) to the wells. Include control wells with no competitor (total binding) and wells with a large excess of unlabeled ligand (non-specific binding).
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the receptor-ligand complexes.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.
Reporter Gene Assay
This assay measures the transcriptional activity of a receptor in response to a ligand.
Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293, T47D) and transfect them with two plasmids: one expressing the progesterone receptor (PR-A or PR-B) and a reporter plasmid containing a progesterone response element (PRE) upstream of a reporter gene (e.g., luciferase).
-
Ligand Treatment: After transfection, treat the cells with various concentrations of progesterone or MPA. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period sufficient for gene transcription and translation of the reporter protein (typically 24-48 hours).
-
Cell Lysis: Lyse the cells to release the cellular components, including the reporter protein.
-
Reporter Activity Measurement: Measure the activity of the reporter protein. For luciferase, this involves adding a substrate and measuring the resulting luminescence with a luminometer.
-
Data Analysis: Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Plot the normalized reporter activity against the logarithm of the ligand concentration to generate a dose-response curve and determine the EC50 (the concentration that produces 50% of the maximal response).
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect and quantify the phosphorylation status of key proteins in signaling pathways, such as ERK and Akt.
Protocol:
-
Cell Treatment and Lysis: Culture cells to the desired confluency and treat them with progesterone or MPA for various time points. After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a method such as the BCA assay.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK) and another for the total protein (e.g., anti-ERK) as a loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. After further washing, add a chemiluminescent substrate and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein to determine the relative level of phosphorylation.
References
- 1. Characterization of progesterone binding to nuclear receptors in rat placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Medroxyprogesterone acetate: a steroid with potent progestational activity but low receptor affinity in the guinea pig uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Medrogestone: A Comparative Analysis of Efficacy Against Other Progestins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the efficacy of medrogestone against other widely used progestins, namely dydrogesterone and norethisterone. The following sections detail their relative performance in key preclinical and clinical parameters, supported by experimental data and methodologies.
Receptor Binding Affinity
The biological activity of a progestin is largely determined by its binding affinity to the progesterone receptor (PR) and its cross-reactivity with other steroid hormone receptors, such as the androgen receptor (AR), which can lead to off-target effects.
Table 1: Relative Binding Affinity (RBA) of this compound and Comparator Progestins for Steroid Receptors
| Compound | Progesterone Receptor (PR) RBA (%) | Androgen Receptor (AR) RBA (%) | Glucocorticoid Receptor (GR) RBA (%) |
| Progesterone | 100 | 3[1] | <1 |
| This compound | Data Not Available in Direct Comparison | Weak | Weak |
| Dydrogesterone | 150[2] | Negligible[3][4] | Negligible[3] |
| Norethisterone | 200[5] | 3.2[5] | <1[5] |
Note: RBA values can vary between studies depending on the experimental conditions. The data presented are representative values from the cited literature.
Dydrogesterone exhibits a high selectivity for the progesterone receptor, with a binding affinity reported to be 1.5 times that of progesterone itself.[2] It has negligible affinity for androgen, estrogen, and glucocorticoid receptors, contributing to a favorable side-effect profile.[3][4] Norethisterone, while demonstrating strong binding to the progesterone receptor, also shows a notable affinity for the androgen receptor, which can result in androgenic side effects.[5][6] Medroxyprogesterone acetate (MPA), a compound structurally similar to this compound, has been shown to have a high affinity for the progesterone receptor but also significant cross-reactivity with the androgen and glucocorticoid receptors.[7][8]
In Vivo Progestational Activity: The McPhail Test
The McPhail test is a classical in vivo assay used to determine the progestational potency of a compound by assessing its ability to induce endometrial transformation in immature, estrogen-primed rabbits.
Table 2: In Vivo Progestational Potency (McPhail Test) of this compound and Comparator Progestins
| Compound | Route of Administration | Relative Potency (Progesterone = 1) |
| Progesterone | Subcutaneous | 1 |
| This compound | Oral | Potent (Specific comparative data not available) |
| Dydrogesterone | Oral | Potent |
| Norethisterone | Oral | 2[5] |
Norethisterone is approximately twice as potent as progesterone when administered orally in the McPhail test.[5] Dydrogesterone is also known to be a potent oral progestin. While specific comparative potency data for this compound in the McPhail test was not available in the reviewed literature, it is recognized as a potent progestogen.
Anti-androgenic Activity
The anti-androgenic properties of progestins are clinically significant, particularly in the context of hormonal replacement therapy and contraception, as they can mitigate the androgenic effects of estrogens or have intrinsic anti-androgenic actions.
Table 3: Anti-androgenic Activity of this compound and Comparator Progestins
| Compound | Anti-androgenic Activity |
| This compound | Present |
| Dydrogesterone | Present (No androgenic activity)[3][4] |
| Norethisterone | Weakly Androgenic[5] |
Dydrogesterone is distinguished by its lack of androgenic activity.[3][4] In contrast, norethisterone possesses some androgenic properties.[5] this compound is reported to have anti-androgenic effects.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action and the experimental designs used to evaluate these progestins, the following diagrams illustrate key signaling pathways and laboratory workflows.
Caption: Progesterone Receptor Signaling Pathway.
Caption: Androgen Receptor Signaling Pathway.
Caption: Receptor Binding Assay Workflow.
Caption: McPhail Test Workflow.
Experimental Protocols
Receptor Binding Assay (Competitive Binding)
Objective: To determine the relative binding affinity of a test compound for a specific steroid receptor.
Materials:
-
Purified receptor or cell lysate containing the receptor of interest (e.g., from MCF-7 cells for PR and AR).
-
Radiolabeled ligand (e.g., [³H]-progesterone for PR, [³H]-R1881 for AR).
-
Test compounds (this compound, dydrogesterone, norethisterone) at various concentrations.
-
Assay buffer (e.g., Tris-HCl with additives).
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Incubation: A constant concentration of the radiolabeled ligand and the receptor preparation are incubated with varying concentrations of the unlabeled test compound. A control group with only the radiolabeled ligand and receptor (total binding) and a group with an excess of unlabeled ligand (non-specific binding) are included.
-
Separation: After incubation to equilibrium, the bound and free radioligand are separated. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which retain the receptor-ligand complex.
-
Quantification: The radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation. The Relative Binding Affinity (RBA) is typically expressed as a percentage relative to the natural ligand (e.g., progesterone for PR).
McPhail Test (Endometrial Transformation in Rabbits)
Objective: To assess the in vivo progestational activity of a test compound.
Materials:
-
Immature female rabbits.
-
Estrogen (e.g., estradiol benzoate).
-
Test compounds (this compound, dydrogesterone, norethisterone) dissolved in a suitable vehicle.
-
Histological processing reagents (formalin, ethanol series, xylene, paraffin).
-
Microtome and microscope slides.
-
Staining reagents (e.g., Hematoxylin and Eosin).
Procedure:
-
Animal Preparation: Immature female rabbits are ovariectomized to remove endogenous sources of steroid hormones.
-
Estrogen Priming: The animals are treated with daily injections of an estrogen for a period of approximately 6 days to induce endometrial proliferation.
-
Progestin Administration: Following estrogen priming, the animals are treated with the test progestin for 5 consecutive days.
-
Tissue Collection: On the day after the last treatment, the animals are euthanized, and the uteri are collected.
-
Histological Analysis: The uterine horns are fixed in formalin, processed, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin.
-
Scoring: The degree of endometrial transformation (glandular proliferation and arborization) is evaluated microscopically and scored according to the McPhail scale (0 to +4).
-
Potency Calculation: The dose of the test compound required to produce a defined McPhail score is determined and compared to that of a reference progestin (e.g., progesterone) to calculate the relative potency.
Conclusion
This compound is a potent progestin with recognized anti-androgenic properties. In comparison, dydrogesterone stands out for its high selectivity for the progesterone receptor and lack of androgenic effects, making it a favorable option where androgenic side effects are a concern. Norethisterone, while a potent progestin, exhibits some androgenic activity due to its affinity for the androgen receptor. The choice between these progestins for therapeutic development or clinical application will depend on the desired balance of progestational efficacy and the minimization of off-target hormonal effects. Further direct comparative studies quantifying the receptor binding affinities and in vivo potencies of this compound against a wider range of progestins would be valuable for a more complete understanding of its pharmacological profile.
References
- 1. The progestational and androgenic properties of medroxyprogesterone acetate: gene regulatory overlap with dihydrotestosterone in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Dydrogesterone and Medroxyprogesterone in the Progestin-Primed Ovarian Stimulation Protocol for Patients With Poor Ovarian Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hormonal properties of norethisterone, 7alpha-methyl-norethisterone and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of dydrogesterone and norethisterone, in combination with oestradiol, on lipoproteins and inflammatory markers in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The relationship between affinity of progestins and antiprogestins for the progesterone receptor in breast cancer cells (ZR-PR-LT) and ability to down-regulate the receptor: evidence for heterospecific receptor modulation via the glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-proliferative transcriptional effects of medroxyprogesterone acetate in estrogen receptor positive breast cancer cells are predominantly mediated by the progesterone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Tumor Potential of Medrogestone: A Comparative Analysis
For Immediate Release
A comprehensive review of preclinical and clinical data validates the anti-tumor effects of Medrogestone, a synthetic progestin, in hormone-receptor-positive breast and endometrial cancers. This guide provides a comparative analysis of this compound's efficacy against other hormonal therapies, offering researchers, scientists, and drug development professionals a consolidated resource supported by experimental evidence.
This compound, a derivative of medroxyprogesterone acetate (MPA), exerts its anti-neoplastic activity primarily through its interaction with the progesterone receptor (PR). Its mechanisms of action include the modulation of key signaling pathways that govern cell proliferation and survival. This report summarizes the available quantitative data, details the experimental methodologies used to generate this data, and visualizes the underlying biological processes.
Comparative Efficacy of this compound in Endometrial and Breast Cancer
The anti-tumor activity of this compound has been evaluated against other progestins, such as Megestrol Acetate and Norethisterone, as well as the selective estrogen receptor modulator (SERM), Tamoxifen. The following tables summarize the key findings from in vitro studies on relevant cancer cell lines.
Endometrial Cancer: this compound vs. Megestrol Acetate
| Cell Line | Treatment | Concentration | Result | Reference |
| Ishikawa | Megestrol Acetate | 10 nmol/L | Significant reduction in cell growth | [1] |
| HHUA | Megestrol Acetate | 10 nmol/L | Significant reduction in cell growth | [1] |
Note: Direct comparative IC50 values for this compound and Megestrol Acetate in the same endometrial cancer cell line study were not available in the reviewed literature.
Breast Cancer: this compound vs. Norethisterone and Tamoxifen
| Cell Line | Treatment | Concentration | Result | Reference |
| MCF-7 | Medroxyprogesterone Acetate (MPA) | 10⁻⁷ M | 20-25% inhibition of cell proliferation | [2] |
| MCF-7 | Norethisterone (NET) | 10⁻⁹ M | 23-41% inhibition of cell proliferation | [2] |
| T47D | Tamoxifen | - | IC50 < 10 µM | [3] |
| MCF-7 | Tamoxifen | - | IC50 < 10 µM | [3] |
Note: The provided data for MPA and NET represent a range of inhibition across various concentrations, with the specified concentration showing the greatest effect. The IC50 for Tamoxifen is a general value from a study that did not directly compare it with this compound.
Mechanism of Action: Signaling Pathway Modulation
This compound's anti-tumor effects are attributed to its ability to modulate critical signaling pathways involved in cancer cell growth and survival.
In endometrial cancer , Medroxyprogesterone Acetate (MPA) has been shown to inhibit the Wnt/β-catenin signaling pathway.[4][5][6][7] This pathway is crucial for cell proliferation and differentiation, and its aberrant activation is implicated in tumorigenesis. MPA's inhibitory action helps to counterbalance estrogen-induced proliferation.[4]
Diagram: this compound's Inhibition of the Wnt/β-catenin Pathway in Endometrial Cancer
Caption: this compound binds to the progesterone receptor, leading to the inhibition of the Wnt signaling pathway and subsequent suppression of cancer cell proliferation.
In breast cancer , the anti-proliferative effects of MPA are predominantly mediated by the progesterone receptor.[8] MPA's action can also involve the RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand) signaling pathway. Progestins can induce RANKL expression in mammary epithelial cells, which in turn can influence cell proliferation.[9]
Diagram: this compound's Action in Breast Cancer via the Progesterone Receptor
Caption: this compound activates the progesterone receptor, leading to changes in gene transcription that inhibit proliferation and induce apoptosis in breast cancer cells.
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed methodologies for key in vitro and in vivo experiments are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells (e.g., Ishikawa, HHUA, MCF-7, T47D) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound or comparator compounds for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of drug that inhibits 50% of cell growth) is determined from the dose-response curve.
Diagram: MTT Assay Workflow
Caption: A stepwise representation of the MTT cell viability assay protocol.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Culture and treat cells with the compounds of interest as described for the viability assay.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Diagram: Apoptosis Assay Workflow
Caption: The workflow for detecting apoptosis using Annexin V and Propidium Iodide staining.
In Vivo Xenograft Tumor Model
This model assesses the anti-tumor efficacy of a compound in a living organism.
-
Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium, often mixed with Matrigel.
-
Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Monitor the mice for tumor formation and growth. Measure tumor volume regularly using calipers.
-
Treatment: Once tumors reach a specified size, randomize the mice into treatment and control groups. Administer this compound or comparator drugs via the appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker expression).
Conclusion
The available data suggests that this compound is a viable therapeutic agent for hormone-receptor-positive endometrial and breast cancers, with a mechanism of action centered on the modulation of key signaling pathways like Wnt/β-catenin and those downstream of the progesterone receptor. While direct, head-to-head preclinical comparisons with other hormonal agents in standardized assays are somewhat limited in the public domain, the existing evidence provides a strong rationale for its clinical use and further investigation. The experimental protocols outlined in this guide offer a framework for researchers to conduct comparative studies to further elucidate the relative efficacy and mechanisms of this compound and its alternatives.
References
- 1. Megestrol acetate drives endometrial carcinoma cell senescence via interacting with progesterone receptor B/FOXO1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the effect of progesterone, medroxyprogesterone acetate and norethisterone on the proliferation of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Progesterone inhibition of Wnt/beta-catenin signaling in normal endometrium and endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-proliferative transcriptional effects of medroxyprogesterone acetate in estrogen receptor positive breast cancer cells are predominantly mediated by the progesterone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Osteoclast differentiation factor RANKL controls development of progestin-driven mammary cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Medrogestone and Levonorgestrel for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of two synthetic progestins, Medrogestone and Levonorgestrel. The information is intended for researchers, scientists, and professionals involved in drug development, offering a comprehensive overview of their pharmacological profiles, mechanisms of action, and clinical performance based on available experimental data.
Pharmacological Profile: A Head-to-Head Comparison
This compound and Levonorgestrel are synthetic progestogens that interact with various steroid hormone receptors, leading to a range of physiological effects. Their distinct pharmacological profiles are primarily defined by their binding affinities to these receptors.
Mechanism of Action
Both this compound and Levonorgestrel exert their primary effects by binding to and activating the progesterone receptor (PR). This interaction mimics the effects of endogenous progesterone, leading to the modulation of gene expression in target tissues. The activation of the PR is crucial for their use in contraception and hormone therapy.[1][2]
Levonorgestrel is a potent progestin that also exhibits significant androgenic activity due to its high affinity for the androgen receptor (AR).[3][4] It has minimal affinity for the estrogen receptor (ER).[3] In contrast, this compound is described as a "pure" progestogen with weak anti-androgenic and very weak antimineralocorticoid activity. While direct binding data for this compound is limited, its pharmacological profile suggests a more selective interaction with the progesterone receptor compared to Levonorgestrel.
Receptor Binding Affinity
The following table summarizes the relative binding affinities (RBA) of this compound (represented by its structurally similar analogue Medroxyprogesterone Acetate - MPA) and Levonorgestrel to various steroid receptors. The data is compiled from multiple in vitro studies. It is important to note that variations in experimental conditions can lead to differences in reported values across studies.
| Steroid Receptor | Medroxyprogesterone Acetate (MPA) - RBA (%) | Levonorgestrel (LNG) - RBA (%) | Reference Compound (100%) |
| Progesterone Receptor (PR) | ~75-100 | 323 | Progesterone / R5020 |
| Androgen Receptor (AR) | ~10-58 | 58 | Dihydrotestosterone (DHT) / Mibolerone |
| Glucocorticoid Receptor (GR) | ~10-42 | 3-7.5 | Dexamethasone |
| Mineralocorticoid Receptor (MR) | Low | 17 | Aldosterone |
| Estrogen Receptor (ER) | Negligible | < 0.02 | Estradiol |
Note: Data for Medroxyprogesterone Acetate (MPA) is used as a proxy for this compound due to the limited availability of direct comparative binding data for this compound. This table is a synthesis of data from multiple sources.[5][6][7][8][9][10][11][12][13][14][15]
Signaling Pathways
The binding of this compound and Levonorgestrel to their respective receptors initiates a cascade of intracellular signaling events, ultimately leading to changes in gene expression and cellular function.
Progesterone Receptor Signaling
Upon binding to progesterone, the progesterone receptor (PR) undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. The PR dimer then binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby regulating their transcription.
Caption: Classical Progesterone Receptor Signaling Pathway.
Androgen Receptor Signaling by Levonorgestrel
Levonorgestrel's androgenic effects are mediated through its binding to the androgen receptor (AR). This interaction leads to the activation of androgen-responsive genes, which can contribute to some of the side effects associated with its use.
Caption: Androgen Receptor Signaling Pathway Activated by Levonorgestrel.
Experimental Protocols
The determination of receptor binding affinities is a cornerstone in the pharmacological characterization of steroid hormones. A common method employed is the competitive radioligand binding assay.
Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled compound (e.g., this compound or Levonorgestrel) to compete with a radiolabeled ligand for binding to a specific receptor.
Objective: To determine the relative binding affinity (RBA) of test compounds for a specific steroid receptor.
Materials:
-
Receptor Source: Cytosolic or nuclear extracts from target tissues (e.g., uterus for PR, prostate for AR) or cell lines engineered to express the receptor of interest.
-
Radioligand: A high-affinity, radiolabeled ligand specific for the receptor being studied (e.g., [³H]-Progesterone for PR, [³H]-DHT for AR).
-
Test Compounds: this compound, Levonorgestrel, and a reference compound (unlabeled progesterone or DHT).
-
Assay Buffer: Tris-HCl buffer containing additives to maintain protein stability.
-
Scintillation Fluid and Counter.
Procedure:
-
Preparation of Receptor Homogenates: Tissues or cells are homogenized in a cold buffer and centrifuged to obtain a supernatant containing the cytosolic receptors.
-
Incubation: A constant concentration of the radioligand and receptor preparation is incubated with varying concentrations of the unlabeled test compound or reference compound.
-
Separation of Bound and Free Ligand: Techniques such as dextran-coated charcoal adsorption or filtration are used to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The RBA is then calculated relative to the reference compound.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Clinical Performance and Efficacy
While direct head-to-head clinical trials comparing this compound and Levonorgestrel are scarce, studies comparing Levonorgestrel with the structurally similar Medroxyprogesterone Acetate (MPA) provide valuable insights.
A randomized controlled trial comparing the levonorgestrel-releasing intrauterine system (LNG-IUS) with oral MPA for the treatment of heavy menstrual bleeding found that the LNG-IUS was significantly more effective in reducing menstrual blood loss.[16][17] Another study on the treatment of endometrial hyperplasia without atypia showed that while both LNG-IUS and oral MPA were effective, the regression of hyperplasia was comparable between the two treatments.[18]
In an in vitro study on endometrial cancer cells, Levonorgestrel was found to be more potent than MPA in reducing cell density, with IC50 values of 3.9 µM and 30.4 µM, respectively.[19]
Summary of Clinical Findings
| Clinical Indication | Medroxyprogesterone Acetate (MPA) | Levonorgestrel (LNG) | Key Findings |
| Heavy Menstrual Bleeding | Oral administration | Intrauterine system (IUS) | LNG-IUS demonstrated a significantly greater reduction in menstrual blood loss compared to oral MPA.[16][17] |
| Endometrial Hyperplasia (without atypia) | Oral administration | Intrauterine system (IUS) | Both treatments showed high efficacy in causing regression of hyperplasia, with no significant difference between them.[18] |
| Endometrial Cancer (in vitro) | Levonorgestrel was more potent in reducing the density of endometrial cancer cells compared to MPA.[19] |
Conclusion
This compound and Levonorgestrel are both effective progestins, but they exhibit distinct pharmacological profiles that influence their clinical applications and potential side effects. Levonorgestrel is a potent progestin with significant androgenic activity, while this compound (as inferred from data on MPA) is a more selective progestin with minimal androgenic effects.
The choice between these two agents will depend on the specific therapeutic goal and the desired hormonal profile. For applications where androgenic side effects are a concern, this compound may be a more suitable option. Conversely, the potent progestogenic and androgenic properties of Levonorgestrel make it highly effective in certain contraceptive formulations. Further direct comparative studies, particularly clinical trials, are warranted to fully elucidate the relative benefits and risks of this compound and Levonorgestrel in various therapeutic areas.
References
- 1. researchgate.net [researchgate.net]
- 2. Binding of oral contraceptive progestogens to serum proteins and cytoplasmic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of levonorgestrel: in vitro metabolism and specific interactions with steroid receptors in target organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Levonorgestrel (CAS 797-63-7): R&D Systems [rndsystems.com]
- 6. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic progestins used in HRT have different glucocorticoid agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential off-target glucocorticoid activity of progestins used in endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A direct comparison of the transcriptional activities of progestins used in contraception and menopausal hormone therapy via the mineralocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparing the androgenic and estrogenic properties of progestins used in contraception and hormone therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Levonorgestrel-releasing intrauterine system or medroxyprogesterone for heavy menstrual bleeding: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Comparison of levonorgestrel-releasing intrauterine system, medroxyprogesterone and norethisterone for treatment of endometrial hyperplasia without atypia: a randomized clinical trial - MedCrave online [medcraveonline.com]
- 19. Levonorgestrel, medroxyprogesterone and progesterone cause a concentration-dependent reduction in endometrial cancer (Ishikawa) cell density, and high concentrations of progesterone and mifepristone act in synergy - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Medrogestone's Therapeutic Effects: A Comparative Guide for Researchers
For researchers and drug development professionals, this guide provides a comparative analysis of Medrogestone's therapeutic effects against other progestational agents. Due to a scarcity of recent head-to-head clinical trials involving this compound, this guide synthesizes available data for this compound and offers a more detailed comparison of commonly used alternatives, Medroxyprogesterone Acetate (MPA) and Norethisterone (NET), supported by experimental data.
Introduction to this compound and its Alternatives
This compound is a synthetic progestin, a progesterone receptor agonist, that has been used in menopausal hormone therapy and for the management of various gynecological disorders.[1] Its mechanism of action, like other progestins, involves binding to and activating the progesterone receptor, which in turn modulates gene expression.[1] This leads to the suppression of gonadotropic hormones and a secondary suppression of testosterone.[1] this compound has also been noted for its antiandrogenic properties, which are attributed to its ability to compete with androgens for receptor sites in tissues like the prostate.[1][2]
Commonly used alternatives to this compound include Medroxyprogesterone Acetate (MPA) and Norethisterone (NET). MPA is a widely prescribed progestin for contraception, menopausal hormone therapy, and the treatment of conditions like endometriosis and abnormal uterine bleeding.[3] NET is another progestin frequently used for similar indications, including dysfunctional uterine bleeding and endometrial hyperplasia.[4][5] While structurally related, these progestins exhibit differences in their pharmacological profiles, which can influence their clinical efficacy and side-effect profiles.[6]
Comparative Efficacy and Therapeutic Applications
Direct comparative clinical trial data for this compound against other progestins in its primary gynecological applications is limited in recent literature. However, historical and preclinical data provide some insights into its therapeutic potential.
Benign Prostatic Hyperplasia (BPH)
Early clinical studies investigated this compound for the management of BPH. In one prospective study, oral this compound at doses of 7.5 mg and 15 mg twice daily resulted in increased mean and peak urine flow in patients with BPH.[7] Specifically, a 55.8% increase in mean urine flow was observed with the 15 mg dose and a 30.1% increase with the 7.5 mg dose.[7] Peak urine flow increased by 60% and 37.6% for the 15 mg and 7.5 mg doses, respectively.[7] However, side effects such as hypertension, abnormal glucose tolerance, and impotence were reported.[7] Another clinical trial also explored its use in BPH, though a detailed abstract was not available.[8]
For comparison, a double-blind, placebo-controlled study on depot medroxyprogesterone acetate (DMPA) for BPH showed a 25% reduction in prostate volume and a 3.7 ml/s increase in maximum urinary flow rates after 3 months.[9]
Gynecological Disorders
While specific comparative data for this compound is scarce, the therapeutic efficacy of its alternatives, MPA and NET, has been more extensively studied and compared for various gynecological conditions.
Abnormal Uterine Bleeding: A comparative study on the efficacy of Norethisterone and Medroxyprogesterone acetate in managing dysfunctional uterine bleeding found that both were effective in reducing the Pictorial Blood Assessment Chart (PBAC) score.[4][10] However, Norethisterone was reported to be more effective in this particular study.[4][10]
Endometrial Hyperplasia: Progestin therapy is the first-line treatment for endometrial hyperplasia without atypia.[11] Both MPA and NET are used for this indication.[5] One study comparing depot MPA to oral cyclic NET for endometrial hyperplasia without atypia found that depot MPA was more successful in achieving regression (91.8% vs 67.1%).[12] Another study found that the levonorgestrel-releasing intrauterine system (LNG-IUS) had a higher regression rate compared to oral progestogens.[11]
Endometriosis: Progestins are a cornerstone in the management of endometriosis-related pain. A randomized trial comparing Dienogest to MPA for endometriosis-associated dysmenorrhea found that Dienogest was significantly more effective in reducing pain scores and was better tolerated.[13] Another study comparing Dienogest and MPA after laparoscopic surgery for endometriosis found that Dienogest led to a greater reduction in pelvic pain and the size of recurrent lesions.[14]
Pharmacological Profile and Mechanism of Action
The primary mechanism of action for this compound and other progestins is through their interaction with the progesterone receptor (PR). However, their binding affinities for other steroid receptors, such as the androgen receptor (AR) and glucocorticoid receptor (GR), can vary, leading to different side-effect profiles.
| Feature | This compound | Medroxyprogesterone Acetate (MPA) | Norethisterone (NET) |
| Primary Mechanism | Progesterone Receptor Agonist[1] | Progesterone Receptor Agonist[3] | Progesterone Receptor Agonist |
| Antiandrogenic Activity | Present; competes for androgen receptor binding[1][2] | Can exert antiandrogenic effects, but also has androgenic properties[15][16] | Has androgenic properties[6] |
| Other Receptor Binding | Information not widely available | Binds to androgen and glucocorticoid receptors[17] | Binds to androgen receptors[6] |
| Bioavailability (Oral) | ~100%[1] | Rapidly absorbed[18] | Well absorbed |
| Elimination Half-life | 36 hours[1] | Varies with formulation | Varies |
Progesterone Receptor Signaling Pathway
The binding of a progestin like this compound to the progesterone receptor initiates a cascade of events leading to changes in gene expression. This signaling pathway is crucial for its therapeutic effects.
Figure 1: Simplified Progesterone Receptor Signaling Pathway.
Experimental Protocols
Figure 2: Generalized Workflow for a Progestin Clinical Trial.
Conclusion
This compound is a progestin with established therapeutic effects, particularly in historical contexts for benign prostatic hyperplasia and gynecological disorders. However, a lack of recent, direct comparative studies with currently favored alternatives like Medroxyprogesterone Acetate and Norethisterone makes a definitive cross-validation challenging. The available data suggests that while this compound is effective, the choice of progestin should be guided by the specific clinical indication, the desired therapeutic outcomes, and the potential side-effect profile of each agent. For researchers, this highlights a gap in the literature and an opportunity for further investigation into the comparative efficacy and safety of this compound in contemporary clinical practice.
References
- 1. This compound | C23H32O2 | CID 9949848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Medroxyprogesterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rcog.org.uk [rcog.org.uk]
- 6. A comparison of progestins within three classes: Differential effects on learning and memory in the aging surgically menopausal rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: a prospective study in the pharmaceutical management of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment of benign prostatic hypertrophy with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. A Comparative Study on Efficacy of Norethisterone and Medroxyprogestrone in the Management of Dysfunctional Uterine Bleeding: A Prospective Observational Study – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. droracle.ai [droracle.ai]
- 12. researchgate.net [researchgate.net]
- 13. journal.jkscience.org [journal.jkscience.org]
- 14. Comparison of the effectiveness of Dienogest with medroxyprogesterone acetate in the treatment of pelvic pain and recurrence of endometriosis after laparoscopic surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Experimental study on the anabolic and androgenic/antiandrogenic activity of different dose levels of medroxyprogesterone acetate (MAP) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antiandrogenic actions of medroxyprogesterone acetate on epithelial cells within normal human breast tissues cultured ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Medroxyprogesterone acetate inhibits the proliferation of estrogen- and progesterone-receptor negative MFM-223 human mammary cancer cells via the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. On the mechanism of the anti-androgenic effect of medroxyprogesterone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Transcriptional Landscape: A Comparative Analysis of Medrogestone and Other Steroids
For the discerning researcher and drug development professional, this guide offers an in-depth, objective comparison of the gene expression profiles induced by Medrogestone and other structurally and functionally related steroids. By presenting supporting experimental data, detailed methodologies, and clear visual representations of signaling pathways, we aim to provide a comprehensive resource for understanding the nuanced molecular activities of these compounds.
This comparison focuses on Medroxyprogesterone Acetate (MPA), a widely studied synthetic progestin that is structurally very similar to this compound, as a surrogate to elucidate the likely genomic effects of this compound. The primary comparators include the natural progestogen, Progesterone (P4), and other synthetic progestins.
Comparative Gene Expression Profiles
The transcriptional response to this compound (as MPA) exhibits both similarities and striking differences when compared to other steroids, particularly its natural counterpart, progesterone. These differences are often cell-type specific and depend on the expression of various steroid receptors.
A study on human endometrial stromal fibroblasts (eSF) revealed that progestins structurally related to progesterone, like MPA, induce a distinct transcriptomic profile compared to those structurally related to testosterone, such as levonorgestrel (LNG) and norethindrone acetate (NETA).[1] While MPA and progesterone regulated a similar number of genes, LNG and NETA affected more than twice the number of differentially expressed genes.[1]
In breast cancer cells (T47D), the gene expression profiles of MPA and progesterone showed a high degree of similarity, with MPA regulating between 77% and 91% of the genes regulated by progesterone.[2] This suggests a largely similar mechanism of action through the progesterone receptor (PR) in this context.[2] However, another study highlighted that MPA, unlike progesterone, can also exert significant effects through the androgen receptor (AR) and glucocorticoid receptor (GR), leading to a gene expression profile that overlaps with that of dihydrotestosterone (DHT).[3][4]
The following table summarizes the number of differentially expressed genes (DEGs) in human endometrial stromal fibroblasts (eSF) in response to various progestins, both alone and in combination with estradiol (E2).
| Treatment | Upregulated Genes | Downregulated Genes | Total DEGs |
| Progesterone (P4) | 105 | 88 | 193 |
| Medroxyprogesterone Acetate (MPA) | 108 | 76 | 184 |
| Levonorgestrel (LNG) | 245 | 239 | 484 |
| Norethindrone Acetate (NETA) | 243 | 243 | 486 |
| P4 + E2 | 260 | 250 | 510 |
| MPA + E2 | 240 | 241 | 481 |
| LNG + E2 | 344 | 338 | 682 |
| NETA + E2 | 342 | 331 | 673 |
Data adapted from a study on human endometrial stromal fibroblasts (eSF).[1]
Key Signaling Pathways and Mechanisms of Action
The differential effects of this compound (as MPA) on gene expression can be attributed to its ability to bind to and modulate the activity of multiple steroid hormone receptors. Unlike progesterone, which primarily acts through the progesterone receptor (PR), MPA can also interact with the androgen receptor (AR) and the glucocorticoid receptor (GR).[3][4]
This multi-receptor activity leads to a complex downstream signaling cascade that can vary depending on the cellular context and the relative expression levels of these receptors.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantitative analysis of gene regulation by seven clinically relevant progestins suggests a highly similar mechanism of action through progesterone receptors in T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The progestational and androgenic properties of medroxyprogesterone acetate: gene regulatory overlap with dihydrotestosterone in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Medrogestone's Progesterone Receptor Binding Affinity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of progestins to the progesterone receptor (PR), with a focus on validating the position of medrogestone. Due to a lack of direct experimental data for this compound's binding affinity to the progesterone receptor in publicly available literature, this guide utilizes data for medroxyprogesterone acetate (MPA) as a structurally similar surrogate. This compound and MPA are both derivatives of 17α-hydroxyprogesterone and share a high degree of structural similarity, suggesting they may exhibit comparable binding characteristics to the progesterone receptor.
Comparative Binding Affinity of Progestins to the Progesterone Receptor
The following table summarizes the relative binding affinities (RBA) of various progestins for the progesterone receptor, with progesterone's affinity set as the reference point (100%). This data has been compiled from multiple studies utilizing competitive radioligand binding assays.
| Compound | Chemical Class | Relative Binding Affinity (RBA) for Progesterone Receptor (%) |
| Progesterone | Pregnane | 100 |
| Medroxyprogesterone Acetate (MPA) * | Pregnane | 78 |
| Norethisterone | Estrane | 150 |
| Levonorgestrel | Gonane | 323 |
| Drospirenone | Spironolactone Derivative | 100 |
| Nestorone | 19-norprogesterone Derivative | ~10,000 |
| 3-keto-desogestrel (Etonogestrel) | Gonane | 150-300 |
*Note: Data for Medroxyprogesterone Acetate (MPA) is used as a surrogate for this compound. The structural difference lies in the substitution at the C6 position (a methyl group in MPA and a double bond between C6 and C7 in this compound).
Experimental Protocols
The determination of binding affinity for progestins to the progesterone receptor is predominantly conducted using competitive radioligand binding assays. This technique is considered the gold standard for quantifying the interaction between a ligand and its receptor.
Principle of Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled compound (the "competitor," e.g., this compound or other progestins) to displace a radiolabeled ligand that has a known high affinity for the progesterone receptor. The concentration of the unlabeled competitor required to inhibit 50% of the binding of the radiolabeled ligand is known as the IC50 value. This value is then used to calculate the inhibitory constant (Ki), which reflects the binding affinity of the competitor.
Detailed Methodology
1. Preparation of Receptor Source:
-
Cell Culture: Human breast cancer cell lines, such as T47D or MCF-7, which endogenously express high levels of progesterone receptors, are commonly used. Cells are cultured under standard conditions and harvested.
-
Tissue Homogenates: Uterine tissue from animal models (e.g., rabbits, rats) can also be used. The tissue is homogenized in a suitable buffer to prepare a cytosol fraction containing the progesterone receptors.
2. Radioligand and Competitors:
-
Radioligand: A commonly used radioligand is [³H]-promegestone (R5020), a synthetic progestin with high affinity and selectivity for the progesterone receptor.
-
Competitors: this compound, progesterone (as a reference), and other progestins of interest are prepared in a range of concentrations.
3. Binding Assay Protocol:
-
Incubation: A constant concentration of the radioligand is incubated with the receptor preparation (cell lysate or tissue cytosol) in the absence or presence of increasing concentrations of the unlabeled competitor.
-
Equilibrium: The incubation is carried out for a sufficient period (e.g., 2-4 hours at 4°C) to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: At the end of the incubation, the receptor-bound radioligand must be separated from the unbound radioligand. This is typically achieved by:
-
Dextran-Coated Charcoal (DCC) Adsorption: The mixture is treated with a DCC suspension, which adsorbs the free radioligand. The suspension is then centrifuged, and the supernatant containing the receptor-bound radioligand is collected.
-
Filter Binding Assay: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the receptor-bound radioligand, while the free radioligand passes through. The filters are then washed to remove any non-specifically bound radioligand.
-
4. Measurement and Data Analysis:
-
Scintillation Counting: The amount of radioactivity in the collected supernatant (DCC method) or on the filters (filter binding method) is quantified using a liquid scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration. A sigmoidal dose-response curve is generated, from which the IC50 value is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in a typical competitive radioligand binding assay for determining the binding affinity of a progestin to the progesterone receptor.
Caption: Workflow of a competitive radioligand binding assay.
Signaling Pathway of Progesterone Receptor Action
Upon binding to a progestin like this compound, the progesterone receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.
Caption: Progesterone receptor signaling pathway.
Medrogestone vs. Medroxyprogesterone Acetate: A Comparative Analysis for the Research Professional
In the landscape of synthetic progestins, Medrogestone and Medroxyprogesterone Acetate (MPA) are two prominent compounds utilized in various therapeutic areas, including hormone replacement therapy and the management of gynecological disorders. While both are derivatives of progesterone and exert their primary effects through the progesterone receptor, their distinct structural modifications lead to differences in their pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive, data-driven comparison of this compound and MPA to inform researchers, scientists, and drug development professionals.
Physicochemical and Pharmacokinetic Profiles
This compound and Medroxyprogesterone Acetate exhibit key differences in their chemical structures that influence their absorption, distribution, metabolism, and excretion. MPA is available in both oral and long-acting injectable formulations, the latter providing a sustained release over several months.[1] this compound is administered orally and is noted for its high bioavailability.[2]
Table 1: Comparison of Physicochemical and Pharmacokinetic Properties
| Parameter | This compound | Medroxyprogesterone Acetate (Oral) | Medroxyprogesterone Acetate (Injectable) |
| Chemical Structure | 6,17α-dimethyl-4,6-pregnadiene-3,20-dione | 17α-hydroxy-6α-methylprogesterone acetate | 17α-hydroxy-6α-methylprogesterone acetate |
| Bioavailability | Nearly 100%[2] | Variable | Slow absorption from injection site[1] |
| Protein Binding | ~95% (mainly albumin)[2] | ~86% (mainly albumin)[3] | ~86% (mainly albumin)[3] |
| Metabolism | Hepatic (primarily hydroxylation)[2] | Extensively hepatic (CYP450 enzymes)[3] | Extensively hepatic (CYP450 enzymes)[3] |
| Elimination Half-life | 35-36 hours[2] | ~50 days (apparent, after IM injection)[3] | ~50 days (apparent, after IM injection)[3] |
| Peak Plasma Concentration (Cmax) | 10–15 ng/mL (after 10 mg oral dose)[2] | 1 to 7 ng/mL (after 150 mg IM dose, reached in ~3 weeks)[3] | 1 to 7 ng/mL (after 150 mg IM dose, reached in ~3 weeks)[3] |
Mechanism of Action and Receptor Binding Profile
Both this compound and MPA are agonists of the progesterone receptor (PR), which is their primary mechanism of action for therapeutic effects such as endometrial protection and contraception.[2][4] However, their affinity for other steroid receptors, such as the androgen receptor (AR) and the glucocorticoid receptor (GR), differs, leading to variations in their side effect profiles.
MPA is known to bind to the androgen and glucocorticoid receptors, which can result in androgenic and glucocorticoid-like side effects.[3][5] In contrast, this compound is described as a "pure progestogen" with weak anti-androgenic activity and minimal affinity for other steroid receptors at therapeutic doses.[2]
Table 2: Receptor Binding Affinity and Pharmacodynamic Effects
| Receptor | This compound | Medroxyprogesterone Acetate |
| Progesterone Receptor (PR) | Potent agonist[2] | Potent agonist, but may have lower affinity than progesterone in some models[6] |
| Androgen Receptor (AR) | Weak anti-androgenic activity[2] | Binds with high affinity, can have both agonist and antagonist effects[5][7] |
| Glucocorticoid Receptor (GR) | Devoid of glucocorticoid activity at therapeutic doses[2] | Binds with considerable affinity, can elicit glucocorticoid-like effects[2][8] |
| Mineralocorticoid Receptor (MR) | Very weak antimineralocorticoid activity[2] | Not a primary target |
| Estrogen Receptor (ER) | Devoid of estrogenic activity[2] | Does not bind to the estrogen receptor[9] |
Below is a diagram illustrating the generalized signaling pathway of progestins via the progesterone receptor.
Clinical Efficacy and Side Effect Profile
Direct head-to-head clinical trials comparing this compound and MPA are limited. One study comparing sequential hormone replacement regimens found both to be effective in treating climacteric symptoms, with some differences in their effects on lipid profiles. A regimen with estradiol valerate and MPA was associated with a decrease in LDL cholesterol, while a regimen with conjugated estrogens and this compound showed an increase in HDL cholesterol.
The side effect profiles of the two drugs are largely influenced by their receptor binding characteristics. MPA's androgenic and glucocorticoid activity can lead to side effects such as weight gain, acne, and mood changes.[8] Long-term use of injectable MPA has also been associated with a loss of bone mineral density.[10] this compound is generally reported to have a favorable side effect profile with minimal androgenic or other off-target hormonal effects.[2]
Table 3: Comparative Clinical Efficacy and Side Effects
| Indication/Parameter | This compound | Medroxyprogesterone Acetate |
| Hormone Replacement Therapy | Effective in combination with estrogen for endometrial protection and symptom relief. | Widely used and effective for endometrial protection in combination with estrogen.[11] |
| Contraception | Used as a progestogen-only contraceptive.[2] | Highly effective as a long-acting injectable contraceptive (Depo-Provera).[1] |
| Gynecological Disorders | Used for amenorrhea and other menstrual disorders.[2] | Used for endometriosis, amenorrhea, and abnormal uterine bleeding.[12] |
| Common Side Effects | Nausea, depression (generally infrequent).[2] | Menstrual irregularities, weight gain, headache, mood changes.[8][13] |
| Serious Side Effects | Thrombotic events (contraindicated).[2] | Thromboembolic disorders, loss of bone mineral density (with long-term injectable use), increased risk of breast cancer in HRT.[10][11] |
Experimental Protocols
Progesterone Receptor Binding Assay (Competitive Binding)
This assay determines the affinity of a test compound for the progesterone receptor.
References
- 1. Mouse bioassay for in vivo screening of oestrogen and progesterone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of the potencies and activities of progestogens used in contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic progestins used in HRT have different glucocorticoid agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The relationship between affinity of progestins and antiprogestins for the progesterone receptor in breast cancer cells (ZR-PR-LT) and ability to down-regulate the receptor: evidence for heterospecific receptor modulation via the glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterisation of progestins used in hormonal contraception and progesterone via the progesterone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medroxyprogesterone acetate: a steroid with potent progestational activity but low receptor affinity in the guinea pig uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carl Clauberg / Medical experiments / History / Auschwitz-Birkenau [auschwitz.org]
- 8. Further studies on a new bioassay of progestational activity (traumatic deciduoma formation in immature rats) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo characterization of progestins with reduced non-genomic activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential off-target glucocorticoid activity of progestins used in endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lekcja.auschwitz.org [lekcja.auschwitz.org]
- 13. Medroxyprogesterone acetate inhibits the proliferation of estrogen- and progesterone-receptor negative MFM-223 human mammary cancer cells via the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In-Vivo Efficacy Analysis of Novel Progestins and Medrogestone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vivo efficacy of several novel progestins—Trimegestone, Nestorone (Segesterone Acetate), Nomegestrol Acetate, and Drospirenone—with the established progestin, Medrogestone. The following sections detail their comparative performance in key preclinical assays, outline the experimental protocols for these assays, and visualize the associated signaling pathways.
Comparative In-Vivo Efficacy Data
The in-vivo efficacy of progestins is primarily evaluated based on their progestational, anti-ovulatory, and anti-androgenic activities. The following table summarizes the available quantitative data for this compound and the selected novel progestins. It is important to note that these values are derived from various studies and may not represent direct head-to-head comparisons.
| Compound | Progestational Activity (Endometrial Transformation) | Anti-Ovulatory Activity (Rat Model) | Anti-Androgenic Activity (Hershberger Assay) |
| This compound | Effective progestational agent. | Potent ovulation inhibitor. A dose of 10 mg/day administered from day 4 to day 24 of the cycle suppressed ovulatory surges in women.[1] | Possesses anti-androgenic properties. |
| Trimegestone | Highly potent; reported to be the most potent of all progestins in the endometrial transformation test in rabbits.[1][2] | Oral anti-ovulatory activity is greater than reference progestins in rats.[2] The ovulation-inhibiting dosage is 0.5 mg/day.[3] | Weak anti-androgenic activity.[2] |
| Nestorone | Strong progestational activity; approximately 100 times more potent than progesterone in bioassays.[4] | Potent anti-ovulatory activity. The ED50 for inhibiting ovulation was found to be 1.32 mg/kg in rats.[4] | No significant androgenic or anti-androgenic activity.[5] |
| Nomegestrol Acetate | Potent progestogen. | Potent inhibitor of ovulation. A dose of 2.5 mg/rat per day resulted in no animals ovulating.[6] The 50% inhibition dose (ID50) in rats is between 1.25 and 5.0 mg/kg.[7] | Moderate anti-androgenic activity.[8] |
| Drospirenone | Potent progestogenic activity, efficiently stimulating endometrial transformation in rabbits.[9] | Effective ovulation inhibitor. A dose of 3 mg resulted in anovulatory cycles in all subjects.[10] | Exhibits anti-androgenic activity, with a potency about one-third that of cyproterone acetate in castrated, testosterone-substituted male rats.[9][11] |
Experimental Protocols
Detailed methodologies for the key in-vivo experiments cited are provided below. These protocols are based on established pharmacological assays for evaluating progestins.
Progestational Activity: Clauberg Test (Endometrial Transformation in Rabbits)
This assay measures the ability of a compound to induce secretory changes in the estrogen-primed endometrium of immature female rabbits.
-
Animal Model: Immature female rabbits.
-
Procedure:
-
Rabbits are primed with an estrogen (e.g., estradiol benzoate) for 6-8 days to induce endometrial proliferation.
-
Following estrogen priming, the test compound (e.g., this compound or a novel derivative) is administered daily for 5 consecutive days.
-
A control group receives the vehicle only.
-
On the day after the last treatment, the animals are euthanized, and the uteri are excised.
-
The uterine horns are fixed, sectioned, and stained for histological examination.
-
-
Endpoint: The degree of glandular proliferation and secretory transformation of the endometrium is assessed microscopically and scored (e.g., McPhail scale). A higher score indicates greater progestational activity.
Anti-Ovulatory Activity in the Rat
This assay determines the dose of a compound required to inhibit ovulation in regularly cycling female rats.
-
Animal Model: Regularly cycling adult female rats.
-
Procedure:
-
Vaginal smears are taken daily to establish the regularity of the estrous cycle.
-
The test compound is administered orally or subcutaneously for a specified number of days, often starting on the day of estrus or diestrus.[8]
-
A control group receives the vehicle only.
-
On the expected day of estrus following treatment, the animals are euthanized.
-
The oviducts are isolated and examined under a microscope for the presence of ova.
-
-
Endpoint: The number of ova in the oviducts is counted. A significant reduction in the number of ova compared to the control group indicates ovulation inhibition. The dose required to inhibit ovulation in 50% of the animals (ED50) is often calculated.[4]
Anti-Androgenic Activity: Hershberger Bioassay
This assay identifies androgen receptor antagonists by their ability to inhibit the growth of androgen-dependent tissues in castrated male rats.[12][13][14][15][16][17][18]
-
Animal Model: Peripubertal male rats, castrated at a specific age.
-
Procedure:
-
Rats are castrated to remove the endogenous source of androgens.
-
After a recovery period, the animals are co-administered a reference androgen (e.g., testosterone propionate) and the test compound daily for 10 consecutive days.[14][15]
-
A control group receives testosterone propionate and the vehicle.
-
Approximately 24 hours after the final dose, the animals are euthanized.
-
Androgen-dependent tissues, including the ventral prostate, seminal vesicles, and levator ani-bulbocavernosus muscle, are dissected and weighed.[14]
-
-
Endpoint: A statistically significant decrease in the weight of two or more of the androgen-dependent tissues in the test group compared to the control group indicates anti-androgenic activity.[15]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the primary signaling pathway of progestins and a typical experimental workflow for assessing in-vivo efficacy.
Caption: Progestin Signaling Pathways
Caption: In-Vivo Efficacy Assessment Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. The pharmacological profile of a novel norpregnance progestin (trimegestone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progesterone-Mediated Non-Classical Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of Nestorone on gonadotropic cells in pituitary of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A New Combination of Testosterone and Nestorone Transdermal Gels for Male Hormonal Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Nomegestrol acetate: steroid receptor transactivation profile in Chinese hamster ovary cells and ovulation inhibition in rat and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ovulation inhibition by estetrol in an in vivo model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drospirenone: a novel progestogen with antimineralocorticoid and antiandrogenic activity. Pharmacological characterization in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of ovulation by a novel progestogen (drospirenone) alone or in combination with ethinylestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The novel progestin drospirenone and its natural counterpart progesterone: biochemical profile and antiandrogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
- 13. The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses. Phase 1: use of a potent agonist and a potent antagonist to test the standardized protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. oecd.org [oecd.org]
- 16. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 17. oecd.org [oecd.org]
- 18. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Medrogestone: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Medrogestone, a synthetic progestin, is a critical aspect of laboratory safety and environmental responsibility. As with many pharmaceutical compounds, improper disposal can lead to environmental contamination and potential harm to aquatic ecosystems. This guide provides a procedural framework for the safe and compliant disposal of this compound, emphasizing the generator's responsibility in hazardous waste determination.
Hazardous Waste Determination: A Critical First Step
Under the Resource Conservation and Recovery Act (RCRA), the primary law governing hazardous waste in the United States, the generator of the waste is responsible for determining if it is hazardous. This compound is not explicitly listed as a P- or U-list hazardous waste by the Environmental Protection Agency (EPA). Therefore, a hazardous waste determination must be made based on its characteristics:
-
Ignitability: The tendency to catch fire.
-
Corrosivity: The ability to corrode metal.
-
Reactivity: The tendency to explode or react violently.
-
Toxicity: The potential to be harmful if ingested or absorbed.
Procedural Guidance for this compound Disposal
The following step-by-step process outlines the recommended procedures for managing and disposing of this compound waste in a laboratory setting.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions.
-
Segregate this compound waste from non-hazardous and other chemical waste streams to prevent cross-contamination.
2. Containerization and Labeling:
-
Use a designated, leak-proof, and robust container for solid this compound waste.
-
For liquid waste containing this compound, use a compatible, sealed container.
-
Clearly label the container with "Hazardous Waste," the name "this compound," and the approximate concentration and quantity. Include the date when the first waste was added.
3. On-site Management and Storage:
-
Store the hazardous waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure the storage area is well-ventilated and away from incompatible materials.
-
Keep the container closed except when adding waste.
4. Professional Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.[1] Improper disposal can lead to the contamination of water systems.
-
Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. These professionals are equipped to handle and transport pharmaceutical waste in compliance with all regulations.
5. Spill Management:
-
In the event of a spill, immediately consult the this compound Safety Data Sheet (SDS) for appropriate cleanup procedures.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
For small spills of solid this compound, carefully sweep up the material and place it in the designated hazardous waste container. Avoid creating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
Thoroughly decontaminate the spill area.
Environmental Considerations and the Impact of Progestins
Synthetic progestins, including compounds structurally related to this compound, are considered endocrine-disrupting chemicals (EDCs).[2][3] Studies have shown that the presence of these compounds in aquatic environments, even at low concentrations, can have adverse effects on the reproductive systems of fish and other wildlife.[2][3] Wastewater treatment plants are often unable to completely remove these compounds, leading to their release into surface waters.[3] This underscores the critical importance of preventing the entry of this compound into the wastewater system through proper laboratory disposal practices.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
By adhering to these procedures and fostering a culture of safety and environmental responsibility, researchers can ensure the proper and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling Medrogestone
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Medrogestone. The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure safe handling and disposal of this substance in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended equipment.
| PPE Category | Recommendation | Citations |
| Eye/Face Protection | Wear chemical safety glasses or goggles.[1] If there is a risk of splashing, a face shield may be appropriate.[2] | [1][2][3][4] |
| Skin Protection | Wear appropriate protective gloves and a lab coat.[1][3] For more extensive handling, consider additional protective clothing like sleevelets or aprons to avoid exposed skin.[2] It is also recommended to consider double gloving.[2][5] | [1][2][3][4] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if dusts are generated.[3][6] A positive pressure air-supplied respirator may be necessary for potential uncontrolled releases.[2] | [2][3][4][6] |
Operational Plan: Handling this compound
Engineering Controls:
-
Work in a well-ventilated area. Use a local exhaust ventilation system or a chemical fume hood to minimize airborne concentrations.[3][4]
-
Facilities should be equipped with an eyewash station and a safety shower.[1][4]
Safe Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Read and understand the Safety Data Sheet (SDS).
-
Handling: Avoid contact with eyes, skin, and clothing.[3] Prevent the formation of dust and aerosols.[4] If tablets are crushed or broken, avoid inhaling the dust.[7][8]
-
Hygiene: Wash hands thoroughly after handling this compound and before breaks.[1][3] Do not eat, drink, or smoke in the handling area.[5]
-
Storage: Store this compound in a tightly closed container in a cool, well-ventilated place, away from strong oxidizing agents.[3][9]
First Aid Measures
| Exposure Route | First Aid Procedure | Citations |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10] | [3][9][10] |
| Skin Contact | Immediately remove contaminated clothing.[9] Flush the affected skin with plenty of water for at least 15 minutes.[3] If irritation persists, seek medical attention. | [3][7][9][11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek medical attention. | [3][9][10][11] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water.[3] Seek immediate medical attention. | [3][7][9][10] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and potential harm.
-
Waste Disposal: Dispose of contents and containers through a licensed and authorized waste management company.[9] Follow all local, state, and federal regulations for pharmaceutical waste disposal.
-
Container Disposal: Before disposing of empty containers, remove or deface all personal and prescription information.[12]
-
General Guidance for Unused Medicine: If a take-back program is unavailable, you can dispose of unused medicine in the trash by:
-
Removing the medicine from its original container.
-
Mixing it with an undesirable substance such as used coffee grounds, dirt, or cat litter. Do not crush tablets or capsules.[12][13]
-
Placing the mixture in a sealed plastic bag or other sealed container.[12]
-
Throwing the container in the household trash.[12]
-
This compound Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. organon.com [organon.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. fishersci.com [fishersci.com]
- 7. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. echemi.com [echemi.com]
- 11. in.gov [in.gov]
- 12. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 13. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
